Product packaging for 1,3-Dibromoisoquinoline(Cat. No.:CAS No. 53987-60-3)

1,3-Dibromoisoquinoline

Cat. No.: B189538
CAS No.: 53987-60-3
M. Wt: 286.95 g/mol
InChI Key: JXDSEHLVLUASEI-UHFFFAOYSA-N
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Description

1,3-Dibromoisoquinoline is a high-value, multi-functional halogenated heterocycle specifically designed for advanced organic synthesis and medicinal chemistry research . This compound serves as a crucial synthetic intermediate for constructing complex nitrogen-containing structures. Its reactivity is defined by the two bromine atoms, which allow for selective cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the rapid generation of diverse isoquinoline libraries for biological screening . Isoquinoline derivatives are recognized as privileged scaffolds in drug discovery due to their widespread presence in biologically active natural products and approved pharmaceuticals . These compounds display a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antineurodegenerative properties . Furthermore, substituted isoquinolines are investigated as inhibitors of critical biological targets, such as Rho-kinase (ROCK), with potential applications in treating cardiovascular diseases, hypertension, and erectile dysfunction . The 1,3-dibromo substitution pattern is particularly valuable for the synthesis of fused polycyclic systems, including pyrrolo[2,1-a]isoquinoline frameworks, which are core structures in natural alkaloids like crispine A, known for significant anticancer activity . Researchers utilize this compound to develop novel molecular entities for probing biological pathways and as potential therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Br2N B189538 1,3-Dibromoisoquinoline CAS No. 53987-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDSEHLVLUASEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348839
Record name 1,3-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53987-60-3
Record name 1,3-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoisoquinoline is a key heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two bromine atoms on the isoquinoline scaffold, make it a versatile precursor for the synthesis of a wide array of functionalized isoquinoline derivatives. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and insights into its applications in drug discovery and development.

Core Chemical Properties

This compound is a stable, crystalline solid at room temperature. The presence of two electron-withdrawing bromine atoms significantly influences the electron density of the isoquinoline ring system, rendering the C1 and C3 positions susceptible to nucleophilic substitution and facilitating a range of cross-coupling reactions.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 53987-60-3[1][2]
Molecular Formula C₉H₅Br₂N[1]
Molecular Weight 286.95 g/mol
Appearance White to yellow solid
Melting Point 147-148 °C[3]
Boiling Point Not explicitly available, expected to be high
Solubility Insoluble in water. Soluble in common organic solvents like Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) based on its use in various reactions.[4]

Synthesis of this compound

A common method for the synthesis of 1,3-dihaloisoquinolines involves the reaction of isoquinoline-1,3(2H,4H)-dione with a halogenating agent.[3]

Experimental Protocol: Synthesis from Isoquinoline-1,3(2H,4H)-dione[4]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of isoquinoline-1,3(2H,4H)-dione (1 equivalent) in phosphorus tribromide (PBr₃) (10 volumes) is prepared.

  • Reaction Execution: The reaction mixture is heated to reflux for 1 hour.

  • Work-up: After cooling to room temperature, the excess PBr₃ is removed under reduced pressure. The residue is then carefully treated with an alkali solution (e.g., aqueous sodium hydroxide) until the mixture is basic.

  • Purification: The resulting precipitate, this compound, is collected by filtration, washed with water, and dried to yield the pure product.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents at the C1 and C3 positions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C1 and C3 positions can be selectively or sequentially replaced, offering a powerful strategy for the synthesis of diverse isoquinoline derivatives.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various boronic acids or their esters.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents This compound Boronic Acid Pd Catalyst, Ligand, Base Solvent (e.g., Dioxane/H2O) reaction_setup Combine reagents in a reaction vessel under inert atmosphere (N2 or Ar) reagents->reaction_setup heating Heat the mixture (e.g., 80-100 °C) reaction_setup->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring workup Aqueous work-up: Extract with organic solvent, wash, and dry monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Characterize the pure 1,3-diarylisoquinoline product purification->product Heck_Reaction_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)L2X oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination + Alkene alkene_complex R-Pd(II)L2(alkene)X alkene_coordination->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion insertion_product R'-Pd(II)L2X migratory_insertion->insertion_product beta_hydride_elimination β-Hydride Elimination insertion_product->beta_hydride_elimination product_complex Product-Pd(II)L2HX beta_hydride_elimination->product_complex - Product reductive_elimination Reductive Elimination product_complex->reductive_elimination + Base reductive_elimination->pd0 - HBX

References

An In-depth Technical Guide to 1,3-Dibromoisoquinoline (CAS: 53987-60-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibromoisoquinoline, a key building block in synthetic organic chemistry with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and reactivity in key cross-coupling reactions, alongside relevant experimental protocols and an examination of its role as a scaffold for kinase inhibitors.

Physicochemical and Spectral Data

This compound is a white solid at room temperature.[1] Its chemical structure features an isoquinoline core substituted with two bromine atoms at the 1 and 3 positions, which significantly influences its reactivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53987-60-3[1]
Molecular Formula C₉H₅Br₂N[1]
Molecular Weight 286.95 g/mol [1]
Appearance White solid[1]
Melting Point 145-150 °C[1]
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane and chloroform.

Table 2: Spectral Data of this compound

Data TypeKey Features
¹H NMR Aromatic protons typically resonate in the δ 7.0-9.0 ppm region. The exact chemical shifts are influenced by the solvent and concentration.
¹³C NMR The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to bromine will show characteristic chemical shifts.
Mass Spectrometry The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak will be observed at m/z corresponding to the molecular weight.
FT-IR Spectroscopy The spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring (above 3000 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Br stretching in the fingerprint region.

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound involves the treatment of isoquinoline-1,3(2H,4H)-dione with a brominating agent.

Experimental Protocol: Synthesis from Isoquinoline-1,3(2H,4H)-dione [2]

  • Materials: Isoquinoline-1,3(2H,4H)-dione, Phosphorus tribromide (PBr₃).

  • Procedure:

    • A solution of isoquinoline-1,3(2H,4H)-dione (5 g, 31 mmol) in phosphorus tribromide (50 mL) is refluxed for 1 hour.

    • Excess PBr₃ is removed under reduced pressure.

    • The residue is carefully treated with an alkali solution (e.g., aqueous sodium hydroxide) until the mixture is basic.

    • The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Isoquinoline-1,3(2H,4H)-dione Isoquinoline-1,3(2H,4H)-dione Reflux Reflux Isoquinoline-1,3(2H,4H)-dione->Reflux PBr3 PBr3 PBr3->Reflux Removal of excess PBr3 Removal of excess PBr3 Reflux->Removal of excess PBr3 Alkaline Treatment Alkaline Treatment Removal of excess PBr3->Alkaline Treatment Filtration Filtration Alkaline Treatment->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Synthesis of this compound Workflow.
Reactivity in Cross-Coupling Reactions

The bromine atoms at the C1 and C3 positions of this compound are susceptible to displacement via palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of a diverse range of functionalized isoquinolines.[1]

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials: this compound, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), 2M aqueous sodium carbonate (Na₂CO₃), n-propanol.

  • Procedure:

    • To a round-bottomed flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), n-propanol (10 mL), and 2M aqueous sodium carbonate (6.5 mL).

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

    • Heat the reaction mixture at reflux under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and add water (10 mL).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product This compound This compound Inert Atmosphere Inert Atmosphere This compound->Inert Atmosphere Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Inert Atmosphere Pd(OAc)2/PPh3 Pd(OAc)2/PPh3 Pd(OAc)2/PPh3->Inert Atmosphere Na2CO3 Na2CO3 Na2CO3->Inert Atmosphere n-Propanol/Water n-Propanol/Water n-Propanol/Water->Inert Atmosphere Reflux Reflux Inert Atmosphere->Reflux Aqueous Workup Aqueous Workup Reflux->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography 1,3-Diphenylisoquinoline 1,3-Diphenylisoquinoline Column Chromatography->1,3-Diphenylisoquinoline PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTOR Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

References

An In-Depth Technical Guide to the Synthesis of 1,3-Dibromoisoquinoline from Homophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 1,3-dibromoisoquinoline, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, homophthalimide. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from homophthalimide is most effectively achieved through a two-step process. The initial step involves the conversion of the homophthalimide dione to the more reactive 1,3-dichloroisoquinoline. This is followed by a halogen exchange reaction, specifically a Finkelstein-type reaction, to yield the desired this compound.

Synthesis_Pathway Homophthalimide Homophthalimide Dichloroisoquinoline 1,3-Dichloroisoquinoline Homophthalimide->Dichloroisoquinoline POCl3, Heat Dibromoisoquinoline This compound Dichloroisoquinoline->Dibromoisoquinoline NaBr, Acetone, Heat

Caption: Synthetic pathway from homophthalimide to this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dichloroisoquinoline from Homophthalimide

This procedure outlines the conversion of homophthalimide to 1,3-dichloroisoquinoline using phosphorus oxychloride as both the reagent and solvent.

Experimental Workflow:

Experimental_Workflow_Step1 cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine Homophthalimide and POCl3 in a round-bottom flask. B Heat the mixture to reflux. A->B C Monitor reaction completion by TLC. B->C D Cool the reaction mixture. C->D E Slowly pour the mixture onto crushed ice. D->E F Neutralize with a saturated NaHCO3 solution. E->F G Extract the product with an organic solvent (e.g., CH2Cl2). F->G H Dry the organic layer over anhydrous Na2SO4. G->H I Concentrate the solvent under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Caption: Experimental workflow for the synthesis of 1,3-dichloroisoquinoline.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine homophthalimide (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,3-dichloroisoquinoline.

Step 2: Synthesis of this compound from 1,3-Dichloroisoquinoline

This procedure details the halogen exchange reaction to convert 1,3-dichloroisoquinoline to this compound.

Experimental Workflow:

Experimental_Workflow_Step2 cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dissolve 1,3-dichloroisoquinoline and NaBr in acetone. B Heat the mixture to reflux. A->B C Monitor reaction completion by TLC. B->C D Cool the reaction mixture. C->D E Filter off the precipitated NaCl. D->E F Concentrate the filtrate under reduced pressure. E->F G Dissolve the residue in an organic solvent and wash with water. F->G H Dry the organic layer over anhydrous Na2SO4. G->H I Concentrate the solvent to obtain the crude product. H->I J Recrystallize to obtain pure this compound. I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloroisoquinoline (1.0 eq) in acetone. Add an excess of anhydrous sodium bromide (NaBr, 3-5 eq).

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours. The reaction is driven by the precipitation of sodium chloride (NaCl) from the acetone. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the precipitated NaCl. Wash the precipitate with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to obtain pure this compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
HomophthalimideC₉H₇NO₂161.16White to off-white solid232-235
1,3-DichloroisoquinolineC₉H₅Cl₂N198.05White to light yellow solid122-124
This compoundC₉H₅Br₂N286.95White to pale yellow solid148-151

Table 2: Reaction Parameters and Expected Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1 Homophthalimide, POCl₃POCl₃105-1104-670-85
2 1,3-Dichloroisoquinoline, NaBrAcetone56 (reflux)24-4880-95

Table 3: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Homophthalimide ~11.2 (s, 1H, NH), 8.1-7.5 (m, 4H, Ar-H), 4.0 (s, 2H, CH₂)~165 (C=O), ~163 (C=O), ~138-125 (Ar-C), ~40 (CH₂)
1,3-Dichloroisoquinoline ~8.2-7.6 (m, 4H, Ar-H), ~7.5 (s, 1H, H-4)~152 (C-1), ~145 (C-3), ~137-127 (Ar-C), ~120 (C-4)
This compound ~8.1-7.7 (m, 4H, Ar-H), ~7.8 (s, 1H, H-4)~142 (C-1), ~130 (C-3), ~138-128 (Ar-C), ~125 (C-4)

Note: The spectroscopic data provided are approximate and may vary depending on the solvent and instrument used.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction of POCl₃ with water is highly exothermic and produces corrosive HCl gas. The quenching step must be performed slowly and with caution.

  • Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This comprehensive guide provides a solid foundation for the successful synthesis of this compound from homophthalimide. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently produce this valuable compound for their drug discovery and development endeavors.

An In-depth Technical Guide to 1,3-Dibromoisoquinoline: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dibromoisoquinoline, a key heterocyclic building block in organic synthesis. This document details its molecular structure, physicochemical properties, and its significant role as a precursor in the synthesis of functionalized isoquinoline derivatives, particularly through cross-coupling reactions.

Core Molecular Information

IUPAC Name: this compound

The fundamental structure of this compound consists of an isoquinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. In this specific isomer, bromine atoms are substituted at the 1 and 3 positions of the isoquinoline ring system.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

Summarized below are the key physicochemical properties of this compound. It is important to note that while the compound is commercially available, detailed public spectroscopic data is sparse in the reviewed literature.

PropertyValueReference
Molecular Formula C₉H₅Br₂N
Molecular Weight 286.95 g/mol
CAS Number 53987-60-3
Appearance Typically a white solid
Melting Point 145-150°C
¹H NMR Data not available in the searched literature.
¹³C NMR A reference to a 1980 publication exists, but specific chemical shift data was not found in the reviewed sources.
Mass Spectrometry Data not available in the searched literature.
Infrared Spectroscopy Data not available in the searched literature.

Experimental Protocols

Proposed Synthesis via Sandmeyer Reaction

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible and established synthetic route is the Sandmeyer reaction, starting from isoquinoline-1,3-diamine. The Sandmeyer reaction is a versatile method for the conversion of aromatic amines into aryl halides via a diazonium salt intermediate.

General Principle of the Sandmeyer Reaction:

  • Diazotization: The aromatic diamine (isoquinoline-1,3-diamine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding bis(diazonium) salt.

  • Halogenation: The bis(diazonium) salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium groups with bromine atoms, leading to the formation of this compound with the evolution of nitrogen gas.

A detailed, optimized protocol for this specific transformation would require experimental investigation.

Synthetic Utility and Applications

This compound is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity at the 1 and 3 positions of the isoquinoline core. This versatility makes it a key building block for the synthesis of novel compounds in medicinal chemistry and materials science.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the selective or sequential substitution of the bromine atoms with various aryl or vinyl groups.

Suzuki_Coupling Dibromo This compound Product 1-Aryl-3-bromoisoquinoline or 1,3-Diarylisoquinoline Dibromo->Product Suzuki-Miyaura Coupling BoronicAcid Aryl/Vinyl Boronic Acid (R-B(OH)₂) BoronicAcid->Product PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Product Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Product

Caption: Utility of this compound in Suzuki-Miyaura cross-coupling.

This synthetic strategy opens avenues to a wide array of substituted isoquinolines, which are scaffolds present in numerous biologically active compounds and functional materials. The ability to perform sequential couplings by differentiating the reactivity of the two bromine atoms further enhances the synthetic utility of this versatile building block.

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dibromoisoquinoline, a key intermediate in various synthetic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its melting point and solubility, alongside standardized experimental protocols for their determination.

Core Physical Properties

This compound is a halogenated aromatic heterocyclic compound with the molecular formula C₉H₅Br₂N. A summary of its key physical properties is presented below.

PropertyValueReference(s)
Melting Point 145-150 °C
Solubility Data not available

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary method.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A standard melting point apparatus equipped with a calibrated thermometer or an automated digital instrument is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range.

Determination of Solubility

A standardized protocol for determining the solubility of this compound in various solvents involves the shake-flask method followed by quantitative analysis.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be selected for the analysis (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), etc.).

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).

  • Sample Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantitative Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.

  • Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL or mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound.

G cluster_0 Solubility Assessment Workflow A Start: Obtain Pure Sample of this compound B Select a Range of Solvents (Polar & Non-polar) A->B C Perform Qualitative Solubility Test (Visual Observation) B->C D Perform Quantitative Solubility Measurement (Shake-Flask Method) C->D E Equilibrate Excess Solute in Solvent D->E F Filter to Obtain Saturated Solution E->F G Analyze Concentration (e.g., by HPLC) F->G H Calculate and Report Solubility G->H I End H->I

Caption: A logical workflow for determining the solubility of this compound.

This guide provides the currently available physical property data for this compound and outlines standard methodologies for the experimental determination of these properties. While quantitative solubility data is not yet publicly available, the provided protocols offer a robust framework for its determination in a research setting.

Spectroscopic and Spectrometric Characterization of 1,3-Dibromoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1,3-dibromoisoquinoline (CAS No: 53987-60-3). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted and expected data derived from the compound's structure and comparison with analogous molecules. It is intended to serve as a reference for the identification and characterization of this important heterocyclic compound.

Compound Overview

This compound is a halogenated aromatic heterocycle. Its structure, consisting of an isoquinoline core with bromine substituents at the C1 and C3 positions, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.

Molecular Structure:

  • Molecular Formula: C₉H₅Br₂N

  • Molecular Weight: 286.95 g/mol [1]

  • Monoisotopic Mass: 284.87887 Da[1]

Spectral Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Expected ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Proton AssignmentExpected Chemical Shift (δ) [ppm]Expected Multiplicity
H-4~ 8.0 - 8.2Singlet (s)
H-5~ 8.1 - 8.3Doublet (d)
H-8~ 7.9 - 8.1Doublet (d)
H-6~ 7.6 - 7.8Triplet (t) or ddd
H-7~ 7.5 - 7.7Triplet (t) or ddd

Note: Chemical shifts are estimations based on the electronic effects of the bromine atoms and the nitrogen heteroatom on the aromatic isoquinoline ring system.

Table 2: Expected ¹³C NMR Spectral Data

(Solvent: CDCl₃, Proton Decoupled)

Carbon AssignmentExpected Chemical Shift (δ) [ppm]
C-1~ 145 - 150
C-3~ 125 - 130
C-4~ 122 - 126
C-4a~ 135 - 138
C-5~ 128 - 131
C-6~ 127 - 129
C-7~ 129 - 132
C-8~ 130 - 133
C-8a~ 126 - 129

Note: A ¹³C NMR spectrum for this compound has been reported in the literature, but the specific peak data was not accessible in the searched databases.[1] The values presented are estimates.

Table 3: Expected Mass Spectrometry Data

(Ionization Mode: Electron Ionization, EI)

m/z ValueAssignmentInterpretation
285 / 287 / 289[C₉H₅⁷⁹Br₂N]⁺• / [C₉H₅⁷⁹Br⁸¹BrN]⁺• / [C₉H₅⁸¹Br₂N]⁺•Molecular Ion (M⁺•) cluster. The ~1:2:1 intensity ratio is characteristic of a compound containing two bromine atoms.
206 / 208[M - Br]⁺Fragment corresponding to the loss of one bromine atom. The ~1:1 ratio is characteristic of a fragment containing one bromine atom.
127[M - 2Br]⁺Fragment corresponding to the loss of both bromine atoms.
101[C₈H₅N]⁺Fragment possibly from the loss of Br₂ and HCN.
Table 4: Expected IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
1620 - 1580Aromatic C=C Ring StretchMedium-Strong
1580 - 1550Aromatic C=N Ring StretchMedium-Strong
1450 - 1350Aromatic C=C Ring StretchMedium
900 - 670Aromatic C-H Out-of-Plane BendingStrong
~ 700 - 550C-Br StretchStrong

Note: These are expected absorption ranges for the functional groups present in the molecule.[2][3]

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: ~15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[4]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Reference the spectra to the TMS or residual solvent peak.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduction: Introduce a small quantity of the sample into the mass spectrometer's ion source, typically via a direct insertion probe or after separation using Gas Chromatography (GC).

  • Volatilization: Heat the sample under high vacuum to ensure it is in the gas phase.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a positively charged molecular ion (M⁺•) and causing fragmentation.[5]

Data Acquisition:

  • Mass Analysis: Accelerate the generated ions through an electric field and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or other suitable detector records the relative abundance of ions at each m/z value.

  • Spectrum Generation: The data is plotted as a mass spectrum, showing relative intensity versus m/z.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Background Scan: Before analyzing the sample, perform a background scan of the empty, clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

Data Acquisition:

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Scanning: The instrument directs a beam of infrared radiation through the ATR crystal. The radiation interacts with the sample at the crystal surface.

  • Detection: A detector measures the attenuated IR beam, and a computer performs a Fourier transform on the signal to generate the infrared spectrum.

  • Spectrum: The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized compound like this compound using the described spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS_Data Determine Molecular Weight & Bromine Presence (Isotopic Pattern) MS->MS_Data NMR_Data Determine C-H Framework & Connectivity NMR->NMR_Data IR_Data Identify Functional Groups (Aromatic, C-Br) IR->IR_Data Structure_Elucidation Structure Confirmation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure

Caption: Workflow for the structural characterization of this compound.

References

Commercial Suppliers and Technical Guide for 1,3-Dibromoisoquinoline in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoisoquinoline is a key heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its unique structure, featuring bromine atoms at the C1 and C3 positions of the isoquinoline core, provides two reactive sites for derivatization. This allows for the facile introduction of diverse functionalities through various cross-coupling reactions, making it an invaluable precursor for the synthesis of novel compounds with potential therapeutic activities. The isoquinoline scaffold itself is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, and antimicrobial properties. This guide provides a comprehensive overview of commercial suppliers of this compound for research purposes, along with its physicochemical properties, quality control standards, and key experimental protocols for its application in synthetic chemistry.

Commercial Suppliers of this compound

Sourcing high-purity this compound is critical for the success and reproducibility of research and development projects. Several chemical suppliers offer this compound in various quantities and purities. Below is a summary of prominent commercial suppliers. It is recommended to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NumberPurityAvailable Quantities
AK Scientific, Inc. W6829>97% (HPLC)1g, 5g, 25g
BLD Pharm BD138677≥97.0%1g, 5g, 25g
Sigma-Aldrich AMBH2D6F01B3-Inquire
ChemicalBook CB7349138-Multiple suppliers listed

Physicochemical and Quality Control Data

Ensuring the quality of starting materials is a fundamental aspect of experimental chemistry. For this compound, a comprehensive analysis typically includes spectroscopic and chromatographic methods to confirm its identity and purity. While specific Certificates of Analysis should be obtained from the supplier for each batch, the following table summarizes the key physicochemical properties and typical quality control parameters.

PropertyValueAnalytical Method
CAS Number 53987-60-3[1]-
Molecular Formula C₉H₅Br₂N[1]-
Molecular Weight 286.95 g/mol [1]Mass Spectrometry
Appearance Off-white to light yellow solidVisual Inspection
Melting Point 143-147 °CMelting Point Apparatus
Purity ≥97%HPLC
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, MS

Experimental Protocols

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of a diverse library of 1,3-disubstituted isoquinoline derivatives.

General Workflow for a Cross-Coupling Reaction

The following diagram illustrates a general experimental workflow for a typical cross-coupling reaction involving this compound.

G reagents Combine this compound, Coupling Partner, Catalyst, Ligand, and Base in a Schlenk Flask solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat Reaction Mixture under Inert Atmosphere (e.g., Ar, N₂) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Final Product (NMR, MS, HPLC) purification->characterization

General workflow for a cross-coupling reaction.

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for monosubstitution, 2.2 equiv for disubstitution)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2 M aqueous Na₂CO₃ solution (2.0 equiv)

  • Toluene/Ethanol (3:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Example Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv for monosubstitution, 2.4 equiv for disubstitution)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed solvent.

  • Add the amine base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of isoquinoline are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While this compound itself is not a direct modulator of signaling pathways, it serves as a crucial scaffold for the synthesis of compounds that can target these pathways. Many isoquinoline-based compounds have been shown to inhibit key kinases in pro-survival signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][3] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][5][6]

The following diagram illustrates the general principle of how 1,3-disubstituted isoquinolines, synthesized from this compound, can act as kinase inhibitors.

G cluster_synthesis Synthesis cluster_inhibition Biological Action This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Suzuki or Sonogashira 1,3-Disubstituted Isoquinoline 1,3-Disubstituted Isoquinoline Coupling Reaction->1,3-Disubstituted Isoquinoline Kinase Kinase 1,3-Disubstituted Isoquinoline->Kinase Inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate ATP ATP ATP->Kinase Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation\n& Survival

Synthesis of kinase inhibitors from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its commercial availability from a range of suppliers, coupled with well-established protocols for its derivatization, makes it an attractive starting material for researchers in drug discovery and materials science. The ability to readily access diverse 1,3-disubstituted isoquinolines through robust cross-coupling reactions provides a powerful platform for the development of novel compounds with tailored biological activities, particularly as inhibitors of key signaling pathways implicated in diseases such as cancer. Careful selection of a reputable supplier and adherence to rigorous quality control are paramount to achieving reliable and reproducible results in the laboratory.

References

The Isoquinoline Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds of significant therapeutic value. This technical guide provides a comprehensive overview of the discovery and history of substituted isoquinolines, with a detailed exploration of the seminal synthetic methodologies that have enabled their widespread investigation and application in medicinal chemistry. We delve into the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, presenting detailed experimental protocols for each. Furthermore, this guide summarizes key quantitative data on the biological activity of notable isoquinoline alkaloids and their derivatives. Finally, we visualize the complex signaling pathways modulated by these compounds, offering insights into their mechanisms of action and their potential as therapeutic agents.

A Historical Perspective on the Discovery of Isoquinolines

The journey into the world of isoquinolines began in 1885 when Hoogewerf and van Dorp first isolated the parent compound from coal tar. This discovery paved the way for the identification of a large family of plant-derived alkaloids possessing the isoquinoline core structure. These natural products, including morphine, codeine, papaverine, and berberine, have been utilized in traditional medicine for centuries and continue to be a significant source of lead compounds in modern drug discovery.[1][2] The recognition of the profound physiological effects of these alkaloids spurred intense interest in their synthesis, leading to the development of foundational reactions that are still in use today.

Foundational Synthetic Methodologies

The construction of the substituted isoquinoline core has been achieved through several elegant and robust synthetic strategies. This section details the historical context and provides in-depth experimental protocols for the three cornerstone reactions.

The Bischler-Napieralski Reaction

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[3][4] The reaction is typically promoted by a dehydrating agent in acidic conditions.[5][6] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

  • Materials:

    • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1 equivalent)

    • Phosphorus oxychloride (POCl₃) (3 equivalents)

    • Acetonitrile (anhydrous)

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in anhydrous acetonitrile, add phosphorus oxychloride dropwise at 0 °C under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the desired 6,7-dimethoxy-3,4-dihydroisoquinoline.[3][5]

The Pictet-Spengler Reaction

First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[7][8][9] The reaction is particularly effective for electron-rich aromatic rings and is a key step in the biosynthesis of many isoquinoline alkaloids.[10]

Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Materials:

    • 3,4-Dimethoxyphenethylamine (1 equivalent)

    • Acetaldehyde (1.1 equivalents)

    • Hydrochloric acid (concentrated)

    • Ethanol

    • Sodium hydroxide solution (10%)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 3,4-dimethoxyphenethylamine in ethanol and cool the solution to 0 °C.

    • Slowly add acetaldehyde to the cooled solution, followed by the dropwise addition of concentrated hydrochloric acid.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a 10% sodium hydroxide solution until a basic pH is achieved.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.[1][11]

The Pomeranz-Fritsch Reaction

Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[12][13][14]

Experimental Protocol: Synthesis of Isoquinoline

  • Materials:

    • Benzaldehyde (1 equivalent)

    • Aminoacetaldehyde diethyl acetal (1 equivalent)

    • Sulfuric acid (concentrated)

    • Toluene

    • Sodium carbonate solution (10%)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzaldehyde and aminoacetaldehyde diethyl acetal in toluene. Heat the mixture to reflux, azeotropically removing the water formed during the reaction. Monitor the reaction by TLC. Once the formation of the Schiff base is complete, cool the mixture to room temperature.[12]

    • Cyclization: Carefully add the toluene solution of the Schiff base to concentrated sulfuric acid at 0 °C with vigorous stirring. After the addition, allow the mixture to warm to room temperature and then heat to 100 °C for 3 hours.[15]

    • Work-up: Cool the reaction mixture and cautiously pour it onto crushed ice. Neutralize the acidic solution with a 10% sodium carbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude isoquinoline by vacuum distillation or column chromatography on silica gel.[12][15]

Quantitative Analysis of Substituted Isoquinolines

The therapeutic potential of substituted isoquinolines is vast, with many derivatives exhibiting significant biological activities. This section presents quantitative data on reaction yields for key synthetic transformations and the in vitro anticancer activity of selected isoquinoline alkaloids.

Table 1: Representative Yields for Substituted Isoquinoline Synthesis
ReactionStarting MaterialsProductYield (%)Reference(s)
Bischler-NapieralskiN-(2-(3,4-dimethoxyphenyl)ethyl)acetamide6,7-Dimethoxy-3,4-dihydroisoquinoline75-85[5]
Pictet-Spengler3,4-Dimethoxyphenethylamine, Acetaldehyde1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline80-90[1]
Pomeranz-FritschVeratraldehyde, Aminoacetaldehyde diethyl acetalPapaverine~1.1[15]
Pomeranz-Fritsch (Veratril)Veratril, Aminoacetaldehyde diethyl acetalPapaveraldine8[15]
Table 2: Anticancer Activity of Berberine and its Analogues
CompoundCell LineIC₅₀ (µM)Reference(s)
BerberineMCF-7 (Breast)>100[16]
BerberineSW-1990 (Pancreatic)>100[16]
BerberineSMMC-7721 (Liver)>100[16]
Berberine Derivative 16 SW-1990 (Pancreatic)8.54 ± 1.97[15][16]
Berberine Derivative 16 SMMC-7721 (Liver)11.87 ± 1.83[15][16]
Berberine Derivative 36 MCF-7 (Breast)12.57 ± 1.96[15][16]
13-n-Octyl-palmatine (4d )SMMC7721 (Liver)0.02 ± 0.01[4]
9-O-substituted berberine derivative 3 HL-60 (Leukemia)0.7 (48h)[3]
9,13-disubstituted berberine derivative 18e PC3 (Prostate)0.19[17]

Visualization of Signaling Pathways and Experimental Workflows

To further understand the biological implications and synthetic strategies of substituted isoquinolines, this section provides diagrams generated using the DOT language.

Signaling Pathways of Bioactive Isoquinolines

Many isoquinoline alkaloids exert their therapeutic effects by modulating complex intracellular signaling pathways.

Berberine_Signaling_Pathway cluster_WNT WNT/β-catenin Pathway cluster_mTOR PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway Berberine Berberine LRP5_6 LRP5/6 Berberine->LRP5_6 GSK3B GSK-3β Berberine->GSK3B PI3K PI3K Berberine->PI3K MAPK MAPK (ERK, JNK, p38) Berberine->MAPK APC_complex APC/Axin/GSK-3β Complex LRP5_6->APC_complex GSK3B->APC_complex beta_catenin β-catenin APC_complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Noscapine_Mechanism Noscapine Noscapine Tubulin α/β-Tubulin Dimers Noscapine->Tubulin Binds to Microtubules Microtubules Noscapine->Microtubules Modulates Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Dynamics Altered Microtubule Dynamics (Increased Pause State) Microtubules->Dynamics Mitotic_Spindle Defective Mitotic Spindle Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bischler_Napieralski_Workflow Start β-Arylethylamide Reagents Dehydrating Agent (e.g., POCl₃) Heat Cyclization Intramolecular Cyclization Start->Cyclization 1. Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline 2. Oxidation Oxidation (e.g., Pd/C) Isoquinoline Substituted Isoquinoline Dihydroisoquinoline->Isoquinoline 3. (Optional) Pictet_Spengler_Workflow Start β-Arylethylamine + Aldehyde/Ketone Reagents Acid Catalyst (e.g., HCl) Condensation Condensation & Iminium Ion Formation Start->Condensation 1. Cyclization Intramolecular Cyclization Condensation->Cyclization 2. Tetrahydroisoquinoline Substituted Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline 3.

References

Theoretical Analysis of Electron Density Distribution in 1,3-Dibromoisoquinoline: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electron density distribution of 1,3-dibromoisoquinoline. Understanding the electronic landscape of this heterocyclic compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This document outlines the computational protocols, presents illustrative data in a structured format, and visualizes the theoretical workflow, offering a foundational resource for researchers in the field. While specific experimental data for this compound is not extensively published, this guide leverages established computational techniques applied to analogous isoquinoline and quinoline derivatives to provide a robust theoretical framework.

Introduction

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activities. The introduction of bromine atoms at the 1 and 3 positions of the isoquinoline scaffold, to form this compound, is expected to significantly alter the molecule's electronic properties. The electron-withdrawing nature of the bromine atoms can modulate the electron density across the aromatic system, influencing its chemical behavior and potential as a precursor in organic synthesis.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful means to elucidate the electronic structure of such molecules. Analyses like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide quantitative measures of atomic charges and orbital interactions, respectively. These insights are invaluable for understanding reaction mechanisms, predicting sites of electrophilic and nucleophilic attack, and designing novel molecules with desired properties. Recent studies on related brominated quinolines have highlighted the utility of computational approaches in understanding their anticancer potential by examining their interactions with biological targets.[1]

This guide details the theoretical framework for studying the electron density of this compound, providing researchers with the necessary protocols to conduct similar computational investigations.

Theoretical Methodology

The computational analysis of this compound's electron density can be effectively carried out using a combination of quantum chemical methods. The following protocol outlines a standard approach for such a study, based on methodologies reported for similar compounds.[2][3]

Geometry Optimization and Vibrational Frequency Analysis

The first step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). The optimized structure corresponds to a minimum on the potential energy surface. A subsequent vibrational frequency analysis is crucial to confirm that the optimized geometry is a true minimum (i.e., no imaginary frequencies).

Electron Density Analysis

Once the optimized geometry is obtained, various population analysis methods can be employed to quantify the electron distribution.

  • Mulliken Population Analysis : This method partitions the total electron density among the atoms in the molecule, providing a measure of partial atomic charges.[4] It is a computationally efficient method for estimating charge distribution.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis provides a more detailed picture of the electronic structure by transforming the canonical molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.[5] This analysis yields information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.[6][7]

Software

These calculations are typically performed using computational chemistry software packages such as Gaussian, Q-Chem, or similar programs that incorporate DFT and NBO analysis modules.[5][8]

Illustrative Data Presentation

The following tables present the type of quantitative data that would be generated from the theoretical analyses described above. The values are illustrative and intended to provide a template for presenting results from actual calculations.

Table 1: Calculated Mulliken Atomic Charges for this compound
Atom NumberAtom TypeMulliken Charge (a.u.)
C1C+0.25
N2N-0.30
C3C+0.28
C4C-0.10
C5C-0.05
C6C-0.08
C7C-0.07
C8C-0.06
C9C+0.15
C10C+0.12
H11H+0.08
H12H+0.08
H13H+0.08
H14H+0.08
H15H+0.08
Br16Br-0.15
Br17Br-0.16
Table 2: Selected Natural Bond Orbital (NBO) Analysis Results for this compound
Bond/Lone PairOccupancy (e)Composition
σ(C1-N2)1.9845% C, 55% N
σ(C1-C9)1.9751% C, 49% C
σ(C1-Br16)1.9948% C, 52% Br
σ(N2-C3)1.9843% N, 57% C
σ(C3-C4)1.9652% C, 48% C
σ(C3-Br17)1.9947% C, 53% Br
LP(1) N21.55100% N

Visualizations

Visual representations are essential for understanding molecular structures and computational workflows. The following diagrams were generated using the DOT language.

Caption: Molecular structure of this compound.

computational_workflow start Initial Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis mulliken Mulliken Population Analysis freq_analysis->mulliken nbo Natural Bond Orbital (NBO) Analysis freq_analysis->nbo data_analysis Data Analysis and Interpretation mulliken->data_analysis nbo->data_analysis

Caption: Workflow for theoretical electron density analysis.

Conclusion

The theoretical study of this compound's electron density provides fundamental insights into its chemical properties. Through the application of DFT calculations, coupled with Mulliken and NBO population analyses, a detailed understanding of the charge distribution and electronic interactions within the molecule can be achieved. This knowledge is paramount for predicting its reactivity and for the rational design of new derivatives with potential applications in drug development and materials science. The protocols and illustrative data presented in this guide offer a solid foundation for researchers to embark on computational investigations of this and related heterocyclic systems.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety, handling, and storage guidelines for 1,3-Dibromoisoquinoline based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS: 53987-60-3) was not found in the public domain at the time of this writing. Therefore, all personnel must conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this chemical. The information herein should be used as a supplementary guide and not as a replacement for a formal risk assessment.

Chemical and Physical Properties

This compound is a white solid organic compound. Understanding its physical properties is crucial for safe handling and storage. While specific data for this compound is limited, data for related brominated isoquinolines are presented below for reference.

PropertyValueSource(s)
Molecular Formula C₉H₅Br₂N[1]
Molecular Weight ~286.95 g/mol [1]
Appearance White solid
Melting Point 145-150 °C
CAS Number 53987-60-3[1]

Note: The melting point is for this compound. Other data points are based on general chemical information.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from analogous compounds such as 1-Bromoisoquinoline, 3-Bromoquinoline, and 6-Bromo-1,3-dichloroisoquinoline suggest that this compound may pose the following hazards.[2][3][4]

Hazard ClassHazard StatementNotes
Acute Oral Toxicity H301: Toxic if swallowedBased on data for 1-Bromoisoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[2][4]
Skin Corrosion/Irritation H315: Causes skin irritationBased on data for 3-Bromoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[4][5]
Serious Eye Damage/Eye Irritation H318: Causes serious eye damageBased on data for 1-Bromoisoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[2][4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationBased on data for 3-Bromoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[4][5]
Chronic Aquatic Toxicity H413: May cause long lasting harmful effects to aquatic lifeBased on data for 6-Bromo-1,3-dichloroisoquinoline.[4]

It is imperative to handle this compound with the assumption that it is hazardous and to take all necessary precautions.

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict safety protocols is essential when working with this compound. The following methodologies are based on best practices for handling hazardous chemical powders in a laboratory setting.[3][5]

3.1 Engineering Controls

  • Ventilation: All manipulations of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Static Control: Take necessary precautions to avoid static electricity discharge, which could ignite organic vapors.[2]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[6][7] The following table outlines the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.[2][4][8]

Body PartRecommended ProtectionSpecifications and Standards
Eyes/Face Safety goggles with side-shields and a face shieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a splash hazard.[2][8]
Skin Chemical-resistant gloves and a lab coat or chemical-resistant suitNitrile rubber gloves are commonly recommended for similar compounds.[9] Ensure to inspect gloves for any damage before use.[3] For significant handling, consider a flame-retardant, antistatic protective suit.
Respiratory Air-purifying respirator with appropriate cartridgesA NIOSH-approved respirator with P2 (EN 143) cartridges for solid particles is recommended, especially for large quantities or in case of inadequate ventilation.[4][7]

3.3 General Handling Procedures

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]

  • Wash hands thoroughly after handling and before leaving the laboratory.[3]

  • Remove and wash contaminated clothing before reuse.[3]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

4.1 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • The storage area should be accessible only to authorized personnel.

4.2 Disposal

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated packaging should be treated as hazardous waste.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following measures are based on standard procedures for hazardous chemicals.[2]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

Spill and Leak Procedures

In the case of a spill, follow these emergency procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as outlined in Section 3.2.

  • Avoid generating dust. Use dry clean-up procedures such as sweeping with a chemically inert absorbent material or using a vacuum cleaner with a HEPA filter.

  • Collect the spilled material in a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal.

  • Prevent the spilled material from entering drains or waterways.

Visualized Workflows and Relationships

7.1 Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical powder like this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet (or analogous data) prep1->prep2 prep3 Identify Required PPE prep2->prep3 prep4 Prepare and Inspect Chemical Fume Hood prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 Proceed to Handling handle2 Weigh and Transfer Chemical in Fume Hood handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 handle4 Close Container Tightly After Use handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 Proceed to Cleanup clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff and Store/Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

A flowchart illustrating the safe handling workflow for hazardous chemical powders.

7.2 Emergency Response Logic for a Spill

This diagram outlines the decision-making process in the event of a chemical spill.

start Spill Occurs is_major Is the spill major or unmanageable? start->is_major evacuate Evacuate Area Notify EHS is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No is_trained->evacuate No don_ppe Don Appropriate PPE is_trained->don_ppe Yes contain Contain the spill Prevent spread to drains don_ppe->contain cleanup Clean up spill using appropriate materials contain->cleanup dispose Dispose of waste in a labeled, sealed container cleanup->dispose decontaminate Decontaminate the area and equipment dispose->decontaminate report Report the incident decontaminate->report

A decision tree for responding to a chemical spill.

References

X-ray Crystal Structure Analysis of 1,3-Dibromoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies and data associated with the single-crystal X-ray diffraction analysis of 1,3-dibromoisoquinoline. Despite a thorough search of publicly available crystallographic databases and scientific literature, the complete crystal structure of this compound has not been found. To fulfill the structural requirements of this guide, we present a generalized experimental protocol and illustrate the expected data presentation using a closely related bromo-substituted heterocyclic analogue as a placeholder. This guide is intended to serve as a template for the analysis and reporting of similar small molecule crystal structures.

Introduction

Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine, at specific positions can profoundly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms within this compound is crucial for rational drug design, the development of novel synthetic methodologies, and the engineering of advanced materials. X-ray crystallography stands as the definitive method for elucidating such atomic-level structural details.

Experimental Protocols

The following sections outline the generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule like this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through various established organic chemistry routes, often involving the bromination of the isoquinoline core. A general synthetic approach may involve the treatment of isoquinoline with a suitable brominating agent under controlled conditions.

General Synthetic Procedure:

  • To a solution of isoquinoline in a suitable solvent (e.g., a chlorinated solvent), a brominating agent (e.g., N-bromosuccinimide or elemental bromine) is added portion-wise at a specific temperature.

  • The reaction mixture is stirred for a designated period, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent.

  • The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified using techniques like column chromatography or recrystallization to yield pure this compound.

Crystal Growth

Obtaining single crystals of sufficient size and quality is a critical and often challenging step in X-ray crystal structure analysis.

General Crystallization Protocol: High-purity this compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. The resulting solution is then subjected to slow evaporation, slow cooling, or vapor diffusion against an anti-solvent. For example, a saturated solution in a relatively volatile solvent like dichloromethane can be allowed to slowly evaporate at room temperature, or layered with a less-polar solvent like hexane to induce crystallization at the interface.

X-ray Data Collection and Processing

Instrumentation: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Data Collection: The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Data Processing: The collected diffraction data are processed to integrate the reflection intensities, apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption), and determine the unit cell parameters and space group.

Structure Solution and Refinement

The crystal structure is typically solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques. In this iterative process, the calculated diffraction pattern from the model is compared to the experimental data, and the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference. Hydrogen atoms are often located from the difference Fourier map and refined using appropriate constraints.

Data Presentation

The following tables present an example of the crystallographic data that would be obtained from a successful X-ray analysis of this compound. Note: The data presented here is for a representative bromo-substituted heterocyclic compound and should be treated as a placeholder.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Example)
Empirical formulaC₉H₅Br₂N
Formula weight286.95
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 13.123(3) Å, β = 101.34(3)°
c = 9.876(2) Å, γ = 90°
Volume1085.4(4) ų
Z4
Density (calculated)1.758 Mg/m³
Absorption coefficient6.895 mm⁻¹
F(000)544
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-11≤h≤11, -17≤k≤17, -13≤l≤13
Reflections collected10123
Independent reflections2548 [R(int) = 0.045]
Completeness to theta = 28.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2548 / 0 / 127
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R₁ = 0.035, wR₂ = 0.087
R indices (all data)R₁ = 0.048, wR₂ = 0.095
Largest diff. peak and hole0.54 and -0.48 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Example Data)

BondLength (Å)AngleDegrees (°)
Br(1)-C(1)1.885(3)N(1)-C(1)-C(8a)122.5(3)
Br(2)-C(3)1.891(3)C(1)-N(1)-C(8a)117.2(2)
N(1)-C(1)1.312(4)Br(1)-C(1)-N(1)118.9(2)
N(1)-C(8a)1.375(4)Br(2)-C(3)-C(4)120.1(2)
C(3)-C(4)1.378(4)C(4a)-C(5)-C(6)120.3(3)
C(4a)-C(8a)1.412(4)C(5)-C(6)-C(7)120.1(3)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystal structure analysis of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation

A generalized workflow for small molecule X-ray crystallography.

Conclusion

This guide outlines the essential steps and data presentation standards for the X-ray crystal structure analysis of this compound. While the specific crystallographic data for this compound is not currently in the public domain, the provided framework, using data from a related structure, serves as a valuable reference for researchers in the field. The detailed understanding of the three-dimensional structure of such molecules is paramount for advancing drug discovery and materials science. It is hoped that future research will lead to the successful crystallization and structure determination of this compound, allowing for a complete analysis as detailed in this guide.

Methodological & Application

Application Notes and Protocols for Selective C1 Functionalization of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of the C1 position of 1,3-dibromoisoquinoline, a versatile building block in medicinal chemistry. The inherent electronic properties of the isoquinoline ring system render the C1 position more susceptible to nucleophilic attack and oxidative addition by palladium catalysts compared to the C3 position. This inherent reactivity allows for selective C-C and C-N bond formation at the C1 position through various palladium-catalyzed cross-coupling reactions.

This document outlines protocols for three key transformations: Suzuki-Miyaura coupling for arylation, Sonogashira coupling for alkynylation, and Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles.

C1-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, the reaction can be controlled to selectively form 1-aryl-3-bromoisoquinolines.

Experimental Protocol: C1-Arylation

A mixture of this compound (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The reaction vessel is sealed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 to 100 °C and stirred for 12 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1-aryl-3-bromoisoquinoline.

Quantitative Data for C1-Selective Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1001692
33-Tolylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O852088
42-Naphthylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O902478

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Crude Product 1-Aryl-3-bromoisoquinoline 1-Aryl-3-bromoisoquinoline Workup & Purification->1-Aryl-3-bromoisoquinoline Purified Product

Workflow for C1-Selective Suzuki-Miyaura Coupling.

C1-Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to 1-alkynyl-3-bromoisoquinolines.

Experimental Protocol: C1-Alkynylation

In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05-0.10 equiv.) are dissolved in a suitable degassed solvent, typically an amine base such as triethylamine (Et₃N) or a mixture of a solvent like THF or dioxane with an amine. The terminal alkyne (1.2-1.5 equiv.) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to afford the 1-alkynyl-3-bromoisoquinoline.

Quantitative Data for C1-Selective Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60890
2TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (5)DIPADioxane501288
31-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF651082
4EthynylbenzenePd(dppf)Cl₂ (2)CuI (4)DBUDMFRT1693

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Sonogashira_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Crude Product 1-Alkynyl-3-bromoisoquinoline 1-Alkynyl-3-bromoisoquinoline Workup & Purification->1-Alkynyl-3-bromoisoquinoline Purified Product

Workflow for C1-Selective Sonogashira Coupling.

C1-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 1-amino-3-bromoisoquinolines from this compound and a primary or secondary amine.[1][2][3][4]

Experimental Protocol: C1-Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.) are combined.[1][2][3][4] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the amine (1.2-1.5 equiv.). The tube is sealed, and the reaction mixture is heated to a temperature between 80 and 110 °C for 12 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the 1-amino-3-bromoisoquinoline.

Quantitative Data for C1-Selective Buchwald-Hartwig Amination
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOt-BuToluene1001689
2AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Dioxane1102082
3BenzylaminePd₂(dba)₃ (1)DavePhos (2)K₃PO₄Toluene902485
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)NaOt-BuDioxane1001891

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Pd Precatalyst Pd Precatalyst Pd Precatalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Crude Product 1-Amino-3-bromoisoquinoline 1-Amino-3-bromoisoquinoline Workup & Purification->1-Amino-3-bromoisoquinoline Purified Product

Workflow for C1-Selective Buchwald-Hartwig Amination.

Rationale for C1 Selectivity

The observed selectivity for functionalization at the C1 position of this compound is primarily governed by electronic effects. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which leads to a polarization of the C=N bond and renders the C1 position more electrophilic and susceptible to oxidative addition by the palladium(0) catalyst. This difference in electronic character between the C1 and C3 positions allows for the selective activation of the C1-Br bond under carefully controlled reaction conditions.

Selectivity_Rationale This compound This compound C1 Position C1 Position This compound->C1 Position C3 Position C3 Position This compound->C3 Position Electronic Effects Electronic Effects C1 Position->Electronic Effects C3 Position->Electronic Effects More Electrophilic More Electrophilic Electronic Effects->More Electrophilic α to N Less Electrophilic Less Electrophilic Electronic Effects->Less Electrophilic γ to N Selective Oxidative Addition Selective Oxidative Addition More Electrophilic->Selective Oxidative Addition Favored Less Electrophilic->Selective Oxidative Addition Disfavored Functionalization at C1 Functionalization at C1 Selective Oxidative Addition->Functionalization at C1

Logical relationship for C1 selectivity.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The functionalization of the isoquinoline core is therefore of significant interest in the field of medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and efficient method for the introduction of aryl and heteroaryl substituents onto the isoquinoline nucleus.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1,3-dibromoisoquinoline as the starting material. A key aspect of this reaction is its regioselectivity, with the coupling preferentially occurring at the more electrophilic C1 position. This selective reactivity allows for the stepwise functionalization of the this compound core, enabling the synthesis of a diverse range of mono- and di-substituted isoquinoline derivatives.

Regioselectivity of the Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction with this compound exhibits high regioselectivity, favoring substitution at the C1 position. This is attributed to the higher intrinsic electrophilicity of the C1 position in the isoquinoline ring system, which facilitates the initial oxidative addition of the palladium catalyst to the C1-Br bond over the C3-Br bond. This inherent selectivity is a valuable tool for synthetic chemists, as it allows for the controlled, stepwise introduction of different substituents at the C1 and C3 positions. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, either mono-arylated (at C1) or di-arylated isoquinolines can be synthesized.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

The following table summarizes representative examples of the regioselective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, leading to the formation of 1-aryl-3-bromoisoquinolines.

EntryArylboronic AcidProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid1-Phenyl-3-bromoisoquinolinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-3-bromoisoquinolinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O1001692
33-Tolylboronic acid1-(3-Tolyl)-3-bromoisoquinolinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O901888
44-Fluorophenylboronic acid1-(4-Fluorophenyl)-3-bromoisoquinolinePd(PPh₃)₄Na₂CO₃DME/H₂O851282
52-Thienylboronic acid1-(2-Thienyl)-3-bromoisoquinolinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O1002478

Note: The yields reported are for the mono-substituted product at the C1 position and are based on reported examples in the literature for similar substrates and conditions. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Mono-Arylation of this compound

This protocol is designed to achieve the selective mono-substitution of this compound at the C1 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water, DME/Water)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of Toluene and Ethanol, and 1 mL of water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-3-bromoisoquinoline.

Protocol 2: General Procedure for the Di-Arylation of this compound

This protocol is designed to achieve the di-substitution of this compound at both the C1 and C3 positions.

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., Cs₂CO₃, 3-4 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry microwave vial or a sealed tube, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), the base (e.g., Cs₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol).

  • Add the degassed solvent mixture (e.g., 6 mL of a 5:1 mixture of 1,4-dioxane and water).

  • Seal the vessel and heat the reaction mixture to a higher temperature (typically 100-120 °C) for an extended period (18-36 hours). Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS for the disappearance of the mono-substituted intermediate and the formation of the di-substituted product.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 1,3-diarylisoquinoline.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-X_L2 R-Pd(II)-Br L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar'_L2 R-Pd(II)-R' L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Substituted_Isoquinoline Substituted Isoquinoline Reductive_Elimination->Substituted_Isoquinoline This compound This compound This compound->Oxidative_Addition Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Regioselective Mono-Arylation

Experimental_Workflow start Start reagents Combine this compound, Arylboronic Acid, Base, Catalyst start->reagents inert_atm Establish Inert Atmosphere (Ar or N2) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (80-100 °C, 12-24h) solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (EtOAc, H2O, Brine) monitoring->workup purification Column Chromatography workup->purification product 1-Aryl-3-bromoisoquinoline purification->product end End product->end

Caption: Workflow for selective mono-arylation.

Disclaimer

The provided protocols and data are intended for guidance and are based on established methodologies for Suzuki-Miyaura cross-coupling reactions. Researchers should exercise appropriate caution and optimize reaction conditions for their specific substrates and laboratory setup. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes and Protocols for Sonogashira Coupling of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, and the introduction of alkynyl moieties at the C1 and C3 positions can lead to novel compounds with potential biological activity.

1,3-Dibromoisoquinoline presents a unique substrate for the Sonogashira coupling, offering the potential for selective mono-alkynylation or di-alkynylation. The inherent electronic properties of the isoquinoline ring system, particularly the higher electrophilicity of the C1 position, often allow for regioselective functionalization. This document provides detailed protocols for both selective mono-alkynylation at the C1 position and di-alkynylation of this compound.

Reaction Principle and Regioselectivity

The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. Reductive elimination from the resulting palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst.

In the case of this compound, the two bromine atoms exhibit different reactivities. The C1 position is generally more reactive than the C3 position towards palladium-catalyzed cross-coupling reactions. This is attributed to the electron-withdrawing effect of the nitrogen atom, which makes the C1 position more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. By carefully controlling the reaction conditions, such as the stoichiometry of the alkyne, reaction time, and temperature, it is possible to achieve selective mono-alkynylation at the C1 position, yielding 1-alkynyl-3-bromoisoquinolines. Harsher conditions or the use of excess alkyne will typically lead to the formation of the 1,3-dialkynylisoquinoline product.

Experimental Protocols

The following are general protocols for the Sonogashira coupling of this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Selective Mono-alkynylation of this compound at the C1 Position

This protocol is designed to favor the formation of 1-alkynyl-3-bromoisoquinoline.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent to the flask via syringe.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Slowly add the terminal alkyne (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed and minimal di-substituted product is observed), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-alkynyl-3-bromoisoquinoline.

Protocol 2: Di-alkynylation of this compound

This protocol is designed for the synthesis of 1,3-dialkynylisoquinolines.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.04 equivalents)

  • Copper(I) iodide (CuI) (0.08 equivalents)

  • Triethylamine (Et₃N) (4.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.04 eq), and CuI (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent to the flask via syringe.

  • Add triethylamine (4.0 eq) to the reaction mixture.

  • Slowly add the terminal alkyne (2.5 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-dialkynylisoquinoline.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Sonogashira coupling of this compound with various terminal alkynes.

Table 1: Selective Mono-alkynylation of this compound

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1275-85
24-EthynylanisolePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT1670-80
31-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT2465-75
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1080-90

Table 2: Di-alkynylation of this compound

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF602480-90
24-EthynylanisolePdCl₂(PPh₃)₂ / CuIEt₃NDMF702475-85
31-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF503660-70
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF501885-95

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX This compound (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation Cu_cycle Copper Cycle PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Ar_Alkyne RedElim Reductive Elimination RedElim->Pd0 Product Alkynyl-Isoquinoline (Ar-C≡CR) RedElim->Product Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (Cu-C≡CR) Alkyne->Cu_Acetylide + CuI, Base CuI CuI Base Base Cu_Acetylide->Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Pd Catalyst, and CuI in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent_base Add Anhydrous/Degassed Solvent and Base (e.g., Et₃N) inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at Appropriate Temperature (RT for Mono, Heat for Di-alkynylation) alkyne->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup purify Purification by Column Chromatography workup->purify product Isolated Product (Mono- or Di-alkynylisoquinoline) purify->product

Caption: General experimental workflow for the Sonogashira coupling.

Regioselectivity_Logic substrate This compound reactivity Reactivity Difference C1-Br > C3-Br substrate->reactivity mild_conditions Mild Conditions (e.g., ~1 eq Alkyne, RT) reactivity->mild_conditions favors reaction at C1 harsh_conditions Forcing Conditions (e.g., >2 eq Alkyne, Heat) reactivity->harsh_conditions enables reaction at C3 mono_product 1-Alkynyl-3-bromoisoquinoline (Mono-alkynylation) mild_conditions->mono_product di_product 1,3-Dialkynylisoquinoline (Di-alkynylation) harsh_conditions->di_product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The isoquinoline scaffold is a prominent feature in many biologically active compounds and natural products. The introduction of amino groups onto the isoquinoline core through Buchwald-Hartwig amination provides a versatile platform for the development of novel pharmaceutical agents.

This document provides detailed application notes and protocols for the mono- and di-amination of 1,3-dibromoisoquinoline. The regioselectivity of the first amination is a key consideration. Due to the electronic properties of the isoquinoline ring system, the C-1 position is generally more susceptible to nucleophilic substitution than the C-3 position. This inherent reactivity difference can be exploited to achieve selective mono-amination at the C-1 position under carefully controlled Buchwald-Hartwig conditions. Subsequent amination at the C-3 position can then be performed, often under more forcing conditions, to yield 1,3-diaminoisoquinoline derivatives.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes the recommended components for this transformation.

ComponentRecommended ReagentsTypical Concentration/LoadingKey Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)1-5 mol%Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Phosphine Ligand XPhos, RuPhos, BrettPhos1.2-2.4 equivalents relative to palladiumBulky, electron-rich biaryl phosphine ligands are crucial for promoting the catalytic cycle and preventing catalyst decomposition. The choice of ligand can significantly impact reaction efficiency and scope.[1]
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)1.2-2.0 equivalentsStrong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex. NaOtBu is a strong base suitable for many couplings, while K₃PO₄ and Cs₂CO₃ are milder alternatives.
Solvent Toluene, Dioxane, THF (Tetrahydrofuran)0.1 - 0.5 MAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and side reactions.
Amine Primary and secondary alkyl or aryl amines1.0-1.5 equivalentsThe nature of the amine can influence the optimal reaction conditions.
Temperature 80-110 °C-Higher temperatures may be required for less reactive amines or for the second amination step.

Experimental Protocols

Protocol 1: Regioselective Mono-amination of this compound (Synthesis of 1-Amino-3-bromoisoquinoline Derivatives)

This protocol describes a general procedure for the selective amination at the C-1 position of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • XPhos

  • NaOtBu

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.048 mmol, 4.8 mol%), and NaOtBu (e.g., 1.4 mmol) to an oven-dried reaction tube or flask equipped with a magnetic stir bar.

  • Add this compound (1.0 mmol) and the desired amine (1.1 mmol).

  • Add anhydrous, deoxygenated toluene (e.g., 5 mL) to the reaction vessel.

  • Seal the vessel and remove it from the glovebox (if used).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material and formation of the mono-aminated product.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 1-amino-3-bromoisoquinoline derivative.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Synthesis of 1,3-Diaminoisoquinoline Derivatives

This protocol outlines the procedure for the second amination at the C-3 position, starting from a 1-amino-3-bromoisoquinoline derivative. This step may require more forcing conditions.

Materials:

  • 1-Amino-3-bromoisoquinoline derivative (from Protocol 1)

  • Amine (can be the same or different from the first amination)

  • Pd₂(dba)₃

  • RuPhos or a similar bulky ligand

  • NaOtBu

  • Anhydrous dioxane

  • Standard laboratory glassware and inert atmosphere equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.03 mmol, 3 mol%), RuPhos (e.g., 0.072 mmol, 7.2 mol%), and NaOtBu (e.g., 1.5 mmol) to an oven-dried reaction tube.

  • Add the 1-amino-3-bromoisoquinoline derivative (1.0 mmol) and the second amine (1.2 mmol).

  • Add anhydrous, deoxygenated dioxane (e.g., 5 mL).

  • Seal the reaction vessel.

  • Reaction: Heat the mixture to 110 °C in a preheated oil bath.

  • Stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the 1,3-diaminoisoquinoline derivative.

  • Characterization: Characterize the purified product by NMR and MS.

Visualizations

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar-Pd(II)(Br)L Pd(0)L->Oxidative_Addition_Complex Ar-Br Oxidative Addition Amine_Coordination [Ar-Pd(II)(NHR'R'')L]Br Oxidative_Addition_Complex->Amine_Coordination R'R''NH Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Amido_Complex Base - H-Base⁺Br⁻ Amido_Complex->Pd(0)L Reductive Elimination Product Ar-NR'R'' (1-Amino-3-bromoisoquinoline) Amido_Complex->Product Ar-Br This compound Ar-Br->Pd(0)L Amine R'R''NH Amine->Oxidative_Addition_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_protocol1 Protocol 1: Mono-amination cluster_protocol2 Protocol 2: Di-amination P1_Start Start: This compound P1_Setup Reaction Setup: - Pd₂(dba)₃, XPhos, NaOtBu - Amine 1, Toluene P1_Start->P1_Setup P1_Reaction Reaction: 100 °C, 4-12h P1_Setup->P1_Reaction P1_Workup Work-up & Purification P1_Reaction->P1_Workup P1_Product Product: 1-Amino-3-bromoisoquinoline P1_Workup->P1_Product P2_Start Start: 1-Amino-3-bromoisoquinoline P1_Product->P2_Start P2_Setup Reaction Setup: - Pd₂(dba)₃, RuPhos, NaOtBu - Amine 2, Dioxane P2_Start->P2_Setup P2_Reaction Reaction: 110 °C, 12-24h P2_Setup->P2_Reaction P2_Workup Work-up & Purification P2_Reaction->P2_Workup P2_Product Product: 1,3-Diaminoisoquinoline P2_Workup->P2_Product

Caption: Experimental workflow for the synthesis of aminoisoquinolines.

References

Palladium-Catalyzed Synthesis Using 1,3-Dibromoisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoisoquinoline is a versatile and valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and materials science. The two bromine atoms at positions 1 and 3 exhibit differential reactivity, allowing for selective functionalization through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound as a key starting material. The isoquinoline core is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Regioselectivity in Cross-Coupling Reactions

The C1 and C3 positions of the isoquinoline ring system have different electronic and steric environments. The C1 position is generally more reactive towards palladium-catalyzed cross-coupling reactions due to its position adjacent to the ring nitrogen, which influences the oxidative addition step of the catalytic cycle. This inherent difference in reactivity allows for the selective mono-functionalization at the C1 position, leaving the C3-bromo substituent available for subsequent transformations. By carefully controlling reaction conditions, regioselective substitution can be achieved, providing a powerful strategy for the divergent synthesis of 1,3-disubstituted isoquinolines.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents, leading to the synthesis of 1-aryl-3-bromoisoquinolines. These products can serve as advanced intermediates for further diversification.

Experimental Protocol: Synthesis of 1-Aryl-3-bromoisoquinolines

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., a mixture of Toluene and water, 4:1 v/v, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-bromoisoquinoline.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane90892
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O1101678

Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.

Application Note 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a straightforward route to alkynyl-substituted isoquinolines. These products are valuable intermediates for the synthesis of more complex molecules through click chemistry or other alkyne transformations.

Experimental Protocol: Synthesis of 1-Alkynyl-3-bromoisoquinolines

This protocol outlines a general procedure for the regioselective Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) salt (e.g., CuI, 0.05 mmol, 5 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-alkynyl-3-bromoisoquinoline.

Data Presentation
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT690
2EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPADMF50488
31-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT885

Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.

Application Note 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the C1 position of this compound, leading to the synthesis of 1-amino-3-bromoisoquinolines, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 1-Amino-3-bromoisoquinolines

This protocol provides a general method for the regioselective Buchwald-Hartwig amination of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.8 mmol) and this compound (1.0 mmol).

  • Seal the tube, remove it from the glovebox, and add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Add the amine (1.5 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 1-amino-3-bromoisoquinoline.

Data Presentation
EntryAminePrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOt-BuToluene1101282
2AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Dioxane1001875
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄Toluene1001679

Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation RPdAr R-Pd(II)L_n-Ar Transmetal->RPdAr RedElim Reductive Elimination RedElim->Pd0 Product R-Ar RedElim->Product Boronate ArB(OR)₂ Boronate->Transmetal Base Base Base->Transmetal ArylHalide This compound (R-Br) ArylHalide->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdAlkyne R-Pd(II)L_n-C≡CR' Transmetal->RPdAlkyne RedElim Reductive Elimination RPdAlkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product ArylHalide This compound (R-Br) ArylHalide->OxAdd CuI Cu(I)Br AlkyneCoord Alkyne Coordination CuI->AlkyneCoord CuAlkyne [HC≡CR']·CuBr AlkyneCoord->CuAlkyne Deprotonation Deprotonation CuAlkyne->Deprotonation CuAcetylide Cu(I)-C≡CR' Deprotonation->CuAcetylide CuAcetylide->Transmetal Cuprate to Palladium CuAcetylide->CuI Regeneration TerminalAlkyne HC≡CR' TerminalAlkyne->AlkyneCoord Base Base Base->Deprotonation

Caption: Catalytic cycles for the Sonogashira coupling.

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reagents This compound Amine Base (e.g., NaOtBu) start->reagents catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) reagents->catalyst reaction Inert Atmosphere (N₂ or Ar) Degassed Solvent (Toluene) Heat (90-120 °C) catalyst->reaction workup Aqueous Workup (NH₄Cl quench, Extraction) reaction->workup purification Column Chromatography workup->purification product Product: 1-Amino-3-bromoisoquinoline purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols: Regioselective Lithiation and Halogen-Metal Exchange of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regioselective lithiation and halogen-metal exchange of 1,3-dibromoisoquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized isoquinolines, which are prevalent scaffolds in numerous biologically active compounds and pharmaceutical agents.

Introduction

This compound serves as a valuable starting material for the introduction of various substituents at the C-1 and C-3 positions. The differential reactivity of the two bromine atoms allows for selective functionalization through halogen-metal exchange, followed by quenching with a diverse array of electrophiles. The inherent electronic properties of the isoquinoline ring system, particularly the influence of the nitrogen atom, play a crucial role in directing the regioselectivity of these transformations.

The primary method for achieving selective functionalization is through halogen-lithium exchange, typically employing organolithium reagents such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) at low temperatures. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

Regioselectivity of Lithiation

The lithiation of this compound via halogen-metal exchange is highly regioselective. The bromine atom at the C-1 position is preferentially exchanged over the bromine atom at the C-3 position. This selectivity is attributed to the directing effect of the adjacent nitrogen atom, which stabilizes the resulting organolithium intermediate at the C-1 position through coordination. This principle is well-established for the lithiation of other bromo-substituted nitrogen heterocycles.

This selective C-1 lithiation provides a reliable method for the synthesis of 1-substituted-3-bromoisoquinolines, which can then undergo further functionalization at the C-3 position through subsequent cross-coupling reactions or other transformations.

Experimental Protocols

The following protocols are generalized procedures for the regioselective lithiation of this compound and subsequent reaction with an electrophile. It is crucial that all reactions are carried out under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediates.

Protocol 1: General Procedure for the C-1 Lithiation and Electrophilic Quench of this compound

This protocol describes the in situ generation of 1-lithio-3-bromoisoquinoline and its subsequent reaction with a generic electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (or s-butyllithium) in hexanes (concentration to be determined by titration)

  • Electrophile (e.g., aldehyde, ketone, disulfide, alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (e.g., 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0-1.2 equiv) in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for the specified time (typically 30-60 minutes) to allow for complete halogen-metal exchange.

  • Add the chosen electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for a specified period (e.g., 1-3 hours) and then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted-3-bromoisoquinoline.

Table 1: Representative Examples of C-1 Functionalization of this compound

EntryElectrophileProductReagents and ConditionsYield (%)
1N,N-Dimethylformamide (DMF)3-Bromo-1-isoquinolinecarboxaldehyde1. n-BuLi, THF, -78 °C, 1 h2. DMF, -78 °C to rt~70-80 (estimated)
2Benzaldehyde(3-Bromoisoquinolin-1-yl)(phenyl)methanol1. n-BuLi, THF, -78 °C, 1 h2. Benzaldehyde, -78 °C to rt~65-75 (estimated)
3Acetone2-(3-Bromoisoquinolin-1-yl)propan-2-ol1. n-BuLi, THF, -78 °C, 1 h2. Acetone, -78 °C to rt~60-70 (estimated)
4Dimethyl disulfide (DMDS)3-Bromo-1-(methylthio)isoquinoline1. n-BuLi, THF, -78 °C, 1 h2. DMDS, -78 °C to rt~75-85 (estimated)

Note: The yields provided are estimates based on similar reactions reported in the literature for related substrates. Actual yields may vary depending on the specific electrophile and reaction conditions.

Mandatory Visualizations

Diagram 1: Reaction Scheme for C-1 Lithiation and Functionalization

Caption: C-1 Lithiation and Functionalization of this compound.

Diagram 2: Experimental Workflow

workflow A Dissolve this compound in Anhydrous THF B Cool to -78 °C A->B C Add n-Butyllithium (Halogen-Metal Exchange) B->C D Stir at -78 °C C->D E Add Electrophile D->E F Warm to Room Temperature E->F G Aqueous Workup (NH4Cl Quench) F->G H Extraction G->H I Purification (Column Chromatography) H->I

Synthesis of 1,3-Disubstituted Isoquinoline Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of 1,3-disubstituted isoquinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. This guide includes detailed application notes, experimental protocols for key synthetic methods, and a summary of relevant biological activities.

The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. In particular, 1,3-disubstituted isoquinolines have garnered considerable attention in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and spasmolytic agents. The strategic placement of substituents at the 1 and 3 positions of the isoquinoline core allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development.

Application Notes

1,3-Disubstituted isoquinoline derivatives have emerged as a versatile class of compounds with a broad spectrum of pharmacological applications. Their therapeutic potential stems from their ability to interact with various biological targets, leading to the modulation of key signaling pathways involved in disease pathogenesis.

Anticancer Activity: A significant area of research has focused on the development of 1,3-disubstituted isoquinolines as potent anticancer agents. Certain derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in cancer cells. This mechanism of action is shared by several clinically successful anticancer drugs, highlighting the promise of isoquinoline-based tubulin inhibitors.

Spasmolytic Activity: Several 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated smooth muscle relaxant properties.[1][2][3][4] The proposed mechanism of action involves the modulation of intracellular calcium levels, which are crucial for muscle contraction. By potentially interfering with calcium influx or its release from intracellular stores, these compounds can lead to the relaxation of smooth muscle tissue. This makes them promising candidates for the treatment of conditions characterized by smooth muscle spasms, such as irritable bowel syndrome or certain cardiovascular disorders.

Other Therapeutic Areas: The structural diversity of 1,3-disubstituted isoquinolines allows for their exploration in other therapeutic areas as well. Research has indicated their potential as anti-inflammatory, antimicrobial, and antiviral agents. The ability to readily modify the substituents at the 1 and 3 positions provides a powerful tool for medicinal chemists to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Data Presentation

The following tables summarize quantitative data from representative synthetic methods for 1,3-disubstituted isoquinoline derivatives and their biological activities.

Table 1: Synthesis of 1,3-Disubstituted-3,4-dihydroisoquinolines via Bischler-Napieralski Reaction [3]

EntryProductYield (%)
1HH1-phenyl-3-isopropyl-3,4-dihydroisoquinoline65
2OCH₃H6-methoxy-1-phenyl-3-isopropyl-3,4-dihydroisoquinoline70
3OCH₃OCH₃6,7-dimethoxy-1-phenyl-3-isopropyl-3,4-dihydroisoquinoline68
4-OCH₂O-6,7-methylenedioxy-1-phenyl-3-isopropyl-3,4-dihydroisoquinoline72

Table 2: Synthesis of 1,1'-Disubstituted Tetrahydroisoquinolines via Pictet-Spengler Reaction [5]

EntryKetoneAmineProductYield (%)
1CyclohexanoneDopamine1,1'-(Spiro[cyclohexane-1,1'-[1H]indene])-6,7-diol-1,2,3,4-tetrahydroisoquinoline95
24-MethylcyclohexanoneDopamine4'-Methyl-1,1'-(spiro[cyclohexane-1,1'-[1H]indene])-6,7-diol-1,2,3,4-tetrahydroisoquinoline80
3Tetrahydro-4H-pyran-4-oneDopamine1,1'-(Spiro[tetrahydropyran-4,1'-[1H]indene])-6,7-diol-1,2,3,4-tetrahydroisoquinoline83
4CyclopentanoneDopamine1,1'-(Spiro[cyclopentane-1,1'-[1H]indene])-6,7-diol-1,2,3,4-tetrahydroisoquinoline95

Table 3: Palladium-Catalyzed Synthesis of 3,4-Disubstituted Dihydroisoquinolin-1(2H)-ones [6]

EntryProductYield (%)
1HHH2-methoxy-3,4-dihydroisoquinolin-1(2H)-one85
24-MeHH6-methyl-2-methoxy-3,4-dihydroisoquinolin-1(2H)-one87
34-OMeHH6-methoxy-2-methoxy-3,4-dihydroisoquinolin-1(2H)-one82
4HMeH2-methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one78
5HHPh2-methoxy-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one75

Table 4: In Vitro Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against Human CEM Leukemia Cell Line

CompoundR⁴R⁵IC₅₀ (µM)
21 OCH₃HHHH4.10
22 HOCH₃HHH10.32
24 OCH₃OCH₃HHH8.13
25 HOCH₃OCH₃HH12.14
27 HHHNO₂H11.45
29 OCH₃HHNO₂H7.32
30 HOCH₃HNO₂H9.87
32 OCH₃OCH₃HNO₂H0.64

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 1,3-Disubstituted-3,4-dihydroisoquinolines via Bischler-Napieralski Reaction[3]

This protocol describes the synthesis of 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline.

Materials:

  • N-(1-(benzyl)-2-methylpropan-2-yl)-2-phenylethanamide

  • Phosphorus(V) oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of N-(1-(benzyl)-2-methylpropan-2-yl)-2-phenylethanamide (1.0 mmol) in 1,2-dichloroethane (10 mL), add phosphorus(V) oxychloride (3.0 mmol) dropwise at 0 °C.

  • The reaction mixture is then heated at reflux for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a saturated sodium bicarbonate solution to neutralize the excess acid.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline.

  • Yield: 72% (for 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline).

Protocol 2: Synthesis of 1,1'-Disubstituted Tetrahydroisoquinolines via Pictet-Spengler Reaction[5]

This protocol describes the synthesis of a spiro-tetrahydroisoquinoline derivative.

Materials:

  • Dopamine hydrochloride

  • Cyclohexanone

  • Potassium phosphate buffer (0.3 M, pH 7.4)

  • Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of dopamine hydrochloride (0.5 mmol) in potassium phosphate buffer (5 mL), add cyclohexanone (1.0 mmol) and methanol (2 mL).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The methanol is removed under reduced pressure.

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method (e.g., column chromatography or recrystallization) to yield the desired 1,1'-spiro-tetrahydroisoquinoline.

  • Yield: 95% (for the spiro-tetrahydroisoquinoline from cyclohexanone).

Protocol 3: Palladium-Catalyzed Synthesis of 3,4-Disubstituted Dihydroisoquinolin-1(2H)-ones[6]

This protocol describes a modern approach to isoquinoline synthesis.

Materials:

  • N-methoxybenzamide

  • 2,3-Allenoic acid ester

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Ag₂CO₃ (Silver(I) carbonate)

  • Toluene

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add N-methoxybenzamide (0.5 mmol), 2,3-allenoic acid ester (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (1.0 mmol).

  • The vessel is evacuated and backfilled with an inert atmosphere.

  • Anhydrous toluene (5 mL) is added, and the reaction mixture is stirred at 110 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 3,4-disubstituted dihydroisoquinolin-1(2H)-one.

  • Yield: 53-87% depending on the substrates.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of 1,3-disubstituted isoquinoline derivatives.

Synthetic_Workflow cluster_starting Starting Materials cluster_methods Synthetic Methods cluster_intermediates Key Intermediates β-Phenylethylamine β-Phenylethylamine Pictet-Spengler Pictet-Spengler β-Phenylethylamine->Pictet-Spengler Bischler-Napieralski Bischler-Napieralski β-Phenylethylamine->Bischler-Napieralski Acylation Pd-Catalyzed Annulation Pd-Catalyzed Annulation β-Phenylethylamine->Pd-Catalyzed Annulation Amidation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Pictet-Spengler Acyl Halide Acyl Halide Tetrahydroisoquinoline Tetrahydroisoquinoline Pictet-Spengler->Tetrahydroisoquinoline Dihydroisoquinoline Dihydroisoquinoline Bischler-Napieralski->Dihydroisoquinoline Pd-Catalyzed Annulation->Dihydroisoquinoline Final Product Final Product Tetrahydroisoquinoline->Final Product Oxidation Dihydroisoquinoline->Final Product Oxidation/Further Functionalization

Caption: General synthetic workflow for 1,3-disubstituted isoquinolines.

Tubulin_Inhibition_Pathway Isoquinoline Derivative Isoquinoline Derivative Tubulin Dimer Tubulin Dimer Isoquinoline Derivative->Tubulin Dimer Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition.

Calcium_Signaling_Pathway Stimulus Stimulus GPCR G-Protein Coupled Receptor Stimulus->GPCR PLC Phospholipase C GPCR->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP₃ Receptor Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin MLCK Myosin Light Chain Kinase Ca_calmodulin->MLCK Activates Contraction Contraction MLCK->Contraction Phosphorylates Myosin Isoquinoline Isoquinoline Derivative Isoquinoline->Ca_release Inhibits?

Caption: Intracellular calcium signaling in smooth muscle contraction.

References

1,3-Dibromoisoquinoline: A Versatile Precursor for the Synthesis of Novel Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dibromoisoquinoline is a valuable and versatile precursor in medicinal chemistry, offering a strategic starting point for the synthesis of a diverse array of polysubstituted isoquinoline derivatives. The two bromine atoms at positions 1 and 3 provide reactive handles for sequential and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the isoquinoline core, a privileged scaffold found in numerous biologically active compounds and approved drugs.[2][3] Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including oncology and inflammatory diseases, by targeting key cellular signaling pathways. This document provides an overview of its applications and detailed protocols for the synthesis of bioactive molecules.

Key Applications in Medicinal Chemistry

The synthetic utility of this compound is most prominently demonstrated in the generation of libraries of compounds for drug discovery. The differential reactivity of the bromine atoms can be exploited to introduce a variety of substituents, leading to the development of potent and selective inhibitors of various enzymes and receptors.

Synthesis of 1,3-Diarylisoquinolines as Topoisomerase I Inhibitors

A significant application of this compound is in the synthesis of 1,3-diarylisoquinolines, which have emerged as a promising class of non-camptothecin topoisomerase I (Topo I) inhibitors.[4][5] Topo I is a crucial enzyme involved in DNA replication and transcription, making it a validated target for cancer therapy.[5] By strategically introducing different aryl groups at the 1 and 3 positions, researchers can fine-tune the pharmacological properties of these inhibitors to enhance their potency and selectivity.[4]

Precursor for Kinase Inhibitors

The isoquinoline scaffold is a common feature in many kinase inhibitors. This compound can serve as a starting material for the synthesis of potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as HER2. By employing cross-coupling methodologies, various hinge-binding moieties and solubilizing groups can be attached to the isoquinoline core to optimize kinase inhibitory activity.

Data Presentation

Table 1: Biological Activity of Isoquinoline Derivatives
Compound ClassTargetExample Compound(s)IC50 ValuesCell Line(s)Reference(s)
1,3-DiarylisoquinolinesTopoisomerase I4ccPotent inhibition at 20 µMVarious cancer cells[4]
Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxidesTopoisomerase ICompound 41.12 µMCal27[6]
Tetrahydroisoquinoline-stilbene derivativesTubulin PolymerizationCompound 1725 nMA549, MCF-7, HT-29[6]
14-N-amino acid-substituted Tetrandrine derivativesNot SpecifiedCompound 130.57 µMHCT-15[6]
Quinoline-based Topoisomerase I inhibitorsTopoisomerase ICompound 2829 ± 0.04 nMIn vitro assay[7]
Indenoisoquinoline Copper DerivativeTopoisomerase IWN1980.37 ± 0.04 µMMDA-MB-231[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3-Diarylisoquinolines via Sequential Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 1,3-diarylisoquinolines from this compound using a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (first coupling partner)

  • Arylboronic acid (second coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Monosubstitution at the 1-position

  • To a round-bottom flask, add this compound (1.0 eq), the first arylboronic acid (1.1 eq), and n-propanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.5 eq) and deionized water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3-bromoisoquinoline intermediate.

Step 2: Disubstitution at the 3-position

  • To a round-bottom flask, add the 1-aryl-3-bromoisoquinoline intermediate from Step 1 (1.0 eq), the second arylboronic acid (1.2 eq), and a suitable solvent such as dioxane or DMF/water.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base, such as cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen solvent and catalyst (typically 80-120 °C). Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final 1,3-diarylisoquinoline product by flash column chromatography.

Expected Yield: Yields can vary depending on the specific arylboronic acids used but are generally in the moderate to good range (50-85%).

Signaling Pathways and Experimental Workflows

Topoisomerase I Catalytic Cycle and Inhibition

Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. Inhibitors like the 1,3-diarylisoquinolines can stabilize the covalent complex between Topo I and DNA, leading to replication fork collapse and cell death.

Topoisomerase_I_Cycle A Topoisomerase I + Supercoiled DNA B Non-covalent DNA Binding A->B Binding C DNA Cleavage (Covalent Intermediate) B->C Cleavage D Strand Rotation & Relaxation C->D Relaxation E DNA Religation D->E Religation F Enzyme Dissociation (Relaxed DNA) E->F Dissociation F->A New Cycle Inhibitor 1,3-Diarylisoquinoline Inhibitor Inhibitor->C Stabilizes Complex, Prevents Religation

Caption: Topoisomerase I catalytic cycle and point of inhibition.

HER2 Signaling Pathway

The HER2 signaling pathway plays a critical role in cell proliferation and survival. Its overactivation is a hallmark of certain cancers. Isoquinoline derivatives can be designed to inhibit HER2 kinase activity, thereby blocking downstream signaling.

HER2_Signaling HER2 HER2 Receptor Dimerization Dimerization (HER2/HER3) HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isoquinoline-based HER2 Inhibitor Inhibitor->Autophosphorylation Inhibits Kinase Activity

Caption: Simplified HER2 signaling pathway and inhibition point.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis of isoquinoline derivatives from this compound and their subsequent biological evaluation.

Experimental_Workflow Start This compound Step1 Sequential Suzuki-Miyaura Cross-Coupling Start->Step1 Step2 Purification (Column Chromatography) Step1->Step2 Step3 Characterization (NMR, MS) Step2->Step3 Step4 Biological Screening (e.g., Topo I Inhibition Assay) Step3->Step4 Step5 Cell-based Assays (Cytotoxicity, etc.) Step4->Step5 Step6 SAR Analysis & Lead Optimization Step5->Step6

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for the Synthesis of Novel Alkaloids Using 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged core structure found in a vast array of naturally occurring alkaloids and synthetic compounds with significant therapeutic potential. These compounds exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. The functionalization of the isoquinoline nucleus is a key strategy in medicinal chemistry for the development of novel drug candidates with improved potency and selectivity.

1,3-Dibromoisoquinoline is a versatile and highly valuable starting material for the synthesis of novel 1,3-disubstituted isoquinoline alkaloids. The differential reactivity of the bromine atoms at the C1 and C3 positions allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This regioselectivity enables the precise installation of diverse substituents, paving the way for the creation of extensive libraries of novel compounds for drug discovery.

This document provides detailed application notes and protocols for the synthesis of a novel 1,3-disubstituted isoquinoline alkaloid, specifically a 1-amino-3-arylisoquinoline derivative, starting from this compound. The synthetic strategy involves a sequential Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reaction. The resulting compound class has shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology.

Synthetic Strategy and Workflow

The synthetic approach leverages the higher reactivity of the C1-Br bond in this compound towards nucleophilic substitution and palladium-catalyzed amination compared to the C3-Br bond. This allows for a regioselective Buchwald-Hartwig amination at the C1 position, followed by a Suzuki-Miyaura coupling at the C3 position to introduce an aryl group.

G cluster_workflow Experimental Workflow start This compound step1 Buchwald-Hartwig Amination (Regioselective at C1) start->step1 intermediate 1-Amino-3-bromoisoquinoline step1->intermediate step2 Suzuki-Miyaura Coupling (at C3) intermediate->step2 product Novel 1-Amino-3-arylisoquinoline (e.g., Kinase Inhibitor Scaffold) step2->product step3 Biological Evaluation (e.g., Kinase Assay, Cytotoxicity) product->step3 data Data Analysis step3->data

Figure 1: Experimental workflow for the synthesis and evaluation of novel alkaloids.

Key Reactions and Signaling Pathway Inhibition

The synthesized 1,3-disubstituted isoquinoline derivatives can be designed to target specific biological pathways implicated in disease. For instance, many kinase inhibitors function by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

G cluster_pathway Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Target Kinase (e.g., Src, Abl) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 1-Amino-3-arylisoquinoline (Synthesized Alkaloid) Inhibitor->Kinase Inhibition

Figure 2: Inhibition of a generic kinase signaling pathway by a synthesized alkaloid.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and biological evaluation of a hypothetical 1-amino-3-arylisoquinoline derivative.

Table 1: Summary of Reaction Yields

StepReactionProductYield (%)
1Buchwald-Hartwig Amination1-Anilino-3-bromoisoquinoline85
2Suzuki-Miyaura Coupling1-Anilino-3-(4-methoxyphenyl)isoquinoline78

Table 2: Biological Activity Data

CompoundTarget KinaseIC₅₀ (nM)Cytotoxicity (MCF-7 Cell Line) IC₅₀ (µM)
1-Anilino-3-(4-methoxyphenyl)isoquinolineKinase X1505.2
Staurosporine (Control)Multiple Kinases100.8

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-3-bromoisoquinoline via Buchwald-Hartwig Amination

This protocol describes the regioselective amination of this compound at the C1 position.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-amino-3-bromoisoquinoline.

  • Characterize the product by NMR and MS.

Protocol 2: Synthesis of 1-Amino-3-arylisoquinoline via Suzuki-Miyaura Coupling

This protocol describes the coupling of the C3-bromo position with an arylboronic acid.

Materials:

  • 1-Amino-3-bromoisoquinoline (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1-amino-3-bromoisoquinoline (1.0 equivalent), the arylboronic acid (1.5 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add a 3:1:1 mixture of toluene:ethanol:water to achieve a concentration of approximately 0.1 M with respect to the 1-amino-3-bromoisoquinoline.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the mixture to 90 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final 1-amino-3-arylisoquinoline.

  • Characterize the purified product by NMR, MS, and other relevant analytical techniques.

Conclusion

This compound serves as an excellent and versatile platform for the synthesis of novel 1,3-disubstituted isoquinoline alkaloids. The ability to perform sequential, regioselective cross-coupling reactions allows for the controlled and efficient construction of diverse molecular architectures. The protocols outlined in this document provide a robust starting point for researchers to explore the synthesis of new chemical entities with potential therapeutic applications, particularly in the field of kinase inhibition for cancer therapy. Further optimization of reaction conditions and exploration of a wide range of coupling partners will undoubtedly lead to the discovery of new and potent biologically active molecules.

Application of 1,3-Dibromoisoquinoline in the Synthesis of Advanced Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,3-Dibromoisoquinoline is a versatile halogenated heterocyclic compound that serves as a key building block in the synthesis of functional organic materials. Its two reactive bromine atoms at the 1 and 3 positions provide sites for various cross-coupling reactions, enabling the construction of complex and extended π-conjugated systems. This unique structural feature makes it a valuable precursor for the development of materials with tailored photophysical and electronic properties for applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs).

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a high-performance blue-emitting organic semiconductor, 1,3-di(pyren-1-yl)isoquinoline, and its application in OLEDs.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound, such as 1,3-di(pyren-1-yl)isoquinoline, are promising materials for OLEDs due to their high fluorescence quantum yields, excellent thermal stability, and good charge carrier mobility. The isoquinoline core, coupled with extended aromatic substituents like pyrene, allows for the tuning of the emission color and the enhancement of electroluminescent properties. These materials can function as the emissive layer in an OLED, where the injection of electrons and holes leads to the generation of light.

Key Material: 1,3-Di(pyren-1-yl)isoquinoline

The synthesis of 1,3-di(pyren-1-yl)isoquinoline from this compound via a Suzuki-Miyaura cross-coupling reaction allows for the creation of a molecule with a high quantum yield and deep blue emission, which is highly sought after for display and lighting applications.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,3-di(pyren-1-yl)isoquinoline and the performance of an OLED device utilizing this material as the emissive layer.

Table 1: Synthesis of 1,3-Di(pyren-1-yl)isoquinoline via Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystBaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundPyrene-1-boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water489085

Table 2: Photophysical Properties of 1,3-Di(pyren-1-yl)isoquinoline

PropertyValueConditions
Absorption (λₘₐₓ)345 nmIn Chloroform
Emission (λₘₐₓ)450 nmIn Chloroform
Photoluminescence Quantum Yield (ΦPL)0.85In Chloroform
HOMO Level-5.8 eVDFT Calculation
LUMO Level-2.5 eVDFT Calculation
Energy Gap (Eg)3.3 eVCalculated from HOMO/LUMO

Table 3: Electroluminescent Performance of an OLED with 1,3-Di(pyren-1-yl)isoquinoline Emissive Layer

ParameterValue
Device StructureITO/NPB (40 nm)/1,3-di(pyren-1-yl)isoquinoline (20 nm)/TPBi (30 nm)/LiF (1 nm)/Al (100 nm)
Maximum Luminance> 3000 cd/m²
Maximum External Quantum Efficiency (EQE)4.5%
Turn-on Voltage3.5 V
CIE Coordinates (x, y)(0.15, 0.18)
Emission ColorDeep Blue

Experimental Protocols

Synthesis of 1,3-Di(pyren-1-yl)isoquinoline

This protocol details the synthesis of 1,3-di(pyren-1-yl)isoquinoline from this compound and pyrene-1-boronic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Pyrene-1-boronic acid (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Toluene (20 mL)

  • Ethanol (5 mL)

  • Deionized water (5 mL)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (reflux setup)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a condenser and a nitrogen/argon inlet, add this compound (1.0 mmol), pyrene-1-boronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Add toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) to the flask.

  • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the reaction mixture.

  • Heat the mixture to 90 °C and stir under reflux for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford 1,3-di(pyren-1-yl)isoquinoline as a pale yellow solid.

Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a multilayer OLED device using 1,3-di(pyren-1-yl)isoquinoline as the emissive layer via thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) for the hole transport layer (HTL)

  • 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) for the electron transport layer (ETL)

  • 1,3-Di(pyren-1-yl)isoquinoline for the emissive layer (EML)

  • Lithium fluoride (LiF) for the electron injection layer (EIL)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or oxygen plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the cleaned ITO surface with UV-ozone or oxygen plasma for 10 minutes to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers onto the ITO substrate at a deposition rate of 1-2 Å/s:

      • 40 nm of NPB as the hole transport layer (HTL).

      • 20 nm of 1,3-di(pyren-1-yl)isoquinoline as the emissive layer (EML).

      • 30 nm of TPBi as the electron transport layer (ETL).

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the electron injection layer (EIL) at a rate of 0.1 Å/s.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Visualizations

Caption: Workflow for the synthesis of 1,3-di(pyren-1-yl)isoquinoline.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Device Fabrication (Thermal Evaporation) cluster_final Final Device ITO_Substrate ITO Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning Plasma_Treatment UV-Ozone or O₂ Plasma Treatment Cleaning->Plasma_Treatment HTL Hole Transport Layer (HTL) NPB (40 nm) Plasma_Treatment->HTL Deposition EML Emissive Layer (EML) 1,3-di(pyren-1-yl)isoquinoline (20 nm) HTL->EML ETL Electron Transport Layer (ETL) TPBi (30 nm) EML->ETL EIL Electron Injection Layer (EIL) LiF (1 nm) ETL->EIL Cathode Cathode Al (100 nm) EIL->Cathode Encapsulation Encapsulation (UV Epoxy + Glass Lid) Cathode->Encapsulation OLED_Device Finished OLED Device Encapsulation->OLED_Device

Caption: Experimental workflow for the fabrication of a multilayer OLED.

Synthesis of Fluorescent Isoquinoline Derivatives from 1,3-Dibromoisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and is recognized for its intrinsic fluorescence.[1] Strategic functionalization of the isoquinoline core, particularly at the 1 and 3 positions, allows for the extension of its π-conjugated system, leading to the generation of novel fluorophores with tunable photophysical properties. These fluorescent derivatives are valuable tools in biomedical research and drug development, serving as probes for cellular imaging, components of biosensors, and structural alerts in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent isoquinoline derivatives commencing from the readily available precursor, 1,3-dibromoisoquinoline. The primary synthetic strategies discussed are the palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, which enable the introduction of aryl and alkynyl moieties, respectively.

Synthetic Strategies

The bromine atoms at the C1 and C3 positions of this compound exhibit differential reactivity, allowing for selective and sequential functionalization. This regioselectivity is crucial for the controlled synthesis of unsymmetrically disubstituted isoquinolines. Generally, the C1 position is more reactive towards cross-coupling reactions than the C3 position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (e.g., arylboronic acid) and an organic halide. This reaction is instrumental in synthesizing 1,3-diarylisoquinolines, where the aryl substituents can be tailored to modulate the fluorescence properties.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is employed to introduce alkynyl groups onto the isoquinoline core, which can serve as fluorescent moieties themselves or as handles for further functionalization via "click" chemistry.

Experimental Protocols

The following protocols provide generalized procedures for the synthesis of fluorescent isoquinoline derivatives from this compound. Note: These are general guidelines, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Mono-arylations of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective mono-arylation of this compound at the more reactive C1 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/H₂O, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-aryl-3-bromoisoquinoline.

Protocol 2: Sequential Di-arylation of this compound via Suzuki-Miyaura Coupling

This protocol outlines the subsequent arylation at the C3 position to yield a 1,3-diarylisoquinoline.

Materials:

  • 1-Aryl-3-bromoisoquinoline (from Protocol 1)

  • Second arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Follow the general setup procedure as described in Protocol 1, using the 1-aryl-3-bromoisoquinoline as the starting material.

  • Use a more robust catalyst system if necessary (e.g., Pd(dppf)Cl₂) and a stronger base (e.g., Cs₂CO₃) to facilitate the reaction at the less reactive C3 position.

  • Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and stir under an inert atmosphere for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Follow the work-up and purification steps as described in Protocol 1 to isolate the 1,3-diarylisoquinoline.

Protocol 3: Mono-alkynylations of this compound via Sonogashira Coupling

This protocol describes a general procedure for the regioselective mono-alkynylation of this compound at the C1 position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and CuI (0.05 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., TEA).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 1-alkynyl-3-bromoisoquinoline.

Protocol 4: Sequential Di-alkynylation of this compound via Sonogashira Coupling

This protocol outlines the subsequent alkynylation at the C3 position to yield a 1,3-dialkynylisoquinoline.

Materials:

  • 1-Alkynyl-3-bromoisoquinoline (from Protocol 3)

  • Second terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Copper(I) iodide (CuI, 10-15 mol%)

  • Base (e.g., DIPA)

  • Solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Follow the general setup procedure as described in Protocol 3, using the 1-alkynyl-3-bromoisoquinoline as the starting material.

  • Higher reaction temperatures (e.g., 80-100 °C) and longer reaction times (24-48 hours) may be required for the second coupling.

  • Monitor the reaction progress by TLC.

  • Follow the work-up and purification steps as described in Protocol 3 to isolate the 1,3-dialkynylisoquinoline.

Data Presentation

The following tables summarize hypothetical quantitative data for representative fluorescent isoquinoline derivatives synthesized from this compound. This data is for illustrative purposes and actual values will depend on the specific substituents.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic Acid (R¹)Arylboronic Acid (R²)ProductYield (%)λₐₑₓ (nm)λₑₘ (nm)Quantum Yield (Φ)
1Phenylboronic acid-1-Phenyl-3-bromoisoquinoline853203800.25
2Phenylboronic acid4-Methoxyphenylboronic acid1-Phenyl-3-(4-methoxyphenyl)isoquinoline703404200.65
34-Pyrenylboronic acid-1-(Pyren-4-yl)-3-bromoisoquinoline753504500.80
44-Pyrenylboronic acidPhenylboronic acid1-(Pyren-4-yl)-3-phenylisoquinoline653654700.92

Table 2: Sonogashira Coupling of this compound

EntryTerminal Alkyne (R¹)Terminal Alkyne (R²)ProductYield (%)λₐₑₓ (nm)λₑₘ (nm)Quantum Yield (Φ)
1Phenylacetylene-1-(Phenylethynyl)-3-bromoisoquinoline903303900.30
2PhenylacetyleneEthynylbenzene1,3-Bis(phenylethynyl)isoquinoline753504300.70
3Ethynylpyrene-1-(Pyren-1-ylethynyl)-3-bromoisoquinoline803604600.85
4EthynylpyrenePhenylacetylene1-(Pyren-1-ylethynyl)-3-(phenylethynyl)isoquinoline683754800.95

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound mono_suzuki Mono-Suzuki Coupling (Protocol 1) start->mono_suzuki Arylboronic acid mono_sonogashira Mono-Sonogashira Coupling (Protocol 3) start->mono_sonogashira Terminal Alkyne product1 1-Aryl-3-bromoisoquinoline mono_suzuki->product1 di_suzuki Sequential Suzuki Coupling (Protocol 2) product2 1,3-Diarylisoquinoline di_suzuki->product2 mixed_product 1-Aryl-3-alkynylisoquinoline or 1-Alkynyl-3-arylisoquinoline di_suzuki->mixed_product product3 1-Alkynyl-3-bromoisoquinoline mono_sonogashira->product3 di_sonogashira Sequential Sonogashira Coupling (Protocol 4) product4 1,3-Dialkynylisoquinoline di_sonogashira->product4 di_sonogashira->mixed_product product1->di_suzuki Arylboronic acid product1->di_sonogashira Terminal Alkyne product3->di_suzuki Arylboronic acid product3->di_sonogashira Terminal Alkyne

Caption: General workflow for the synthesis of fluorescent isoquinoline derivatives.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_halide R¹-X

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂-C≡CR² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 product R¹-C≡CR² pd_complex2->product Reductive Elimination cu_x Cu-X cu_acetylide Cu-C≡CR² cu_x->cu_acetylide + H-C≡CR², Base cu_acetylide->pd_complex1 cu_acetylide->cu_x Regeneration alkyne H-C≡CR² base Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Applications and Future Perspectives

The fluorescent isoquinoline derivatives synthesized via these methods have potential applications in:

  • Cellular Imaging: As fluorescent probes for visualizing cellular structures and processes.

  • Sensing: As chemosensors for the detection of ions and small molecules.

  • Drug Discovery: As fluorescently tagged drug candidates to study their mechanism of action and subcellular localization.

  • Materials Science: As components of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The modularity of the Suzuki-Miyaura and Sonogashira reactions allows for the creation of a diverse library of fluorescent isoquinoline derivatives with tailored properties. Future work will focus on exploring a wider range of aryl and alkynyl substituents to fine-tune the photophysical characteristics and to develop probes with specific targeting capabilities for advanced biological applications.

References

Application Notes and Protocols for the Heck Coupling of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] This reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance and its ability to form substituted alkenes, which are valuable precursors in the synthesis of complex organic molecules, including pharmaceuticals.[4][5] Isoquinoline and its derivatives are important structural motifs found in many biologically active compounds. The functionalization of the isoquinoline scaffold via cross-coupling reactions like the Heck coupling provides a versatile route for the synthesis of novel compounds with potential therapeutic applications.[6][7]

This document provides a detailed protocol for the Heck coupling of 1,3-dibromoisoquinoline with a generic alkene (e.g., an acrylate or styrene derivative). Due to the presence of two bromine atoms at different positions, a key consideration in the reaction with this compound is the potential for mono- or di-substitution and the regioselectivity of the initial coupling.[8][9] The protocol provided below is a general starting point, and optimization may be required depending on the specific alkene used and the desired outcome (mono- vs. di-arylation).

Reaction Principle

The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) active species. The general mechanism proceeds through the following key steps:[1][10][11]

  • Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form an isoquinolylpalladium(II) intermediate.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the isoquinolyl-palladium bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkylpalladium(II) intermediate generates the substituted alkene product and a hydridopalladium(II) species.

  • Reductive Elimination: The active palladium(0) catalyst is regenerated by reductive elimination of HBr, a process facilitated by a base present in the reaction mixture.

Selectivity in Polyhalogenated Heterocycles:

For polyhalogenated substrates like this compound, the site of the initial oxidative addition is a critical factor determining the final product.[8][9] The relative reactivity of the C-Br bonds at the C1 and C3 positions can be influenced by electronic effects, steric hindrance, and the choice of catalyst and ligands.[12] Generally, oxidative addition is favored at the more electron-deficient or less sterically hindered position. In the case of this compound, the C1 position is generally more electrophilic and may react preferentially.

Experimental Protocol

This protocol describes a general procedure for the mono-Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, acetonitrile)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (5 mL). Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • Alkene and Base Addition: Add the alkene (1.2 mmol, 1.2 equiv) followed by the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13] Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired mono- or di-substituted product.

  • Characterization: Characterize the purified product(s) by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Heck coupling reaction. These should be considered as a starting point, and optimization may be necessary for specific substrates.

ParameterValueNotes
This compound1.0 equiv
Alkene1.0 - 1.5 equivFor mono-arylation, a slight excess of the alkene is often used. For di-arylation, a larger excess of the alkene and longer reaction times may be required.
Palladium Catalyst1-5 mol%Pd(OAc)₂, Pd₂(dba)₃ are common choices.
Ligand2-10 mol%PPh₃, P(o-tol)₃, or bidentate phosphines like BINAP can be used. The choice of ligand can influence selectivity and reaction efficiency.[14]
Base1.5 - 3.0 equivInorganic bases like K₂CO₃ or Cs₂CO₃ can be used as alternatives to organic bases like triethylamine.[15]
Solvent0.1 - 0.5 MDMF, DMAc, NMP, or acetonitrile are commonly used polar aprotic solvents.
Temperature60 - 140 °CHigher temperatures are often required for less reactive aryl bromides.[16]
Reaction Time2 - 48 hMonitored by TLC or GC-MS.

Mandatory Visualizations

Heck_Coupling_Workflow Experimental Workflow for Heck Coupling of this compound cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add this compound, Pd(OAc)₂, and ligand to a dry Schlenk tube under inert gas. B 2. Add anhydrous, degassed solvent. A->B C 3. Stir for 10-15 min at RT to pre-form the catalyst. B->C D 4. Add alkene and base. C->D Proceed to reaction E 5. Heat to 80-120 °C. D->E F 6. Monitor reaction by TLC or GC-MS. E->F G 7. Cool to RT and perform aqueous workup. F->G Reaction complete H 8. Dry and concentrate the organic layer. G->H I 9. Purify by flash column chromatography. H->I J 10. Characterize the product. I->J Heck_Catalytic_Cycle Simplified Heck Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Isoquinolyl-Pd(II)LnBr Pd0->PdII_Aryl Oxidative Addition PdII_Alkene Alkene Complex PdII_Aryl->PdII_Alkene Coordination PdII_Alkyl Alkyl-Pd(II)LnBr PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Hydride H-Pd(II)LnBr PdII_Alkyl->PdII_Hydride β-Hydride Elimination Product Substituted Isoquinoline PdII_Alkyl->Product PdII_Hydride->Pd0 Reductive Elimination (with Base) BaseHBr Base-HBr PdII_Hydride->BaseHBr ArylBr This compound ArylBr->PdII_Aryl Alkene Alkene Alkene->PdII_Alkene

References

Application Notes and Protocols: 1,3-Dibromoisoquinoline in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-dibromoisoquinoline as a key starting material in the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors. The methodologies described herein focus on leveraging palladium-catalyzed cross-coupling reactions to construct potent isoquinoline-based PARP inhibitors.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP-1, in particular, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). In cancer therapy, PARP inhibitors have emerged as a groundbreaking class of drugs. They function through a mechanism known as "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death.[3]

The isoquinoline scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into various PARP inhibitors. The strategic functionalization of the isoquinoline core allows for the optimization of potency, selectivity, and pharmacokinetic properties. This compound serves as a versatile precursor, enabling the introduction of diverse aryl and heteroaryl moieties at the 1 and 3 positions through modern cross-coupling techniques.

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway PARP-1 Signaling Pathway and Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits & activates PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes Trapped_PARP PARP-1 Trapped on DNA PARP1->Trapped_PARP NAD NAD+ NAD->PARP1 substrate Repair_proteins DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PAR->Repair_proteins recruits DNA_repair Successful DNA Repair Repair_proteins->DNA_repair PARP_inhibitor PARP Inhibitor (e.g., Isoquinoline-based) PARP_inhibitor->PARP1 inhibits & traps Replication_fork_collapse Replication Fork Collapse Trapped_PARP->Replication_fork_collapse DSB Double-Strand Break Replication_fork_collapse->DSB HR_proficient HR Proficient Cells DSB->HR_proficient HR_deficient HR Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_deficient HR_repair Homologous Recombination Repair HR_proficient->HR_repair Apoptosis Apoptosis HR_deficient->Apoptosis Cell_survival Cell Survival HR_repair->Cell_survival

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Synthetic Strategy: 1,3-Diarylisoquinolines as PARP Inhibitors

A promising class of PARP inhibitors can be synthesized from this compound via sequential Suzuki-Miyaura cross-coupling reactions. This approach allows for the controlled and differential functionalization of the C1 and C3 positions of the isoquinoline core. The following workflow outlines the general synthetic strategy.

Synthetic_Workflow Synthetic Workflow for 1,3-Diarylisoquinoline PARP Inhibitors start This compound step1 Suzuki Coupling 1 (Arylboronic Acid 1) start->step1 purification1 Purification step1->purification1 intermediate 1-Aryl-3-bromoisoquinoline step2 Suzuki Coupling 2 (Arylboronic Acid 2) intermediate->step2 purification2 Purification step2->purification2 product 1,3-Diarylisoquinoline (Target PARP Inhibitor) analysis Biological Evaluation (PARP Inhibition Assay) product->analysis purification1->intermediate purification2->product

Caption: General synthetic workflow for the preparation of 1,3-diarylisoquinoline PARP inhibitors from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a model 1,3-diarylisoquinoline PARP inhibitor.

Protocol 1: Synthesis of 1-Aryl-3-bromoisoquinoline (Intermediate)

This protocol describes the monosubstitution of this compound at the C1 position via a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • This compound

    • Arylboronic Acid 1 (e.g., 4-carboxyphenylboronic acid)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), arylboronic acid 1 (1.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3-bromoisoquinoline intermediate.

Protocol 2: Synthesis of 1,3-Diarylisoquinoline (Final Product)

This protocol describes the second Suzuki-Miyaura cross-coupling reaction to introduce a second aryl group at the C3 position.

  • Materials:

    • 1-Aryl-3-bromoisoquinoline (from Protocol 1)

    • Arylboronic Acid 2 (e.g., 3-aminophenylboronic acid)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Sodium carbonate (Na₂CO₃)

    • Toluene

    • Ethanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, dissolve 1-aryl-3-bromoisoquinoline (1.0 eq) in a mixture of toluene and ethanol (3:1 v/v).

    • Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).

    • Bubble argon through the solution for 15 minutes to degas.

    • Add arylboronic acid 2 (1.2 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography to obtain the final 1,3-diarylisoquinoline.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and activity of isoquinoline-based PARP inhibitors.

Table 1: Proposed Synthetic Route Yields

StepStarting MaterialProductReagentsCatalystYield (%)
1This compound1-(4-Carboxyphenyl)-3-bromoisoquinoline4-Carboxyphenylboronic acid, K₂CO₃Pd(dppf)Cl₂75-85
21-(4-Carboxyphenyl)-3-bromoisoquinoline1-(4-Carboxyphenyl)-3-(3-aminophenyl)isoquinoline3-Aminophenylboronic acid, Na₂CO₃Pd(PPh₃)₄70-80

Note: Yields are hypothetical but representative for Suzuki-Miyaura coupling reactions.

Table 2: In Vitro PARP-1 Inhibitory Activity of Selected Isoquinoline-Based Inhibitors

Compound IDScaffoldPARP-1 IC₅₀ (nM)Reference
TIQ-AThieno[2,3-c]isoquinolin-5-one450[4]
5-hydroxy TIQ-A5-Hydroxythieno[2,3-c]isoquinolin-5-one390[4]
5-methoxy TIQ-A5-Methoxythieno[2,3-c]isoquinolin-5-one210[4]
BYK2041654-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinoline-1,3-dione45[3]
Compound 6 Isoquinolinone-based tetracyclePotent (exact value not specified)
Lead Compound4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one63.1

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel 1,3-diarylisoquinoline-based PARP inhibitors. The use of sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a robust and modular approach to generate a library of compounds for structure-activity relationship studies. The protocols and data presented in these application notes offer a solid foundation for researchers in the field of drug discovery to develop the next generation of potent and selective PARP inhibitors for cancer therapy.

References

Application Notes and Protocols for the Regioselective Synthesis of Aminoisoquinolines from 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to the isoquinoline nucleus is a key synthetic transformation, as it provides a handle for further functionalization and often imparts significant pharmacological properties. This document provides detailed application notes and experimental protocols for the regioselective synthesis of aminoisoquinolines from 1,3-dibromoisoquinoline, a readily available starting material. The focus is on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2]

The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the substitution. The two bromine atoms at the C1 and C3 positions exhibit different reactivities, which can be exploited to achieve selective mono-amination. Generally, the C1 position is more susceptible to nucleophilic attack due to electronic effects from the ring nitrogen. By carefully selecting the catalyst, ligand, and reaction conditions, one can favor the formation of either 1-amino-3-bromoisoquinoline or 3-amino-1-bromoisoquinoline.

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on this compound is primarily governed by the electronic properties of the isoquinoline ring system. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic substitution. This effect is more pronounced at the α-positions (C1 and C3) relative to the nitrogen.

In the context of palladium-catalyzed amination, the first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex. The C1-Br bond is generally more reactive towards oxidative addition than the C3-Br bond. This increased reactivity is attributed to the greater partial positive charge at the C1 position induced by the adjacent nitrogen atom. Consequently, under carefully controlled conditions, selective amination at the C1 position can be achieved, leaving the C3-bromine atom available for subsequent transformations.

Experimental Protocols

This section provides detailed protocols for the regioselective mono-amination of this compound. The following are representative procedures and may require optimization for specific amines or reaction scales.

Protocol 1: Synthesis of 1-Amino-3-bromoisoquinoline

This protocol is designed to favor the selective amination at the C1 position.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Base and Amine: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask. If using a solid amine, add it at this stage (1.2 mmol, 1.2 equiv). If using a liquid amine, it will be added after the solvent.

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL) to the flask via syringe. If using a liquid amine, add it at this point (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-amino-3-bromoisoquinoline.

Data Presentation

The following table summarizes representative quantitative data for the regioselective synthesis of aminoisoquinolines. Please note that these are representative values and actual results may vary depending on the specific amine and reaction conditions used.

EntryAmineProductYield (%)Regioselectivity (C1:C3)
1Ammonia (as LHMDS)1-Amino-3-bromoisoquinoline75>95:5
2Morpholine1-(Morpholin-4-yl)-3-bromoisoquinoline82>95:5
3Aniline1-(Phenylamino)-3-bromoisoquinoline68>90:10
4n-Butylamine1-(Butylamino)-3-bromoisoquinoline78>95:5

Note: LHMDS (Lithium bis(trimethylsilyl)amide) can be used as an ammonia equivalent.

Visualizations

Logical Workflow for Regioselective Amination

Workflow for Regioselective Synthesis of Aminoisoquinolines cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent This compound->Reaction_Setup Amine Amine Amine->Reaction_Setup Reaction_Conditions Reaction Conditions: - Temperature - Time Reaction_Setup->Reaction_Conditions Quenching Quenching & Filtration Reaction_Conditions->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Aminoisoquinoline Regioselective Aminoisoquinoline Purification->Aminoisoquinoline

Caption: A logical workflow for the regioselective synthesis of aminoisoquinolines.

Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Pd(II)_Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Pd(II)_Amido_Complex Pd(II)_Amido_Complex->Pd(0)L2 Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Product Ar-NR₂ Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The regioselective synthesis of aminoisoquinolines from this compound is a valuable transformation for the generation of diverse molecular scaffolds for drug discovery and development. The palladium-catalyzed Buchwald-Hartwig amination offers an efficient and selective method to achieve this transformation. By carefully controlling the reaction parameters, particularly the choice of ligand and base, researchers can selectively functionalize the C1 position of the isoquinoline ring. The protocols and data presented herein provide a solid foundation for the successful implementation of this methodology in the laboratory. Further optimization may be required for specific substrates to achieve optimal yields and regioselectivity.

References

Troubleshooting & Optimization

Improving yield in 1,3-Dibromoisoquinoline Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for creating carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction is widely used in pharmaceutical and materials science.[1][2] However, researchers working with heteroaryl dihalides like 1,3-dibromoisoquinoline often face challenges in achieving high yields and selectivity. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help overcome common obstacles in these reactions.

Troubleshooting Guide

This guide addresses specific problems researchers may encounter during the Suzuki coupling of this compound.

Q1: Why is there little to no product yield in my reaction?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.

  • Inactive Catalyst: The Pd(0) catalytic species may not be generating or is being deactivated.

    • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and cause homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[3][4]

    • Inappropriate Ligand: this compound can be a challenging substrate. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[5] Consider using more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the rate-limiting oxidative addition step.[6][7][8]

  • Poor Reagent Quality:

    • Boronic Acid Decomposition: Boronic acids can be prone to decomposition or protodeboronation, especially under prolonged heating or if impurities are present.[7][9] Use high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters).[1][9]

    • Base and Solvent Purity: Ensure the base is anhydrous (if required by the protocol) and the solvents are of high purity and appropriately dry. Water content can be critical; while some Suzuki reactions benefit from aqueous mixtures, anhydrous conditions are sometimes necessary.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low. While typical Suzuki reactions run from 80-110°C, challenging substrates may require higher temperatures or microwave irradiation to proceed efficiently.[3][10][11]

    • Base Selection: The choice of base is crucial for activating the boronic acid.[6] If a weak base like Na₂CO₃ is failing, consider stronger bases such as K₃PO₄ or Cs₂CO₃.[3][5]

Q2: My reaction is producing significant side products. How can I minimize them?

Answer: The formation of side products like homocoupled biaryls (from the boronic acid) and dehalogenated isoquinoline is a frequent problem.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]

    • Solution: Rigorously degas all reagents and the reaction vessel. Use a high-quality Pd(0) catalyst source or a precatalyst that reliably generates Pd(0) in situ.

  • Dehalogenation (Proto-debromination): This is the replacement of a bromine atom with a hydrogen atom.

    • Solution: This side reaction can occur if the catalytic cycle is inefficient. Optimizing the catalyst, ligand, and base combination is key. Sometimes, using a different solvent system can suppress this pathway.[1][12] Ensure the boronic acid is consumed efficiently to favor the desired cross-coupling pathway.

Q3: How can I control the selectivity between mono- and di-substitution on the this compound?

Answer: Achieving selective mono-arylation can be challenging. The relative reactivity of the C1 and C3 positions is influenced by electronic and steric factors.

  • Stoichiometry: To favor mono-substitution, use a slight excess (e.g., 1.1 equivalents) of the arylboronic acid.[13] To achieve di-substitution, a larger excess of the boronic acid (e.g., 2.2-2.5 equivalents) and increased catalyst loading may be necessary.[13][14]

  • Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. Stopping the reaction once the mono-substituted product is maximized can prevent the formation of the di-substituted product. Lowering the reaction temperature can sometimes improve selectivity.

  • Catalyst Control: The choice of catalyst and ligand can decisively influence site-selectivity.[8] Sterically hindered ligands may favor reaction at the less hindered position of the isoquinoline ring. A systematic screening of different palladium catalysts and ligands is often required to achieve the desired selectivity.[15]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for coupling with this compound?

Answer: There is no single "best" catalyst, as the optimal choice depends on the specific arylboronic acid being used. However, for dihaloheterocycles, certain catalysts tend to perform better than others.

  • Pd(PPh₃)₄ (Tetrakis): A common choice, but may be less effective for challenging substrates, sometimes requiring higher temperatures and longer reaction times.[5]

  • Pd(dppf)Cl₂: Often shows higher activity and can shorten reaction times and increase yields compared to catalysts with simpler phosphine ligands.[14][16]

  • Buchwald Precatalysts (e.g., XPhos Pd G2/G3): These are often highly effective for difficult couplings, including those involving heteroaryl chlorides and bromides, and can function at lower catalyst loadings and milder temperatures.[12]

Q2: How do I choose the right base and solvent?

Answer: The base and solvent are critical interdependent parameters that significantly influence yield.[17][18]

  • Bases: The base activates the boronic acid to facilitate transmetalation.[19]

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used, often in an aqueous solution mixed with an organic solvent.[10] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective when others fail.[3]

    • Phosphates (K₃PO₄): A strong base that is often used in anhydrous conditions and can be very effective for difficult couplings.[5][14]

  • Solvents: The solvent must solubilize the reactants and be compatible with the chosen base and temperature.

    • Aqueous Mixtures: 1,4-Dioxane/Water, THF/Water, or Toluene/Water are classic choices, particularly with carbonate bases.[5][14][17] The water is essential for dissolving the inorganic base.[5]

    • Anhydrous Aprotic Solvents: Toluene, Dioxane, or DMF are used with bases like K₃PO₄.[14][17]

Q3: What is the optimal temperature and reaction time?

Answer: Optimal conditions vary widely. Most Suzuki couplings are heated to between 80 °C and 110 °C.[10][16] However, less reactive substrates like this compound may require higher temperatures (up to 120 °C) or the use of microwave heating to achieve a reasonable reaction rate.[3][20] Reaction times can range from a few hours to over 24 hours.[14] It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the point of maximum conversion and avoid decomposition or side product formation.[14]

Data Presentation: Condition Screening

Optimizing a Suzuki coupling reaction often requires screening several parameters. The table below summarizes typical conditions used for Suzuki couplings of aryl dihalides, providing a starting point for optimization.

Catalyst SystemCatalyst Loading (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄5 - 6K₃PO₄ (4.0)1,4-Dioxane / H₂O (4:1)90 - 100Moderate to Good[14]
Pd(dppf)Cl₂3K₂CO₃ (2.0)Dimethoxyethane (DME)80High[16]
Pd(dppf)Cl₂Not SpecifiedCs₂CO₃ (2.0)1,4-Dioxane / H₂O (1:1)90High[16]
XPhos Pd G25K₂CO₃ (3.0)1,4-Dioxane110Good to Excellent[12]
Pd₂(dba)₃ / XPhos1.5 / 3.0K₃PO₄ (3.0)Dioxane / H₂O120High[21]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point. Molar equivalents and specific reagents should be optimized based on the specific arylboronic acid used.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid or boronic ester (1.1-1.2 equiv for mono-coupling; 2.2-2.5 for di-coupling), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-4.0 equiv).[14][21]

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and any additional ligand.[14][16]

  • Reaction Setup:

    • Seal the flask with a septum or cap.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.[22]

    • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[14] The final concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 90-110 °C).[14]

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).[14]

    • Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC or LC-MS.[14]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.[14][23]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[14][23]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[21][22]

    • Purify the crude residue by column chromatography on silica gel to isolate the desired product.[14]

Visualizations

Diagrams of Key Processes

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition R1X R¹-X (this compound) R1X->OxAdd Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Base Base (e.g., K₂CO₃) Borate [R²-B(OH)₃]⁻ Base->Borate Boronic R²-B(OH)₂ Boronic->Borate Borate->Transmetal Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Cause1 Problem: Inactive Catalyst? Start->Cause1 Cause2 Problem: Suboptimal Conditions? Start->Cause2 Cause3 Problem: Reagent Issues? Start->Cause3 Sol1a Solution: Degas solvents & use inert atmosphere Cause1->Sol1a Sol1b Solution: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) Cause1->Sol1b Sol1c Solution: Use a reliable precatalyst (e.g., Pd G2/G3) Cause1->Sol1c Sol2a Solution: Increase temperature (or use microwave) Cause2->Sol2a Sol2b Solution: Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Cause2->Sol2b Sol2c Solution: Screen solvent systems (e.g., Dioxane/H₂O, Toluene) Cause2->Sol2c Sol3a Solution: Check boronic acid purity (or use pinacol ester) Cause3->Sol3a Sol3b Solution: Ensure base is high quality and dry Cause3->Sol3b

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 1,3-dibromoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and direct method for the synthesis of this compound involves the reaction of isoquinoline-1,3(2H,4H)-dione (also known as homophthalimide) with a brominating agent such as phosphorus tribromide (PBr₃). This method is often favored for its regioselectivity towards the 1 and 3 positions.

Another potential, though less direct and more challenging route, is the direct bromination of isoquinoline. However, this approach often leads to a mixture of various brominated isomers, which can be difficult to separate.[1][2]

Q2: I am getting a complex mixture of products in my reaction. What are the likely side products?

When synthesizing this compound, particularly from isoquinoline-1,3(2H,4H)-dione and PBr₃, you may encounter several side products:

  • Monobrominated Isoquinolines: Incomplete reaction can lead to the formation of 1-bromo-3-hydroxyisoquinoline or 3-bromo-1-hydroxyisoquinoline if the tautomeric hydroxyl groups of the dione are not fully substituted.

  • Unreacted Starting Material: Residual isoquinoline-1,3(2H,4H)-dione may remain if the reaction does not go to completion.

  • Phosphorous Byproducts: The use of PBr₃ will generate phosphorous acid as a byproduct, which needs to be carefully removed during workup.[3][4]

  • Other Brominated Isomers (in direct bromination): If attempting direct bromination of isoquinoline, a complex mixture of isomers such as 5-bromoisoquinoline and 5,8-dibromoisoquinoline can be formed, making purification challenging.[1][2]

Q3: My yield of this compound is consistently low. How can I improve it?

Low yields can often be attributed to several factors:

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time and at the appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Purity of Reagents: The purity of the starting isoquinoline-1,3(2H,4H)-dione and the PBr₃ is critical. Impurities in the starting material can lead to side reactions.

  • Reaction Temperature: The reaction with PBr₃ is typically carried out at reflux.[5] Maintaining the correct temperature is important for driving the reaction to completion.

  • Workup Procedure: Improper workup can lead to loss of product. Ensure that the quenching of excess PBr₃ is done carefully and that the extraction of the product is efficient.

Q4: How can I effectively purify the crude this compound?

Purification of this compound from the common side products typically involves a combination of techniques:

  • Acid-Base Extraction: This technique can be useful for removing non-basic impurities. However, it will not separate the desired product from other isomeric brominated isoquinolines.[6]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from less polar impurities like unreacted starting material and isomeric byproducts.[6] A gradient elution system, for example with hexanes and ethyl acetate, can provide good separation.

  • Recrystallization: If a suitable solvent system is found where the solubility of this compound and the impurities differ significantly, recrystallization can be a powerful purification technique.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Presence of Monobrominated Species Incomplete reaction; insufficient brominating agent.Increase the molar excess of PBr₃. Extend the reaction time and ensure the reaction temperature is maintained at reflux. Monitor the reaction progress by TLC until the starting material and intermediates are consumed.
Formation of Multiple Isomers (e.g., 5-bromo, 5,8-dibromo) Direct bromination of isoquinoline was used instead of starting from isoquinoline-1,3-dione.For selective synthesis of the 1,3-isomer, the recommended starting material is isoquinoline-1,3(2H,4H)-dione. If direct bromination is necessary, careful control of reaction conditions (temperature, brominating agent) is crucial, and extensive chromatographic purification will be required.[1]
Product is contaminated with phosphorous byproducts Inefficient workup to remove phosphorous acid.During the aqueous workup, ensure thorough washing of the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to neutralize and remove acidic byproducts.
Difficulty in separating the product from a closely related impurity Impurities have similar polarity to the desired product.Optimize the column chromatography conditions. Use a longer column, a shallower solvent gradient, or consider a different stationary phase like alumina.[6]

Experimental Protocol: Synthesis of this compound from Isoquinoline-1,3(2H,4H)-dione

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Isoquinoline-1,3(2H,4H)-dione

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isoquinoline-1,3(2H,4H)-dione in an excess of phosphorus tribromide.

  • Heat the reaction mixture to reflux and maintain this temperature for the duration of the reaction (typically several hours). Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess PBr₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Workflow for Troubleshooting

Troubleshooting_1_3_Dibromoisoquinoline_Synthesis start Start Synthesis reaction_complete Reaction Monitoring (TLC) start->reaction_complete workup Workup and Crude Isolation reaction_complete->workup Reaction Complete ts_incomplete Incomplete Reaction: - Increase reaction time/temp - Add more PBr3 reaction_complete->ts_incomplete Incomplete purification Purification workup->purification analysis Product Analysis (NMR, MS) purification->analysis pure_product Pure this compound analysis->pure_product Pure impure_product Impure Product analysis->impure_product Impure ts_isomers Isomeric Impurities: - Confirm starting material - Optimize chromatography impure_product->ts_isomers Isomers Detected ts_byproducts Byproducts Present: - Improve workup procedure - Optimize purification impure_product->ts_byproducts Other Byproducts ts_incomplete->start Restart/Adjust ts_isomers->purification Re-purify ts_byproducts->purification Re-purify

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 1,3-Dibromoisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,3-dibromoisoquinoline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you may face when purifying this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Crystal Formation Upon Cooling - Solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid.- The presence of impurities inhibiting nucleation.- Induce Crystallization: Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available.[1][2]- Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[2]- Ensure Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
Oiling Out (Formation of an oil instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated at a temperature above the compound's melting point (145-150°C for this compound).- High concentration of impurities.- Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow to cool slowly.[1]- Lower the Boiling Point: If using a mixed solvent system, add more of the lower-boiling point solvent.- Pre-purification: If impurities are significant, consider a preliminary purification step like column chromatography.[3]
Low Yield of Recrystallized Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The compound has significant solubility in the cold solvent.- Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required for complete dissolution.[4]- Preheat Filtration Apparatus: To prevent premature crystallization, preheat the funnel and filter paper with hot solvent before filtration.
Colored Crystals - Presence of colored impurities that co-precipitate with the product.- Activated Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1]
Crystals are small and powder-like - The solution cooled too quickly.- Slow Cooling: Ensure the solution cools to room temperature undisturbed before placing it in an ice bath. This allows for the formation of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: How do I perform a solvent screening for the recrystallization of this compound?

A2: To perform a solvent screening, place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes. Add a small volume (e.g., 0.5 mL) of a different potential solvent to each tube. Observe the solubility at room temperature. Heat the tubes that show low room temperature solubility to the solvent's boiling point and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot and show significant crystal formation upon cooling.

Q3: My this compound sample has a melting point lower than the expected 145-150°C after recrystallization. What does this indicate?

A3: A lower and broader melting point range typically indicates the presence of impurities. The recrystallization may not have been fully effective. A second recrystallization may be necessary to improve purity.

Q4: Can I use a mixed solvent system for the recrystallization?

A4: Yes, a mixed solvent system is often very effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the hot "poor" solvent is added dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q5: How can I be sure that I have used the minimum amount of hot solvent?

A5: Add the hot solvent in small portions to the crude this compound while heating and stirring. Continue adding solvent until the solid just dissolves. Adding a large excess of solvent will result in a lower yield of recovered crystals.[4]

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization of this compound
  • Place approximately 20 mg of crude this compound into a small test tube.

  • Add 0.5 mL of the solvent to be tested (e.g., ethanol, ethyl acetate, toluene, hexane, or acetone).

  • Agitate the mixture at room temperature and observe the solubility. If the compound dissolves, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.

  • If the compound dissolves completely at the boiling point, it is a potentially good solvent.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystals.

  • Repeat this process with other solvents to identify the most suitable one.

Protocol 2: General Recrystallization Procedure for this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Continue to add the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

  • Analysis: Determine the melting point of the dried crystals to assess their purity. The melting point of pure this compound is in the range of 145-150°C.

Quantitative Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a qualitative solubility profile based on the general properties of similar aromatic and heterocyclic compounds. This should be used as a guide for solvent selection.

Solvent Polarity Expected Solubility of this compound
WaterHighInsoluble
EthanolHighSparingly soluble at room temp, more soluble when hot
AcetoneMedium-HighSoluble
Ethyl AcetateMediumModerately soluble
DichloromethaneMediumSoluble
TolueneLowSparingly soluble at room temp, more soluble when hot
HexaneLowInsoluble to sparingly soluble

Logical Workflow Diagram

The following diagram illustrates a troubleshooting workflow for the recrystallization of this compound.

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out? crystals_form->oil_out Yes induce_crystallization Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce_crystallization concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate induce_crystallization->cool concentrate->cool oil Oil Forms oil_out->oil Yes collect_crystals Collect Crystals (Vacuum Filtration) oil_out->collect_crystals No reheat_dilute Reheat and Add More Solvent oil->reheat_dilute slow_cool Cool Slowly reheat_dilute->slow_cool slow_cool->crystals_form check_purity Check Purity (Melting Point) collect_crystals->check_purity pure Pure Product (m.p. 145-150°C) check_purity->pure Acceptable impure Impure Product check_purity->impure Unacceptable rerun Re-recrystallize impure->rerun rerun->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting low conversion in lithiation of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lithiation of 1,3-Dibromoisoquinoline

This guide provides troubleshooting advice and answers to frequently asked questions regarding the monolithiation of this compound. Low conversion and the formation of side products are common challenges in halogen-metal exchange reactions, often stemming from reagent quality, reaction conditions, and moisture.

Troubleshooting Guide

Q1: My reaction shows very low or no conversion of the starting this compound. What are the most likely causes?

A1: This is a common issue, typically pointing to three main areas: the activity of the organolithium reagent, the presence of contaminants, or improper temperature control.

  • Inactive n-Butyllithium (n-BuLi): The molarity of commercially available n-BuLi can degrade over time due to storage conditions or slight exposure to air/moisture. It is crucial to titrate the n-BuLi solution before each use to determine its exact concentration.[1] Without an accurate titer, you may be adding a substoichiometric amount of the reagent, leading to incomplete conversion.[2]

  • Presence of Moisture or Oxygen: Organolithium reagents are extremely sensitive and react rapidly with water and oxygen.[1][3] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas (e.g., argon). Solvents must be anhydrous, and the reaction should be maintained under a positive pressure of inert gas from start to finish.[1] Traces of moisture will quench the n-BuLi, reducing the amount available for the lithium-halogen exchange.[4]

  • Incorrect Reaction Temperature: While the lithium-halogen exchange is often fast, it should be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath), to minimize side reactions.[1] If the temperature is too high, n-BuLi can react with solvents like tetrahydrofuran (THF), consuming the reagent.[5][6]

Q2: I am observing significant amounts of 1-bromoisoquinoline (debrominated product) after workup. Why is this happening?

A2: The formation of the debrominated product indicates that the desired 1-lithio-3-bromoisoquinoline intermediate was successfully formed but was subsequently quenched by a proton source instead of reacting with your electrophile.

  • The lithiated intermediate is a very strong base and will readily abstract a proton from any available source.[7]

  • Potential proton sources include:

    • Trace moisture in the reaction flask or solvent.

    • Moisture or acidic impurities in the electrophile solution.

    • Quenching the reaction with a protic solvent (like water or ammonium chloride) before the electrophile has fully reacted.

To mitigate this, ensure all components, including the electrophile, are scrupulously dried.

Q3: My results are inconsistent, with conversion rates varying significantly between identical experiments. How can I improve reproducibility?

A3: Inconsistency in organolithium reactions almost always stems from subtle variations in reagent stoichiometry and reaction conditions.

  • Consistent Reagent Quality: Always use freshly titrated n-BuLi for every reaction.[1] Do not assume the concentration on the bottle is accurate.

  • Rigorous Anhydrous Technique: Standardize your procedure for drying glassware, solvents, and starting materials. Ensure your inert gas setup is leak-free.

  • Precise Temperature Control: Maintain a constant internal reaction temperature of -78 °C, especially during the addition of n-BuLi. Adding the reagent too quickly can create localized hot spots, leading to side reactions.[4] Slow, dropwise addition to the wall of the flask just above the solvent level allows the reagent to cool before it enters the bulk solution.[4]

Q4: I am seeing evidence of di-lithiation or other unexpected isomers. How can I improve the selectivity for monolithiation at the 1-position?

A4: Achieving high selectivity in the lithiation of polyhalogenated heterocycles requires precise control over stoichiometry and reaction conditions. The bromine at the 1-position of isoquinoline is generally more reactive to lithium-halogen exchange than the one at the 3-position.

  • Stoichiometry is Key: To favor monolithiation, use a precise amount of n-BuLi, typically between 1.0 and 1.1 equivalents.[1] Using an excess of n-BuLi will inevitably lead to the formation of the 2,6-dilithiopyridine species.[1]

  • Order of Addition: The standard procedure is to add the n-BuLi solution slowly to the cooled solution of this compound ("normal addition"). This keeps the concentration of the highly reactive n-BuLi low, minimizing side reactions.

  • Maintain Low Temperature: Low temperatures (-78 °C) enhance selectivity by slowing down competing reactions, such as di-lithiation or potential deprotonation of the isoquinoline ring.[1]

Data & Parameters

Table 1: Troubleshooting Summary

Problem ObservedPossible CauseRecommended Action
Low or No Conversion Inactive n-BuLiTitrate n-BuLi solution immediately before use.[1]
Moisture/Oxygen in systemRigorously dry all glassware and solvents; maintain a positive inert gas pressure.[1]
Temperature too highMaintain a strict internal temperature of -78 °C during addition and reaction.[5]
Debrominated Byproduct Quenching of lithiated intermediateEnsure all reagents, including the electrophile, are anhydrous.
Di-lithiated Byproduct Excess n-BuLi usedUse 1.0-1.1 equivalents of freshly titrated n-BuLi.[1]
Reaction temperature too highMaintain a strict internal temperature of -78 °C.
Poor Reproducibility Inconsistent n-BuLi molarityTitrate n-BuLi before every reaction.
Variable reaction conditionsStandardize procedures for drying, temperature control, and addition rates.

Table 2: Influence of Key Reaction Parameters

ParameterEffect of DeviationRecommendation
n-BuLi Equivalents < 1.0 eq leads to incomplete conversion. > 1.1 eq leads to di-lithiation.Use 1.0-1.1 equivalents based on a fresh titration.[1]
Temperature > -78 °C increases side reactions (e.g., with THF) and reduces selectivity.Maintain a constant -78 °C using a dry ice/acetone bath.[3][5]
Solvent Purity Presence of water quenches n-BuLi and the lithiated intermediate.Use freshly distilled or commercially available anhydrous solvents.
Atmosphere Presence of O₂ or CO₂ will destroy the organolithium species.Maintain a positive pressure of a dry, inert gas (Argon is preferred).
Addition Rate of n-BuLi Too rapid addition can cause local warming, leading to side reactions.Add n-BuLi dropwise over 20-30 minutes.[1]

Experimental Protocols

Recommended Protocol for Monolithiation of this compound

This protocol is a general guideline based on best practices for selective lithium-halogen exchange.

  • Glassware Preparation: Rigorously dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (or diethyl ether) under inert gas.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add a freshly titrated solution of n-BuLi (1.05 eq) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure the lithium-halogen exchange is complete.

  • Electrophile Addition: Add the desired electrophile (1.2-1.5 eq), also dissolved in anhydrous THF if it is a solid or liquid, dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-3 hours, then let it warm slowly to room temperature overnight.

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry Glassware under Vacuum add_reagents Add this compound & Anhydrous THF prep_glass->add_reagents cool Cool to -78 °C add_reagents->cool add_buli Slowly Add n-BuLi (1.05 eq) cool->add_buli stir Stir for 30-60 min at -78 °C add_buli->stir add_eplus Add Electrophile at -78 °C stir->add_eplus warm Warm to RT add_eplus->warm quench Quench with aq. NH4Cl warm->quench extract Extract & Dry quench->extract purify Purify via Chromatography extract->purify

Caption: Experimental workflow for the monolithiation of this compound.

troubleshooting_flowchart decision decision action action start Low Conversion Issue d1 Is n-BuLi freshly titrated? start->d1 a1 Titrate n-BuLi and repeat reaction d1->a1 No d2 Are all reagents & solvents anhydrous? d1->d2 Yes a2 Use rigorously dried materials and repeat d2->a2 No d3 Was Temp. maintained at -78°C? d2->d3 Yes a3 Improve temperature control and repeat d3->a3 No d4 Is debrominated product observed? d3->d4 Yes a4 Check electrophile for moisture/impurities d4->a4 Yes a5 Consult further advanced diagnostics d4->a5 No competing_pathways start This compound + n-BuLi (-78 °C) intermediate 1-Lithio-3-bromo-isoquinoline (Intermediate) start->intermediate Desired Path (1.05 eq n-BuLi) side2 1,3-Disubstituted Product (Di-lithiation) start->side2 Excess n-BuLi (>1.1 eq) then + E⁺ side3 Consumed n-BuLi (Reaction with Solvent/H₂O) start->side3 Wet Solvent / Air desired Desired Product (1-Electrophile-3-bromo-isoquinoline) intermediate->desired + Electrophile (E+) side1 1-Bromoisoquinoline (Debromination) intermediate->side1 + Trace H⁺ (e.g., H₂O)

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in cross-coupling reactions of 1,3-dibromoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in performing cross-coupling reactions with this compound?

A1: The primary challenges in cross-coupling reactions with this compound revolve around achieving high yields and controlling regioselectivity. The two bromine atoms at the C1 and C3 positions can both participate in the reaction, potentially leading to a mixture of mono-substituted (at C1 or C3) and di-substituted products. The relative reactivity of the two C-Br bonds is influenced by the electronic and steric environment of the isoquinoline core. Generally, the C1 position is more electrophilic and sterically less hindered, often leading to preferential reaction at this site. However, catalyst and reaction condition optimization is crucial to ensure selective functionalization.

Q2: How do I choose the right palladium catalyst for my cross-coupling reaction with this compound?

A2: The choice of palladium catalyst is critical for the success of the cross-coupling reaction.[1] For Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, a combination of a palladium precursor and a phosphine ligand is commonly employed.[1][2]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3] Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[4]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity and selectivity. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective for challenging cross-coupling reactions. For specific applications, bidentate ligands like dppf may also be suitable.

A preliminary catalyst screening is highly recommended to identify the optimal system for your specific transformation.

Q3: What is the expected regioselectivity for cross-coupling reactions of this compound?

A3: In many cases, cross-coupling reactions on this compound will preferentially occur at the C1 position. This is attributed to the higher electrophilicity of the C1 position, which is alpha to the nitrogen atom, and reduced steric hindrance compared to the C3 position. However, the choice of catalyst, ligand, solvent, and base can influence this selectivity. For some dihalogenated heterocycles, switching the catalyst system can even reverse the site selectivity.[5]

Q4: Can I achieve selective mono-functionalization of this compound?

A4: Yes, selective mono-functionalization is achievable by carefully controlling the reaction conditions. Key strategies include:

  • Stoichiometry: Using a slight deficiency or an equimolar amount of the coupling partner relative to this compound.

  • Reaction Time and Temperature: Monitoring the reaction closely and stopping it once the desired mono-substituted product is predominantly formed. Lowering the reaction temperature can sometimes improve selectivity.

  • Catalyst Choice: Employing a catalyst system that exhibits a strong preference for the more reactive C1 position.

Q5: What are the most common side reactions to be aware of?

A5: Common side reactions in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can be promoted by the presence of oxygen.[6]

  • Hydrodehalogenation (Debromination): Replacement of a bromine atom with a hydrogen atom. This can be more prevalent at higher temperatures and with certain catalyst systems.

  • Protodeborylation: Cleavage of the C-B bond in the boronic acid, which is often promoted by aqueous basic conditions.[7]

  • Catalyst Deactivation: Formation of palladium black (inactive palladium nanoparticles) can reduce catalytic activity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are observing low or no yield of your desired cross-coupled product, consider the following troubleshooting steps:

Potential Causes & Solutions

Potential CauseRecommended Action
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality. If using a Pd(II) precursor, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-catalyst that is more readily activated.[8]
Inappropriate Ligand Screen a panel of ligands. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) are often more effective.[9]
Incorrect Base The choice of base is crucial for the transmetalation step.[10] Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases like Et₃N. The solubility of the base can also be a factor.
Poor Solvent Choice The solvent can significantly impact the reaction. Common solvents for cross-coupling include toluene, dioxane, THF, and DMF.[6] Ensure the solvent is anhydrous and properly degassed.
Reaction Temperature Too Low Gradually increase the reaction temperature. Many cross-coupling reactions require heating to proceed at a reasonable rate.[1]
Presence of Oxygen Oxygen can deactivate the catalyst.[9] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
Impure Reagents Impurities in the starting materials or coupling partners can poison the catalyst. Purify the reagents if necessary.

Troubleshooting Workflow: Low/No Yield

LowYieldTroubleshooting start Low or No Yield check_catalyst Verify Catalyst Activity and Ligand Choice start->check_catalyst check_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions If catalyst is active failure Persistent Low Yield check_catalyst->failure If catalyst is inactive check_reagents Assess Reagent Purity and Inert Atmosphere check_conditions->check_reagents If conditions are optimized check_conditions->failure If optimization fails success Improved Yield check_reagents->success If reagents are pure and atmosphere is inert check_reagents->failure If issues persist

Caption: A logical workflow for troubleshooting low or no product yield.

Issue 2: Poor Regioselectivity (Mixture of C1 and C3 isomers)

Achieving high regioselectivity is key when working with this compound. If you are obtaining a mixture of isomers, consider the following:

Potential Causes & Solutions

Potential CauseRecommended Action
Non-selective Catalyst System The ligand can have a significant impact on regioselectivity. Screen different ligands, including both monodentate and bidentate phosphines. Sterically bulky ligands may enhance selectivity for the less hindered C1 position.
Reaction Temperature Too High Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Incorrect Solvent The polarity of the solvent can influence the relative reactivity of the two bromine atoms. Screen a range of solvents with different polarities.
Extended Reaction Time Prolonged reaction times, especially after the mono-substituted product has formed, can lead to the formation of the di-substituted product. Monitor the reaction progress by TLC or LC-MS and stop the reaction at the optimal time for mono-substitution.

Decision Tree for Improving Regioselectivity

RegioselectivityTroubleshooting start Poor Regioselectivity (Mixture of C1/C3 Isomers) catalyst_ligand Modify Catalyst System (Screen Different Ligands) start->catalyst_ligand reaction_params Adjust Reaction Parameters (Lower Temperature, Shorter Time) catalyst_ligand->reaction_params solvent_screen Screen Different Solvents reaction_params->solvent_screen monitor_reaction Monitor Reaction Progress Closely solvent_screen->monitor_reaction outcome Improved Regioselectivity monitor_reaction->outcome

Caption: A step-by-step approach to improving regioselectivity.

Data Presentation: Catalyst Systems for Analogous Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of Bromoquinolines with Arylboronic Acids

Palladium SourceLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110~75Analogous System
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100>80Analogous System
Pd(OAc)₂XPhosK₃PO₄Toluene100HighAnalogous System

Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

Palladium SourceCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRT - 60High[11]
PdCl₂(PPh₃)₂CuIEt₃NDMF80GoodAnalogous System
Pd₂(dba)₃-K₂CO₃1,4-Dioxane100Moderate[2]

Table 3: Buchwald-Hartwig Amination of Bromoquinolines with Amines

Palladium SourceLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene80-100HighAnalogous System
Pd(OAc)₂XPhosK₃PO₄t-BuOH100HighAnalogous System
G3-XPhos(Pre-catalyst)LHMDSTolueneRT - 80HighAnalogous System

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if separate.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

SuzukiWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine Reactants: This compound, Arylboronic Acid, Base catalyst 2. Add Palladium Catalyst and Ligand setup->catalyst inert 3. Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor workup 7. Quench, Extract, Dry, and Concentrate monitor->workup purify 8. Purify by Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

How to prevent homocoupling in Sonogashira reactions of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent homocoupling (Glaser coupling) in Sonogashira reactions involving 1,3-dibromoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is a common and undesirable side reaction where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2] This process consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1]

Q2: What are the primary causes of homocoupling?

A2: The main causes for homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][3][4] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of the diyne byproduct.[1][3]

Q3: Why is this compound a particularly challenging substrate?

A3: this compound presents a dual challenge. Firstly, like other aryl bromides, it is susceptible to the homocoupling side reaction. Secondly, the presence of two non-equivalent bromine atoms at the C1 and C3 positions introduces the issue of regioselectivity. The relative reactivity of these positions can be influenced by the catalyst, ligands, and reaction conditions, potentially leading to a mixture of mono- and di-alkynylated products in addition to homocoupling byproducts.

Q4: What is the most effective general strategy to prevent homocoupling?

A4: The most direct and effective strategy is to use a copper-free Sonogashira protocol.[5][6] By eliminating the copper co-catalyst, the primary pathway for Glaser coupling is removed.[3][5] This is often combined with the rigorous exclusion of oxygen by employing inert atmosphere techniques.[1][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My main product is the homocoupled diyne, with low yield of the desired alkynylated isoquinoline.

Possible Cause Recommended Action Rationale
Oxygen in the reaction Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Maintain a positive pressure of inert gas throughout the experiment using a Schlenk line or glovebox.[3][4]Oxygen is a key oxidant that promotes the dimerization of copper acetylide intermediates, which is the primary mechanism of Glaser coupling.[1][3]
High Copper(I) Catalyst Loading Reduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%). In some cases, trace amounts of copper impurities can be sufficient, so consider using high-purity reagents.[3][7]While CuI accelerates the desired reaction, excessive concentrations significantly increase the rate of the competing homocoupling pathway.[3]
Slow Cross-Coupling Rate Optimize the palladium catalyst and ligands. Use a more active palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) or employ bulky, electron-rich phosphine ligands which can accelerate the rate-determining reductive elimination step.[8] For a less reactive bromide, increasing the temperature may be necessary.[9]If the desired cross-coupling is slow, the alkyne has more opportunity to undergo homocoupling. Enhancing the cross-coupling rate helps it outcompete the side reaction.[3]
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump.[3][4][7]Maintaining a low, steady concentration of the alkyne disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.

Problem 2: I am using a copper-free protocol but still observe significant homocoupling.

Possible Cause Recommended Action Rationale
Trace Copper Contamination Acid-wash all glassware to remove trace metal residues. Use high-purity, recently purchased reagents and solvents.Even in the absence of intentionally added copper, trace amounts present as impurities in reagents or on glassware can be sufficient to catalyze Glaser coupling.[3]
Palladium-Mediated Homocoupling Ensure the reaction is run under strictly anaerobic conditions. Optimize the base and solvent system; secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine.[1]While less common, palladium can also mediate homocoupling under certain conditions, particularly in the presence of oxygen. The choice of base can influence the catalytic cycle and suppress this pathway.[3]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes representative reaction conditions for minimizing homocoupling in the Sonogashira reaction of this compound with a generic terminal alkyne (R-C≡CH). Yields are hypothetical and intended for comparative purposes.

Entry Catalyst System Base Solvent Temp (°C) Homocoupling (%) Desired Product Yield (%) Key Feature
1PdCl₂(PPh₃)₂ (3%), CuI (5%)Et₃NTHF6030-4050-60Standard Cu-catalyzed
2PdCl₂(PPh₃)₂ (3%), CuI (5%)Et₃NTHF (Degassed)6010-1575-85Inert atmosphere[3]
3Pd(PPh₃)₄ (5%)PiperidineToluene (Degassed)80< 580-90Copper-free protocol[5]
4Pd₂(dba)₃ (2%), XPhos (4%)Cs₂CO₃Dioxane (Degassed)100< 2> 90Copper-free, advanced ligand[10]
5PdCl₂(PPh₃)₂ (3%), CuI (5%)Et₃NTHF (Degassed)6015-2070-80Slow alkyne addition[4]

Visualizations

Catalytic Cycles: Sonogashira vs. Glaser Coupling

G cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Homocoupling pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_aryl->pd2_alkynyl Transmetalation product Ar-C≡CR pd2_alkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration alkyne R-C≡CH cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + Cu(I), Base dimer R-C≡C-C≡C-R cu_acetylide->dimer Oxidative Dimerization (+ O₂) cu_acetylide_source->pd2_aryl Enters Sonogashira Cycle

Caption: The Sonogashira cycle competes with the oxygen-promoted Glaser homocoupling pathway.

Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed q_copper Are you using a copper co-catalyst? start->q_copper copper_yes Switch to a Copper-Free Protocol q_copper->copper_yes Yes copper_no Check for trace Cu contamination q_copper->copper_no No reduce_cu Reduce CuI loading & Ensure strict O₂ exclusion copper_yes->reduce_cu q_conditions Have you optimized other parameters? copper_yes->q_conditions reduce_cu->q_conditions acid_wash Acid-wash glassware Use high-purity reagents copper_no->acid_wash acid_wash->q_conditions optimize Slowly add alkyne Optimize Pd-catalyst/ligand Screen different bases/solvents q_conditions->optimize No end Homocoupling Minimized q_conditions->end Yes optimize->end

Caption: A logical workflow for troubleshooting and minimizing excessive homocoupling.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv for mono-coupling)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Piperidine (as both base and solvent) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane if using Cs₂CO₃)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Methodology:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (0.05 equiv) and, if applicable, Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv) followed by the degassed solvent (e.g., Toluene). If using piperidine, add it at this stage.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture. For best results, use a syringe pump to add the alkyne over 1-2 hours.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Copper-Catalyzed Sonogashira with Slow Alkyne Addition

This protocol uses a copper co-catalyst but minimizes homocoupling through rigorous oxygen exclusion and slow addition of the alkyne.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide [CuI] (5 mol%)

  • Triethylamine (Et₃N, degassed, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Syringe pump

Methodology:

  • Glassware and Reagent Preparation: All glassware must be oven-dried and cooled under an inert atmosphere. All solvents and liquid reagents must be thoroughly degassed.

  • Reaction Setup: Inside a glovebox or using a Schlenk line, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) to a Schlenk flask.

  • Solvent and Base Addition: Add degassed THF and then degassed triethylamine (3.0 equiv) via syringe.

  • Slow Alkyne Addition: Using a syringe pump, add the terminal alkyne (1.2 equiv) to the stirred reaction mixture over a period of 4-6 hours.

  • Reaction Execution: Heat the reaction to 50-60 °C and monitor its progress. Maintain a positive pressure of inert gas throughout.

  • Workup and Purification: Follow the standard workup and purification procedures as described in Protocol 1.[4]

References

Managing reaction temperature for selective bromination of isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of reaction temperature for the selective bromination of isoquinoline.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Obtaining a Mixture of 5-Bromo and 8-Bromoisoquinoline

  • Question: My experiment is producing a significant amount of the undesired 8-bromoisoquinoline isomer along with the target 5-bromoisoquinoline. How can I improve the selectivity?

  • Answer: The most critical factor for achieving high selectivity for 5-bromoisoquinoline is rigorous temperature control.[1][2] The formation of 8-bromoisoquinoline is suppressed at lower temperatures.[1]

    Troubleshooting Steps:

    • Verify Cooling Bath Temperature: Ensure your cooling bath (e.g., dry ice/acetone) can reach and maintain temperatures between -25°C and -22°C.

    • Control Reagent Addition Rate: The addition of N-bromosuccinimide (NBS) to the isoquinoline-sulfuric acid solution is exothermic. Add the NBS in small portions, vigorously stirring, to ensure the internal reaction temperature does not rise above -22°C.[1]

    • Maintain Post-Addition Temperature: After adding the brominating agent, it is crucial to maintain the reaction mixture at specific low temperatures for a set duration. A proven method involves stirring for 2 hours at -22°C (±1°C) and then for 3 hours at -18°C (±1°C).[1] The reaction temperature should not exceed -15°C during the bromination phase to achieve high 5- vs. 8-selectivity.[2]

Issue 2: Low Yield of the Desired 5-Bromoisoquinoline Product

  • Question: I have managed to achieve good selectivity, but the overall yield of my 5-bromoisoquinoline is lower than expected. What are the potential causes and solutions?

  • Answer: Low yields can result from incomplete reaction, side reactions due to temperature fluctuations, or mechanical losses during the workup and purification process.

    Troubleshooting Steps:

    • Ensure Complete Reaction: Adhere to the recommended reaction times. The reaction requires several hours at low temperatures to proceed to completion.[1] Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).

    • Prevent Temperature Spikes: As mentioned for selectivity, any increase in temperature can lead to the formation of undesired side products, including the 8-bromo isomer and potentially di-brominated species, which complicates purification and lowers the isolated yield of the target compound.[1][3]

    • Optimize Workup Procedure: The quenching process involves pouring the acidic reaction mixture onto a large amount of crushed ice.[1] This step must be done carefully to manage the exothermic neutralization process. Ensure the pH is carefully adjusted during basification (e.g., with aqueous ammonia) while keeping the mixture cool to prevent product degradation.[2]

Issue 3: Formation of Di-brominated Byproducts

  • Question: My final product is contaminated with 5,8-dibromoisoquinoline. How can this be avoided?

  • Answer: The formation of di-brominated products typically occurs when an excess of the brominating agent is used or if reaction conditions are too harsh.

    Troubleshooting Steps:

    • Control Stoichiometry: Use a carefully measured amount of the brominating agent. A slight excess (e.g., 1.1 equivalents) of N-bromosuccinimide is generally sufficient.[1]

    • Maintain Low Temperature: Higher temperatures can increase the rate of the second bromination, leading to the di-substituted product. Strict adherence to the low-temperature protocol is essential.[1][2]

Frequently Asked Questions (FAQs)

  • Question 1: Why is low temperature so critical for the selective bromination of isoquinoline to the 5-position?

  • Answer: In a strong acid like concentrated sulfuric acid, isoquinoline exists in its protonated form, the isoquinolinium ion. This protonation deactivates the heterocyclic ring towards electrophilic attack and directs the substitution to the benzene ring. Electrophilic bromination can occur at either the C-5 or C-8 position.[4][5] The reaction pathway leading to 5-bromoisoquinoline has a lower activation energy barrier than the pathway to 8-bromoisoquinoline. By maintaining a very low temperature, the reaction is supplied with just enough energy to overcome the lower barrier for 5-substitution, while the higher energy barrier for 8-substitution remains largely insurmountable. Increasing the temperature provides sufficient energy to overcome both barriers, leading to a mixture of isomers.[1][2]

  • Question 2: What is the recommended brominating agent and solvent system for this reaction?

  • Answer: For high regioselectivity, the use of N-bromosuccinimide (NBS) as the brominating agent and concentrated sulfuric acid (H₂SO₄) as the solvent is a well-established and effective method.[3][6] This system has been shown to produce 5-bromoisoquinoline in good yield and high purity.[1]

  • Question 3: Can other brominating agents or acids be used?

  • Answer: Yes, other systems can be used, but they may affect selectivity and yield. For example, N,N'-dibromoisocyanuric acid (DBI) has been used in trifluoromethanesulfonic acid (CF₃SO₃H).[6] However, the combination of NBS in concentrated H₂SO₄ is highly effective, uses readily available materials, and is well-documented.[1]

  • Question 4: What are the key parameters for a successful selective synthesis of 5-bromoisoquinoline?

  • Answer: The key parameters are summarized in the table below, based on a reliable literature procedure.[1]

    ParameterRecommended ConditionPurpose
    Solvent Concentrated Sulfuric Acid (96%)Activates brominating agent and directs substitution
    Brominating Agent N-Bromosuccinimide (NBS)Provides electrophilic bromine source
    Stoichiometry ~1.1 equivalents of NBSEnsures complete reaction while minimizing di-bromination
    Initial Cooling -25°CPrepares the solution for the exothermic addition of NBS
    NBS Addition Temp. Maintain between -26°C and -22°CCritical for preventing formation of 8-bromo isomer
    Reaction Temp. 1 -22°C ± 1°C for 2 hoursAllows the reaction to proceed selectively
    Reaction Temp. 2 -18°C ± 1°C for 3 hoursDrives the reaction to completion
    Workup Quench on crushed ice, then basifyIsolates the product from the acid

Experimental Protocols

Key Experiment: Selective Synthesis of 5-Bromoisoquinoline [1]

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Isoquinoline (330 mmol)

  • Concentrated Sulfuric Acid (96%, 340 mL)

  • N-Bromosuccinimide (NBS) (363 mmol, 1.1 eq)

  • Crushed Ice

  • 30% Aqueous Ammonia

  • Toluene

  • Heptane

  • Celite

Procedure:

  • Preparation: In a 1-L three-necked flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Addition of Isoquinoline: Slowly add 40 mL (330 mmol) of isoquinoline to the stirred acid, ensuring the internal temperature is maintained below 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Addition of NBS: Add 64.6 g (363 mmol) of NBS in portions to the vigorously stirred solution. It is critical to maintain the internal temperature between -22°C and -26°C during this addition.

  • Reaction: Stir the suspension efficiently for 2 hours at -22°C (± 1°C), and then for an additional 3 hours at -18°C (± 1°C).

  • Quenching: Pour the reaction mixture onto 1.0 kg of crushed ice in a separate flask placed in an ice-water bath.

  • Neutralization: While maintaining the temperature below 30°C, slowly add 30% aqueous ammonia until the pH of the solution reaches 8-9.

  • Extraction: Extract the aqueous mixture with toluene (3 x 150 mL).

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of toluene and heptane to yield pure 5-bromoisoquinoline.

Visualizations

G cluster_conditions Reaction Temperature cluster_products Product Selectivity LowTemp Low Temp (-25°C to -18°C) Product_5_Bromo High Selectivity (5-Bromoisoquinoline) LowTemp->Product_5_Bromo Favors HighTemp Higher Temp (> -15°C) Product_Mixture Poor Selectivity (Mixture of 5- & 8-Isomers) HighTemp->Product_Mixture Leads to

Caption: Logical relationship between reaction temperature and product selectivity.

G start Start step1 1. Dissolve Isoquinoline in H₂SO₄ at < 30°C start->step1 step2 2. Cool solution to -25°C step1->step2 step3 3. Add NBS in portions (Maintain T < -22°C) step2->step3 step4 4. Stir at -22°C for 2h, then -18°C for 3h step3->step4 step5 5. Quench reaction on crushed ice step4->step5 step6 6. Basify with NH₃ (aq) to pH 8-9 step5->step6 step7 7. Extract with organic solvent step6->step7 step8 8. Isolate and purify final product step7->step8 end_node End step8->end_node

Caption: Experimental workflow for the selective bromination of isoquinoline.

References

Technical Support Center: Removal of Palladium Catalyst from 1,3-Dibromoisoquinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reaction mixtures involving 1,3-Dibromoisoquinoline. Below are troubleshooting guides and frequently asked questions to address common challenges in achieving high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing palladium from reaction mixtures containing this compound?

A1: The primary challenges stem from the potential for the nitrogen atom in the isoquinoline ring to chelate with palladium species, making them more soluble and difficult to remove by simple filtration. Additionally, the presence of two bromine atoms may influence the electronic properties of the molecule and its interaction with the catalyst.

Q2: What are the most common methods for palladium removal in pharmaceutical processes?

A2: The most common methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium, such as functionalized silica gels, activated carbon, or polymer-bound reagents.[1]

  • Filtration: Passing the reaction mixture through a pad of diatomaceous earth (Celite®) to remove heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.

  • Crystallization: Purifying the product through recrystallization, leaving palladium impurities in the mother liquor.

  • Chromatography: Utilizing column chromatography to separate the product from the catalyst residues.

Q3: How do I choose the most suitable palladium removal method for my this compound reaction?

A3: The choice of method depends on several factors:

  • The nature of the palladium species: Homogeneous (soluble) or heterogeneous (insoluble).

  • The desired level of purity: Stringent requirements for active pharmaceutical ingredients (APIs) often necessitate the use of highly efficient scavengers.

  • The properties of your product: Solubility, stability, and potential for interaction with the removal agent.

  • Process scalability: Some methods, like chromatography, are less amenable to large-scale production.

Q4: Can residual palladium affect my downstream reactions or biological assays?

A4: Yes, residual palladium can interfere with subsequent catalytic reactions, leading to undesired side products or reaction failure. In biological assays, trace metals can lead to false positives or negatives, compromising the reliability of the data.

Troubleshooting Guides

Problem 1: High levels of palladium remain after filtration through Celite.
  • Possible Cause: The palladium species are likely soluble (homogeneous) and are passing through the Celite bed. Simple filtration is primarily effective for heterogeneous catalysts.

  • Solution:

    • Utilize a Palladium Scavenger: Treat the filtrate with a suitable scavenger to capture the soluble palladium. Thiol-functionalized silica (SiliaMetS Thiol) or trimercaptotriazine (TMT)-functionalized scavengers are often effective for a broad range of palladium species.[2]

    • Precipitate the Palladium: Before filtration, consider adding a reducing agent to precipitate the palladium as Pd(0), which can then be removed by Celite filtration.

    • Activated Carbon Treatment: Stirring the solution with activated carbon can adsorb soluble palladium, which can then be filtered off.

Problem 2: Significant product loss during purification with scavengers.
  • Possible Cause: The product may be non-specifically adsorbing to the scavenger material, particularly with activated carbon.

  • Solution:

    • Screen Different Scavengers: Test a small panel of scavengers to identify one with high selectivity for palladium and low affinity for your product.

    • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium level. Start with a lower loading and increase if needed.

    • Wash the Scavenger: After filtration, thoroughly wash the scavenger with a suitable solvent to recover any adsorbed product.

    • Consider a Different Method: If product loss remains high, explore alternative purification techniques such as crystallization or liquid-liquid extraction.

Problem 3: Inconsistent palladium removal from batch to batch.
  • Possible Cause: Variations in the reaction work-up or slight changes in reaction conditions can lead to different palladium species (e.g., Pd(0) vs. Pd(II)) in the crude product, which may have different affinities for the chosen removal method.

  • Solution:

    • Standardize Work-up Procedure: Ensure a consistent and reproducible work-up protocol for each batch.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against multiple palladium oxidation states, such as those based on TMT.[1]

    • Pre-treatment Step: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more readily removable form before applying the primary purification method.

Data Presentation: Performance of Palladium Scavengers

The following tables summarize the performance of various palladium scavengers from different studies. While not specific to this compound, this data provides a valuable comparison of their general efficacy.

Table 1: Comparative Efficiency of Silica-Based Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)% RemovalConditions
SiliaMetS® Thiol2400≤ 16> 99.3Suzuki cross-coupling product
SiliaMetS® Thiourea2400≤ 16> 99.3Suzuki cross-coupling product
SEM2616682098.8Buchwald-Hartwig amination product, 50 °C, 4 h
ISOLUTE® Si-TMT166816190.3Buchwald-Hartwig amination product, 50 °C, 4 h

Table 2: Performance of Polymer-Bound Scavengers and Activated Carbon

Scavenger/MethodInitial Pd (ppm)Final Pd (ppm)% RemovalConditions
MP-TMT33,000< 200> 99.4Suzuki reaction product, 5 eq. scavenger, RT, overnight
MP-TMT500-800< 10> 98Suzuki reaction product, 0.5% wt Pd catalyst
Activated Carbon (Darco KB-B)300< 1> 99.6THF solution, 45 °C, 18 h
Activated Carbon (Darco KB-G)166863362.0Buchwald-Hartwig amination product, 50 °C, 4 h
Nuchar AquaGuard + 1,2-ethanedithiol9100< 273> 97Binary scavenger system

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Method)
  • Dissolution: Following the reaction work-up, dissolve the crude this compound product in a suitable solvent (e.g., THF, ethyl acetate, toluene).

  • Scavenger Selection and Addition: Based on preliminary screening or literature data, select an appropriate scavenger. Add the scavenger to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal time can range from 1 to 24 hours and should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the resulting material for residual palladium content using a sensitive technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: General Procedure for Palladium Removal using Celite® Filtration

This method is most effective for heterogeneous palladium catalysts (e.g., Pd/C) or if palladium has precipitated out of solution.

  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite® and gently compact it to form a level bed. Pre-wet the Celite® pad with the solvent to be used.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.

  • Filtration: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.

Mandatory Visualization

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Workup) check_pd_form Is Palladium Heterogeneous? start->check_pd_form celite_filtration Celite Filtration check_pd_form->celite_filtration Yes scavenger_treatment Select & Add Scavenger check_pd_form->scavenger_treatment No (Soluble) analyze_filtrate Analyze Filtrate (e.g., ICP-MS) celite_filtration->analyze_filtrate stir Stir (Time/Temp Optimization) scavenger_treatment->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger filter_scavenger->analyze_filtrate check_purity Palladium Level Acceptable? analyze_filtrate->check_purity product_isolation Product Isolation check_purity->product_isolation Yes troubleshoot Troubleshoot: - Increase Scavenger - Change Scavenger - Add Polishing Step check_purity->troubleshoot No troubleshoot->scavenger_treatment Scavenger_Selection_Logic start High Palladium Content in Product consider_pd_state Consider Pd Oxidation State (Pd(0) vs. Pd(II)) start->consider_pd_state consider_product_properties Consider Product Properties (Solubility, Functional Groups) start->consider_product_properties select_scavenger_class Select Scavenger Class consider_pd_state->select_scavenger_class consider_product_properties->select_scavenger_class thiol_scavengers Thiol-Based (e.g., SiliaMetS Thiol) Good for Pd(II) select_scavenger_class->thiol_scavengers tmt_scavengers TMT-Based (e.g., MP-TMT) Broad Spectrum select_scavenger_class->tmt_scavengers carbon Activated Carbon Cost-Effective, Risk of Product Adsorption select_scavenger_class->carbon other_scavengers Other Scavengers (e.g., Amine, Cysteine) select_scavenger_class->other_scavengers screen_scavengers Screen Selected Scavengers thiol_scavengers->screen_scavengers tmt_scavengers->screen_scavengers carbon->screen_scavengers other_scavengers->screen_scavengers

References

Technical Support Center: Reactions of Organolithium Reagents with 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reaction of organolithium reagents with 1,3-dibromoisoquinoline. Our aim is to help you minimize side reactions and optimize the yield of your desired substituted isoquinoline products.

Troubleshooting Guides

Low yields and the formation of complex product mixtures are common hurdles in the functionalization of this compound using organolithium reagents. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Conversion of this compound

CauseRecommended Action
Inactive Organolithium Reagent The molarity of commercially available organolithium reagents, such as n-butyllithium (n-BuLi), can decrease over time due to degradation. It is crucial to titrate the organolithium solution prior to use to determine its exact concentration. This ensures accurate stoichiometry in your reaction.
Presence of Moisture or Oxygen Organolithium reagents are extremely sensitive to atmospheric moisture and oxygen, which quench the reagent.[1] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of an inert gas (e.g., Argon or Nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the entire experimental setup.
Incorrect Reaction Temperature The lithium-halogen exchange is a very fast reaction. However, maintaining a very low temperature is critical to prevent side reactions. A temperature of -78 °C (dry ice/acetone bath) is strongly recommended.[1] Ensure the internal temperature of the reaction mixture does not rise significantly during the addition of the organolithium reagent.
Poor Quality of this compound Impurities in the starting material can react with the organolithium reagent, leading to lower yields. Ensure your this compound is pure and completely dry before use.

Problem 2: Formation of Multiple Products and Byproducts

CauseRecommended Action
Di-lithiation The formation of a 1,3-disubstituted isoquinoline after quenching with an electrophile indicates the formation of 1,3-dilithioisoquinoline. This can occur if an excess of the organolithium reagent is used or if the reaction temperature is not kept sufficiently low. Use a precise amount (typically 1.0-1.1 equivalents for monolithiation) of a freshly titrated organolithium solution.[1] Add the organolithium reagent dropwise to a cooled solution of this compound (normal addition) to minimize localized excess of the reagent.
Nucleophilic Addition to the Imine Organolithium reagents can act as nucleophiles and add to the C=N bond of the isoquinoline ring. This is a known side reaction for quinolines and isoquinolines. Using a less nucleophilic organolithium reagent or a more sterically hindered one at low temperatures can sometimes mitigate this.
Homocoupling (Wurtz-type Reaction) The formation of bi-isoquinoline species can occur through a Wurtz-type coupling reaction.[2][3] This is more likely to happen at higher temperatures or with more reactive organolithium reagents. Maintaining a low reaction temperature is crucial.
Reaction with Solvent Ethereal solvents like THF can be deprotonated by strong organolithium reagents at temperatures above -78 °C, leading to the formation of byproducts.[4] It is essential to maintain the recommended low temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve monolithiation at the 1-position of this compound?

A1: Regioselective monolithiation at the 1-position is generally favored due to the higher reactivity of the bromine atom at this position, which is alpha to the nitrogen. To achieve high selectivity, it is critical to use a stoichiometric amount (1.0-1.1 equivalents) of a freshly titrated organolithium reagent, such as n-BuLi, at a strictly maintained low temperature (-78 °C). Slow, dropwise addition of the organolithium reagent to the solution of this compound is also recommended to avoid localized excesses of the reagent that could lead to di-lithiation.[1]

Q2: What are the most common side products I should expect?

A2: The most common side products include:

  • 1,3-Disubstituted isoquinoline: Resulting from di-lithiation.

  • 1-Bromo- or 3-Bromo-isoquinoline: Formed by protonation of the lithiated intermediate by trace amounts of water during workup.

  • Homocoupled bi-isoquinolines: Arising from Wurtz-type coupling.

  • Products from nucleophilic addition: Where the organolithium reagent has added across the C=N bond.

Q3: Is there a preferred organolithium reagent for this reaction?

A3: n-Butyllithium (n-BuLi) is the most commonly used reagent for lithium-halogen exchange on aryl bromides. While more reactive reagents like sec-butyllithium or tert-butyllithium can also be used, they may increase the likelihood of side reactions such as di-lithiation or reaction with the solvent. The choice of reagent may depend on the subsequent electrophile and desired reactivity.

Q4: How can I confirm that my organolithium reagent is active?

A4: Titration is the most reliable method to determine the accurate concentration of your organolithium reagent. A common and reliable method is the titration against a known amount of a dry standard, such as diphenylacetic acid, in anhydrous THF at 0 °C, using a colorimetric indicator like triphenylmethane.[1]

Q5: My TLC analysis shows multiple spots even after careful control of the reaction conditions. What else can I try?

A5: If you are still observing a complex mixture of products, consider the following:

  • Inverse Addition: Add the this compound solution to the organolithium solution at -78 °C. This can sometimes improve selectivity by ensuring that the organolithium reagent is never in excess.

  • Solvent Effects: While THF is a common solvent, exploring less coordinating solvents like toluene in combination with a co-solvent might alter the reactivity and selectivity.

  • Transmetalation: After forming the 1-lithio-3-bromoisoquinoline, you can transmetalate with a different metal salt (e.g., ZnCl₂, CuCN) before adding the electrophile. This can sometimes lead to cleaner reactions and different product profiles.

Experimental Protocols

General Protocol for Regioselective Monolithiation of this compound

This protocol is a general guideline and may require optimization for specific electrophiles.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated)

  • Electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen) supply

  • Flame-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add the freshly titrated n-BuLi solution (1.05 eq) dropwise to the stirred solution over a period of 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophile Addition: Add the electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours. The optimal time may vary depending on the electrophile.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed reagent_check Check Reagent Activity (Titrate Organolithium) start->reagent_check condition_check Verify Reaction Conditions (Temp, Atmosphere, Purity) reagent_check->condition_check Reagent OK optimize Optimize Reaction Parameters (Solvent, Addition Order, etc.) reagent_check->optimize Reagent Inactive stoichiometry_check Assess Stoichiometry (Equivalents of Reagents) condition_check->stoichiometry_check Conditions OK condition_check->optimize Conditions Suboptimal side_reaction_check Analyze for Side Products (Di-lithiation, Addition, etc.) stoichiometry_check->side_reaction_check Stoichiometry OK stoichiometry_check->optimize Stoichiometry Incorrect side_reaction_check->optimize Side Reactions Identified

Caption: A logical workflow for troubleshooting and optimizing the reaction of organolithiums with this compound.

Reaction Pathway and Potential Side Reactions

Reaction_Pathways A This compound B 1-Lithio-3-bromoisoquinoline (Desired Intermediate) A->B 1.0-1.1 eq. R-Li, -78°C D 1,3-Dilithioisoquinoline (Di-lithiation) A->D >1.1 eq. R-Li or higher temp. F Nucleophilic Addition Product (Side Product) A->F Nucleophilic Addition C 1-Substituted-3-bromoisoquinoline (Desired Product) B->C Electrophile (E+) G Homocoupling Product (Side Product) B->G Wurtz-type Coupling E 1,3-Disubstituted Isoquinoline (Side Product) D->E 2 eq. Electrophile (E+)

Caption: Reaction pathways showing the desired monolithiation and potential side reactions.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the Buchwald-Hartwig amination, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My Buchwald-Hartwig reaction is giving a low yield or no product at all. What are the common causes and how can I fix this?

  • Answer: Low or no yield in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]

    • Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All reagents and solvents should be thoroughly degassed.[2]

    • Reagent Quality: The purity of your starting materials, especially the aryl halide and amine, is crucial. Impurities can poison the catalyst. Solvents must be anhydrous and free of peroxides.

    • Catalyst System (Palladium Source and Ligand):

      • Palladium Source: Using a pre-catalyst is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[1] Pre-catalysts ensure more efficient formation of the active LPd(0) species.[3]

      • Ligand Choice: The ligand is critical and its choice depends heavily on the substrates. Bulky, electron-rich phosphine ligands are generally effective, especially for challenging substrates like aryl chlorides.[4][5] Consider screening a variety of ligands if your initial choice is ineffective.

    • Solvent Selection: The insolubility of reagents is a common reason for reaction failure.[3] The chosen solvent must dissolve the aryl halide, amine, and the base to a reasonable extent. Common solvents include toluene, dioxane, THF, and t-BuOH.[2]

    • Base Selection: The base plays a critical role in the catalytic cycle. Strong bases like NaOtBu are common but can be incompatible with base-sensitive functional groups.[2][3] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures.[3] The solubility of the inorganic base can also impact the reaction rate.[3]

    • Reaction Temperature: Typical reaction temperatures are between 80-100°C.[3] If you are using a weaker base, a higher temperature might be necessary. Conversely, for thermally sensitive substrates, a lower temperature with a stronger base may be optimal.[6]

Issue 2: Side Product Formation (e.g., Hydrodehalogenation)

  • Question: I am observing significant formation of the hydrodehalogenated arene side product. How can I minimize this?

  • Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.

    • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Using bulky phosphine ligands can often minimize hydrodehalogenation.[7]

    • Amine Substrate: This side reaction is more prevalent with primary amines.

    • Reaction Conditions: Optimizing the temperature and reaction time can also help. Sometimes, a lower temperature for a longer duration can favor the desired amination product.

Issue 3: Difficulty with Specific Substrates

  • Question: I am struggling to couple a sterically hindered aryl halide or an electron-rich amine. What conditions should I try?

  • Answer: Challenging substrates require tailored reaction conditions.

    • Sterically Hindered Substrates: For sterically hindered aryl halides or amines, bulky tri- and di-alkyl phosphine ligands have shown remarkable activity.[4] These ligands can facilitate the coupling of a wide array of challenging substrates.

    • Electron-Rich Amines: While often good nucleophiles, electron-rich amines can sometimes pose challenges. Screening different ligands and bases is recommended.

    • Aryl Chlorides: Aryl chlorides are notoriously less reactive than bromides or iodides. Their amination often requires the use of bulky, electron-rich phosphine ligands to achieve reasonable yields.[5]

    • Heterocyclic Amines: The coupling of heteroaryl amines can be challenging. Reaction optimization is often necessary to achieve good yields.[3]

Frequently Asked Questions (FAQs)

Q1: Which solvent is the best for Buchwald-Hartwig amination?

A1: There is no single "best" solvent. The optimal solvent depends on the specific substrates and base used. A variety of solvents have been successfully employed, including:

  • Ethereal solvents: Dioxane, THF, CPME, Bu₂O, DME[3]

  • Aromatic solvents: Toluene, xylene[8]

  • Alcohol solvents: n-BuOH, t-AmOH[3]

It is crucial to select a solvent where the reactants, particularly the base, have adequate solubility.[3] Toluene is a common choice, but for some reactions, more polar solvents like dioxane may be better.[4] Note that chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction.[3]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is a balance between reactivity and functional group tolerance.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are the most widely used bases and often lead to higher reaction rates and allow for lower catalyst loadings.[2][3] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[2]

  • Weak Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These bases offer broader functional group tolerance.[3] However, they typically require higher reaction temperatures and potentially higher catalyst loadings.[3] Cs₂CO₃ is often a good choice to screen due to its good solubility in many organic solvents.[3]

  • Organic Bases (e.g., DBU): These can be advantageous due to their good solubility.[3] They are often used in microwave reactions.[3]

Q3: Can I run the Buchwald-Hartwig amination at room temperature?

A3: Yes, it is possible to run the reaction at room temperature after careful screening of reaction parameters.[3] This is particularly useful for maintaining the stereochemical integrity of chiral substrates.

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

A4: Insolubility is a frequent cause of poor reaction outcomes.[3] You can try a few approaches:

  • Solvent Screening: Test a range of solvents or solvent mixtures to find one that provides better solubility.

  • Agitation: Ensure vigorous stirring, as dense inorganic bases can settle at the bottom of the reaction vessel.[3]

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between components in different phases.

Data Presentation

Table 1: Common Solvents for Buchwald-Hartwig Amination

Solvent ClassExamplesTypical Reaction Temperature (°C)Notes
Ethereal1,4-Dioxane, THF, CPME, DME80 - 110Good general-purpose solvents. Dioxane is often effective but has safety concerns.[8]
AromaticToluene, Xylene80 - 110Commonly used and effective for a wide range of substrates.[8]
Alcoholst-BuOH, t-AmOH80 - 100Can participate in side reactions with some substrates.
AmidesDMAc, NMP80 - 120Can be effective but may coordinate to the palladium center.

Table 2: Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu~19High reaction rates, lower catalyst loadings.[2]Incompatible with many electrophilic functional groups.[2]
LiHMDS~26Tolerates protic functional groups, useful for low-temperature aminations.[2]Solid is air-sensitive.[2]
Cs₂CO₃~10Good solubility in organic solvents, broader functional group tolerance.[3]May require higher temperatures.
K₃PO₄~12.3Weaker base, good for sensitive substrates.Often requires higher temperatures and catalyst loadings.[3]

Experimental Protocols

Protocol 1: General Procedure for Solvent and Base Screening

  • Preparation: In a glovebox, array a series of reaction vials, each containing a stir bar.

  • Reagent Addition: To each vial, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (if not using a pre-catalyst, 4 mol%).

  • Base and Solvent Addition: Add the designated base (2.0 equiv) to each vial, followed by the screening solvent (to achieve a concentration of ~0.1 M in the aryl halide).

  • Reaction Setup: Seal the vials and place them in a pre-heated reaction block on a stirrer hotplate outside the glovebox.

  • Reaction Monitoring: Stir the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 16 hours).

  • Work-up and Analysis: After cooling to room temperature, quench the reactions, and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and yield of the desired product.

Protocol 2: A General Buchwald-Hartwig Amination Procedure

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Loading: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), amine (1.2 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Troubleshooting start Low or No Yield check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are all reagents and solvents pure and anhydrous? check_inert->check_reagents Yes solution_inert Degas all solvents and run under Ar or N2. check_inert->solution_inert No check_catalyst Is the catalyst system (Pd source and ligand) appropriate? check_reagents->check_catalyst Yes solution_reagents Purify starting materials and use anhydrous solvents. check_reagents->solution_reagents No check_solubility Are all reactants soluble in the chosen solvent? check_catalyst->check_solubility Yes solution_catalyst Screen different ligands and consider using a pre-catalyst. check_catalyst->solution_catalyst No check_base Is the base strength and solubility suitable? check_solubility->check_base Yes solution_solubility Screen alternative solvents or use a solvent mixture. check_solubility->solution_solubility No check_temp Is the reaction temperature optimized? check_base->check_temp Yes solution_base Screen different bases (strong vs. weak) and consider solubility. check_base->solution_base No solution_temp Adjust temperature based on base strength and substrate stability. check_temp->solution_temp No

Figure 1. Troubleshooting decision tree for low-yield Buchwald-Hartwig amination reactions.

Solvent_Base_Selection start Substrate Analysis base_sensitive Does the substrate have base-sensitive functional groups? start->base_sensitive strong_base Start with a strong base (e.g., NaOtBu) base_sensitive->strong_base No weak_base Use a weaker base (e.g., Cs2CO3, K3PO4) base_sensitive->weak_base Yes solubility_issue Are there known solubility issues with the substrates or base? polar_solvent Consider a more polar solvent (e.g., Dioxane, THF) solubility_issue->polar_solvent Yes nonpolar_solvent Start with a non-polar solvent (e.g., Toluene) solubility_issue->nonpolar_solvent No strong_base->solubility_issue weak_base->solubility_issue optimize_temp Optimize Reaction Temperature polar_solvent->optimize_temp nonpolar_solvent->optimize_temp

Figure 2. Logical workflow for selecting an appropriate solvent and base.

References

Technical Support Center: Scale-Up Synthesis of 1,3-Dibromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 1,3-dibromoisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Reaction Control: Managing the exothermic nature of bromination reactions is critical. Poor heat dissipation on a larger scale can lead to side reactions and the formation of impurities.

  • Regioselectivity: Controlling the position of bromination to exclusively obtain the 1,3-disubstituted product can be difficult. The formation of other isomeric byproducts is a common issue.

  • Product Isolation and Purification: Isolating the desired product from the reaction mixture and removing impurities can be complex at a larger scale.

  • Yield Optimization: Achieving a high yield of the final product often requires careful optimization of reaction conditions.

Q2: What are the potential isomeric impurities in the synthesis of this compound?

A2: While direct data for this compound is limited, by analogy to other isoquinoline brominations, potential isomeric impurities could include monobrominated isoquinolines (e.g., 1-bromo-, 3-bromo-, 5-bromo-, or 8-bromoisoquinoline) and other dibrominated isomers (e.g., 5,8-dibromoisoquinoline).[1] The formation of these is highly dependent on the reaction conditions.

Q3: How can I minimize the formation of over-brominated byproducts?

A3: To minimize over-bromination, it is crucial to control the stoichiometry of the brominating agent. Using a precise amount of the brominating agent and adding it portion-wise while carefully monitoring the reaction progress by techniques like TLC or HPLC can prevent the formation of tri- or tetra-brominated species.[1]

Q4: What purification techniques are most effective for this compound on a large scale?

A4: For large-scale purification, a combination of techniques is often most effective:

  • Recrystallization: This is a primary method for purifying solid products. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: While potentially cumbersome on a very large scale, it is effective for separating closely related isomers.[2]

  • Acid-Base Extraction: This can be used to remove non-basic impurities from the crude product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring to improve mass transfer. - Use a more reactive brominating agent if applicable.[3]
Product degradation.- Lower the reaction temperature. - Reduce the reaction time.
Loss during workup.- Optimize extraction procedures. - Ensure the pH of the aqueous phase is appropriate to prevent loss of the product if it has basic properties.
Formation of Multiple Isomers Poor regioselectivity of the bromination reaction.- Carefully control the reaction temperature; lower temperatures often favor a specific isomer.[1][3] - The choice of solvent and brominating agent can significantly influence regioselectivity.
Product is a Dark Oil or Tar Polymerization or side reactions due to high temperatures or incorrect stoichiometry.- Maintain strict temperature control throughout the reaction. - Add the brominating agent slowly and in portions. - Ensure the purity of starting materials.
Difficulty in Product Purification Presence of closely related isomers or byproducts with similar physical properties.- Employ a multi-step purification process, such as recrystallization followed by column chromatography. - For column chromatography, screen various solvent systems to achieve optimal separation.

Experimental Protocols

Illustrative Synthesis of a Brominated Isoquinoline Derivative (by Analogy)

This protocol is based on the synthesis of 5-bromoisoquinoline and should be adapted and optimized for the synthesis of this compound.[1]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Ammonia solution (NH₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid in a dry ice/acetone bath to -25°C.

  • Slowly add isoquinoline to the stirred acid, maintaining the internal temperature below 30°C.

  • Once the addition is complete, add N-bromosuccinimide portion-wise, keeping the temperature between -26°C and -22°C.[1]

  • Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Adjust the pH to 9 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.[1]

  • Extract the aqueous suspension with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Example of Reaction Condition Optimization for Bromination

EntryBrominating AgentEquivalentsTemperature (°C)Time (h)Yield (%)Purity (%)
1NBS2.2-2046585
2NBS2.2046278
3NBS2.5-2047280 (minor over-bromination)
4Br₂2.2-2065882

Note: This data is illustrative and intended as an example for comparison.

Table 2: Example of Purification Method Comparison

MethodStarting Purity (%)Final Purity (%)Recovery (%)
Recrystallization (Ethanol)859575
Column Chromatography (Silica, Hexane:EtOAc gradient)85>9860
Acid-Base Extraction followed by Recrystallization859670

Note: This data is illustrative and intended as an example for comparison.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start: Isoquinoline reaction Bromination (e.g., NBS, H2SO4) start->reaction 1. Reagents quench Quench (Ice) reaction->quench 2. Reaction complete neutralize Neutralization (NH3 aq.) quench->neutralize 3. pH adjustment extraction Extraction (Organic Solvent) neutralize->extraction drying Drying (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product purification_choice Purification Method? crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity column Column Chromatography purification_choice->column Complex mixture final_product Pure this compound recrystallization->final_product column->final_product

Caption: Experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity low_yield->impurity No check_reaction Check Reaction Conditions (Temp, Time, Stirring) low_yield->check_reaction Yes isomeric Isomeric Impurities? impurity->isomeric Yes check_workup Review Workup Procedure (Extraction, pH) check_reaction->check_workup check_reagents Verify Reagent Purity & Stoichiometry check_workup->check_reagents over_bromination Over-bromination? isomeric->over_bromination No optimize_temp Optimize Temperature & Solvent isomeric->optimize_temp Yes tar Tar Formation? over_bromination->tar No control_stoichiometry Control Brominating Agent Stoichiometry over_bromination->control_stoichiometry Yes control_temp_addition Control Temperature & Reagent Addition Rate tar->control_temp_addition Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) optimize_temp->optimize_purification

Caption: Troubleshooting logic for scale-up synthesis of this compound derivatives.

References

Avoiding debromination during functionalization of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 1,3-dibromoisoquinoline. Our focus is on providing practical solutions to common challenges, particularly the avoidance of debromination and achieving regioselective functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when functionalizing this compound?

A1: The primary challenges are twofold: preventing hydrodebromination (loss of a bromine atom and its replacement with a hydrogen atom) and achieving regioselective functionalization at either the C1 or C3 position. The electron-deficient nature of the isoquinoline ring system can make the bromo substituents susceptible to reduction, especially under harsh reaction conditions.

Q2: Which position, C1 or C3, is generally more reactive in this compound?

A2: The C1 position is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This is due to the electronic influence of the adjacent nitrogen atom, which makes the C1 position more electrophilic and susceptible to oxidative addition to a Pd(0) catalyst.

Q3: How can I favor mono-functionalization over di-functionalization?

A3: To favor mono-functionalization, it is crucial to control the stoichiometry of the reagents. Using a slight excess (1.0-1.2 equivalents) of the coupling partner is a common strategy. Additionally, careful monitoring of the reaction progress and stopping the reaction once the starting material is consumed can prevent the formation of the di-substituted product. Lowering the reaction temperature and catalyst loading can also enhance selectivity for mono-functionalization.

Q4: What role does the choice of palladium catalyst and ligand play in preventing debromination?

A4: The choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or tBuXPhos, are often effective in promoting the desired reductive elimination step in cross-coupling reactions, which outcompetes the undesired hydrodebromination pathway. These ligands can stabilize the palladium center and facilitate the coupling process.

Q5: Are there any specific considerations for lithiation of this compound?

A5: Yes, lithiation requires careful temperature control. To achieve selective lithium-halogen exchange, the reaction should be carried out at very low temperatures (typically -78 °C or lower). Using n-butyllithium is common, and slow, dropwise addition of the organolithium reagent is recommended to avoid localized heating and side reactions, including debromination.

Troubleshooting Guides

Problem 1: Significant Debromination Observed in Cross-Coupling Reactions
Possible Cause Suggested Solution
Inappropriate Catalyst/Ligand System Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These promote faster reductive elimination.
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of debromination.
Incorrect Base The choice of base is crucial. Strong bases can sometimes promote debromination. Screen milder bases such as K₃PO₄ or Cs₂CO₃.
Presence of Protic Impurities Ensure all solvents and reagents are anhydrous. Trace amounts of water can act as a proton source for debromination.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent product degradation.
Problem 2: Poor Regioselectivity (Reaction at both C1 and C3)
Possible Cause Suggested Solution
High Catalyst Loading Reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%). This can sometimes improve selectivity for the more reactive C1 position.
High Reaction Temperature Perform the reaction at a lower temperature to exploit the difference in activation energy between the C1 and C3 positions.
Ligand Effects The choice of ligand can influence regioselectivity. Experiment with different ligands (e.g., monodentate vs. bidentate) to find the optimal conditions for your desired isomer.[1]
Stoichiometry Use a limiting amount of the coupling partner (e.g., 0.9 equivalents) to favor mono-substitution at the more reactive site.

Key Experimental Methodologies

Selective C1-Arylation via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective C1-Amination via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Toluene (10 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the this compound and a stir bar.

  • Seal the tube, remove from the glovebox, and add the toluene and the amine via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

Visualizing Reaction Strategies

G cluster_start Starting Material cluster_pathways Functionalization Pathways cluster_products Mono-functionalized Products start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira lithiation Lithiation / Electrophilic Trap (C-C or C-Heteroatom Bond) start->lithiation prod1 1-Aryl-3-bromoisoquinoline suzuki->prod1 prod2 1-Amino-3-bromoisoquinoline buchwald->prod2 prod3 1-Alkynyl-3-bromoisoquinoline sonogashira->prod3 prod4 1-Substituted-3-bromoisoquinoline lithiation->prod4

Caption: General workflow for the selective mono-functionalization of this compound.

G cluster_reactivity Reactivity at C1 vs. C3 cluster_factors Controlling Factors C1 C1 Position (Adjacent to N) C3 C3 Position C1->C3 Generally Favored Site for Mono-functionalization electronics Electronic Effects (Inductive effect of N) electronics->C1 More Electrophilic Higher Reactivity sterics Steric Hindrance sterics->C1 Potentially more hindered depending on coupling partner

Caption: Key factors influencing the regioselectivity of functionalization at C1 vs. C3.

G start Problem: Significant Debromination q1 Is the catalyst system optimized? start->q1 sol1 Action: Use bulky, electron-rich phosphine ligands (e.g., XPhos) q1->sol1 No q2 Is the reaction temperature too high? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Lower the temperature and monitor reaction progress q2->sol2 Yes q3 Is the base appropriate? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Action: Screen milder bases (e.g., K₃PO₄, Cs₂CO₃) q3->sol3 No end Problem Resolved q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting decision tree for addressing debromination in cross-coupling reactions.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Brominated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

The substitution pattern of bromine atoms on the isoquinoline ring system significantly influences the chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra. Understanding these shifts is critical for the unambiguous identification and characterization of novel isoquinoline-based compounds, which are prevalent scaffolds in medicinal chemistry. This guide presents a compilation of reported NMR data for several brominated isoquinolines to aid researchers in this endeavor.

Comparative ¹H NMR Data of Brominated Isoquinolines

The position of the bromine atom(s) on the isoquinoline ring dramatically affects the chemical shifts of the aromatic protons. Generally, protons on the same ring as the bromine substituent experience a downfield shift due to the electron-withdrawing nature of the halogen. The following table summarizes the reported ¹H NMR data for select brominated isoquinoline derivatives.

CompoundH-1 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Solvent
1-Bromoisoquinoline-7.65 (d)8.25 (d)8.15 (d)7.70 (t)7.85 (t)7.60 (d)CDCl₃
3-Bromoisoquinoline9.10 (s)-8.20 (s)8.00 (d)7.65 (t)7.80 (t)7.90 (d)CDCl₃
1,4-Dibromoisoquinoline-8.50 (s)-8.20 (d)7.75 (t)7.90 (t)8.10 (d)CDCl₃

Note: Data is compiled from various sources and may have been recorded on instruments of different field strengths. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).

Comparative ¹³C NMR Data of Brominated Isoquinolines

The ¹³C NMR spectra provide complementary information, particularly regarding the carbon skeleton and the electronic environment of each carbon atom. The carbons directly attached to bromine atoms (ipso-carbons) exhibit characteristic chemical shifts, often in the range of 120-145 ppm. The following table presents a comparison of ¹³C NMR data for different brominated isoquinolines.

CompoundC-1C-3C-4C-4aC-5C-6C-7C-8C-8aSolvent
1-Bromoisoquinoline142.9121.5139.8128.5127.8127.3130.2127.0136.4CDCl₃
3-Bromoisoquinoline152.5123.0135.0128.0127.5127.9129.0128.8136.0CDCl₃
1,4-Dibromoisoquinoline140.5125.0122.0129.0128.5128.0131.0127.8135.5CDCl₃

Note: Chemical shifts (δ) are reported in ppm. Assignments are based on literature data and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Characterization

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for brominated isoquinoline derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid brominated isoquinoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Transfer the clear solution into a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically acquired for sufficient signal-to-noise ratio.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally appropriate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

3. ¹³C NMR Spectroscopy Parameters:

  • Instrument: A 100 MHz or higher frequency NMR spectrometer.

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with single lines for each carbon.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Spectral Width: A spectral width of 0 to 220 ppm is standard.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is often used to ensure proper relaxation of quaternary carbons.

NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Spectrometer NMR Spectrometer Transfer->NMR_Spectrometer H1_NMR ¹H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Analysis Peak Picking & Integration (¹H) Processing->Analysis Assignment Chemical Shift & Coupling Constant Analysis Analysis->Assignment Structure Structure Elucidation Assignment->Structure Publication Publication Structure->Publication Publication/ Reporting

Caption: General workflow for NMR characterization.

Reactivity of 1-Bromoisoquinoline vs. 3-Bromoisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutics and advanced materials. The position of halogen substituents dramatically influences the reactivity of the isoquinoline core, dictating the feasibility and outcome of key bond-forming reactions. This guide provides an objective comparison of the reactivity of 1-bromoisoquinoline and 3-bromoisoquinoline in fundamental organic reactions, supported by available experimental data and established mechanistic principles.

Executive Summary of Reactivity

The reactivity of the C-Br bond in bromoisoquinolines is critically governed by the electronic influence of the ring nitrogen. The 1-position is significantly more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitrogen. In contrast, the 3-position, while still influenced by the nitrogen, exhibits more nuanced reactivity, sometimes proceeding through alternative mechanistic pathways.

Quantitative Data Comparison

Direct side-by-side comparative studies for all major reaction classes are not abundant in the literature. However, a key study on nucleophilic substitution with potassium amide in liquid ammonia provides a clear quantitative distinction.

Reaction TypeSubstrateProduct(s)YieldMechanistic Pathway(s)
Nucleophilic Aromatic Substitution 1-Bromoisoquinoline1-AminoisoquinolineExcellentAddition-Elimination (AE)
(with KNH₂ in liquid NH₃)[1]3-Bromoisoquinoline3-AminoisoquinolineExcellent55% SN(ANRORC) + 45% Addition-Elimination (AE)

Note: "Excellent yield" is as stated in the cited literature; specific numerical yields were not provided.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 1-position of isoquinoline is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate. Consequently, 1-bromoisoquinoline readily undergoes nucleophilic aromatic substitution.[1]

The 3-position is less activated than the 1-position. While it still undergoes nucleophilic substitution, it can proceed through different mechanisms. In the reaction with potassium amide in liquid ammonia, 3-bromoisoquinoline reacts partially through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, a pathway not observed for the 1-bromo isomer under these conditions.[1]

Suzuki-Miyaura Coupling

While direct comparative kinetic studies are scarce, the principles of palladium-catalyzed cross-coupling reactions suggest that 1-bromoisoquinoline is more reactive than 3-bromoisoquinoline. The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The electron-deficient nature of the C1-position in isoquinoline weakens the C-Br bond and facilitates this oxidative addition, leading to faster reaction rates and potentially higher yields under milder conditions compared to the 3-position.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to proceed more readily with 1-bromoisoquinoline. The efficiency of the palladium-catalyzed C-N bond formation is also heavily dependent on the oxidative addition step. The greater electrophilicity of the carbon at the 1-position makes 1-bromoisoquinoline a more favorable substrate for this transformation.

Experimental Protocols

Nucleophilic Aromatic Substitution with Potassium Amide

Objective: To compare the formation of 1-aminoisoquinoline and 3-aminoisoquinoline from their respective bromo-precursors.

Procedure (adapted from literature[1]):

  • In a flame-dried, three-necked flask equipped with a dry ice-acetone condenser and a gas inlet, add liquid ammonia (approx. 50 mL) at -78 °C.

  • Add a catalytic amount of ferric nitrate.

  • Slowly add small pieces of potassium metal until a persistent blue color is observed, then add the remaining potassium (1.2 equivalents) to form a solution of potassium amide.

  • To this solution, add a solution of either 1-bromoisoquinoline or 3-bromoisoquinoline (1.0 equivalent) in anhydrous diethyl ether (10 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at -33 °C for 2 hours.

  • Quench the reaction by the careful addition of excess ammonium chloride.

  • Allow the ammonia to evaporate.

  • Add water (50 mL) to the residue and extract with chloroform (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding aminoisoquinoline.

Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 1-phenylisoquinoline and 3-phenylisoquinoline.

Procedure (representative protocol):

  • To a Schlenk flask, add the bromoisoquinoline isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture at 90 °C for 12 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the phenylisoquinoline product.

Buchwald-Hartwig Amination

Objective: To synthesize 1-(morpholino)isoquinoline and 3-(morpholino)isoquinoline.

Procedure (representative protocol):

  • In an oven-dried Schlenk tube, combine the bromoisoquinoline isomer (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).

  • Heat the sealed tube in a preheated oil bath at 100 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Visualizing Reaction Principles

Reactivity_Comparison Comparative Reactivity in Isoquinoline Functionalization cluster_SNAr Nucleophilic Aromatic Substitution (S_NAr) cluster_Coupling Palladium-Catalyzed Cross-Coupling 1-Br 1-Bromoisoquinoline SNAr_1 Fast S_NAr via Addition-Elimination 1-Br->SNAr_1 Highly Activated 3-Br 3-Bromoisoquinoline SNAr_3 Slower S_NAr via AE and ANRORC 3-Br->SNAr_3 Moderately Activated 1-Br_C 1-Bromoisoquinoline OA_1 Facile Oxidative Addition (Rate Determining) 1-Br_C->OA_1 Electron Deficient C1 3-Br_C 3-Bromoisoquinoline OA_3 Slower Oxidative Addition (Rate Determining) 3-Br_C->OA_3 Less Electron Deficient C3

Caption: Logical flow of reactivity comparison for 1- and 3-bromoisoquinoline.

Experimental_Workflow General Experimental Workflow for Reactivity Comparison start Start: Select Reaction Type (S_NAr, Suzuki, Buchwald-Hartwig) setup Reaction Setup: - 1-Bromoisoquinoline - 3-Bromoisoquinoline (Parallel Reactions) start->setup reagents Add Reagents: - Nucleophile/Boronic Acid/Amine - Catalyst & Ligand (if applicable) - Base & Solvent setup->reagents conditions Apply Reaction Conditions: - Temperature - Time (Identical for both isomers) reagents->conditions monitoring Monitor Progress: - TLC / LC-MS / GC-MS conditions->monitoring workup Workup & Purification: - Quenching - Extraction - Chromatography monitoring->workup analysis Analysis: - Determine Yields - Characterize Products (NMR, MS) workup->analysis conclusion Conclusion: Compare Reactivity analysis->conclusion

References

Reactivity Showdown: 1,3-Dibromoisoquinoline vs. 1,3-Dichloroisoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the isoquinoline scaffold is a privileged motif. Functionalization of this core, particularly at the 1 and 3 positions, is often achieved through palladium-catalyzed cross-coupling reactions. The choice of the starting dihalogenated isoquinoline is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 1,3-dibromoisoquinoline and 1,3-dichloroisoquinoline in various palladium-catalyzed cross-coupling reactions, supported by available experimental data and established chemical principles.

Executive Summary

The relative reactivity of the carbon-halogen bond is the primary determinant in palladium-catalyzed cross-coupling reactions, following the general trend of C-I > C-Br > C-Cl. Consequently, This compound is generally more reactive than 1,3-dichloroisoquinoline . This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Furthermore, in 1,3-dihaloisoquinolines, the C1 position is consistently more reactive than the C3 position in Suzuki-Miyaura cross-coupling reactions. This regioselectivity is attributed to the electronic properties of the isoquinoline ring system, where the C1 position is more electrophilic. This inherent difference in reactivity allows for selective mono-functionalization at the C1 position, a valuable tool in sequential cross-coupling strategies for the synthesis of complex 1,3-disubstituted isoquinolines.

Comparative Data in Cross-Coupling Reactions

While direct head-to-head comparative studies under identical conditions are limited in the literature, the following tables summarize typical reaction conditions and yields for various cross-coupling reactions of this compound and 1,3-dichloroisoquinoline, illustrating the general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For 1,3-dihaloisoquinolines, this reaction proceeds selectively at the C1 position.

SubstrateArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%) of 1-Aryl-3-haloisoquinoline
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85
1,3-DichloroisoquinolinePhenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane10024~70

Note: The data presented are representative and compiled from various sources. Yields can vary significantly based on the specific boronic acid, catalyst system, and reaction conditions employed.

Key Observation: this compound generally provides higher yields in shorter reaction times and at lower temperatures compared to its dichloro counterpart in Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. The higher reactivity of the C-Br bond makes this compound a more amenable substrate for this transformation.

SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%) of 1-Amino-3-haloisoquinoline
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1008High
1,3-DichloroisoquinolineMorpholinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane11018Moderate

Note: Specific yield data for direct comparison is scarce, but the general trend favors the bromo-substrate.

Key Observation: The coupling of aryl chlorides in Buchwald-Hartwig amination often requires more specialized and electron-rich ligands (e.g., RuPhos) and higher temperatures to achieve reasonable conversions compared to aryl bromides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity difference between the bromo and chloro substituents is also evident in this reaction.

SubstrateAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%) of 1-Alkynyl-3-haloisoquinoline
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF656Good
1,3-DichloroisoquinolinePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NEtDMF8016Moderate

Note: Copper-free conditions are also applicable but may require different catalyst systems and higher temperatures, particularly for the chloro-substrate.

Key Observation: this compound undergoes Sonogashira coupling under milder conditions and generally provides the desired product in higher yield and shorter reaction time.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the mono-functionalization of 1,3-dihaloisoquinolines.

General Procedure for Suzuki-Miyaura Coupling of this compound

To a flask containing this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) is added a solution of K₂CO₃ (2.0 mmol) in water (2 mL). A solution of Pd(PPh₃)₄ (0.03 mmol) in toluene (8 mL) is then added. The mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 1-aryl-3-bromoisoquinoline.

General Procedure for Buchwald-Hartwig Amination of 1,3-Dichloroisoquinoline

In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol). 1,3-Dichloroisoquinoline (1.0 mmol), the desired amine (1.2 mmol), and anhydrous dioxane (5 mL) are then added. The vial is sealed and heated at 110 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to yield the 1-amino-3-chloroisoquinoline.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general principles and workflows discussed.

Cross_Coupling_Reactivity cluster_reactivity General Reactivity Trend in Cross-Coupling cluster_isoquinoline Reactivity of 1,3-Dihaloisoquinolines cluster_positional_reactivity Regioselectivity Aryl-I Aryl-I Aryl-Br Aryl-Br Aryl-I->Aryl-Br More Reactive Aryl-Cl Aryl-Cl Aryl-Br->Aryl-Cl More Reactive This compound This compound 1,3-Dichloroisoquinoline 1,3-Dichloroisoquinoline This compound->1,3-Dichloroisoquinoline Generally More Reactive C1-Halogen C1-Halogen C3-Halogen C3-Halogen C1-Halogen->C3-Halogen More Reactive in Suzuki Coupling

Caption: Relative reactivity of aryl halides in cross-coupling reactions.

Experimental_Workflow Start Start: 1,3-Dihaloisoquinoline Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Product: 1-Substituted-3-haloisoquinoline Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

For researchers and professionals in drug development, the choice between this compound and 1,3-dichloroisoquinoline as a synthetic precursor hinges on a trade-off between reactivity and cost/availability. This compound offers the advantage of higher reactivity, allowing for more facile cross-coupling reactions under milder conditions. This can be particularly beneficial when dealing with sensitive functional groups or when aiming for high-throughput synthesis. Conversely, 1,3-dichloroisoquinoline, while less reactive, may be a more cost-effective starting material. Its utilization, however, often necessitates more forcing reaction conditions and carefully optimized catalyst systems. The pronounced regioselectivity for the C1 position in both substrates provides a reliable handle for sequential functionalization, enabling the construction of diverse and complex 1,3-disubstituted isoquinoline libraries.

A Comparative Guide to Isoquinoline Synthesis: Evaluating Alternatives to the Pomeranz–Fritsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. While the Pomeranz–Fritsch reaction has historically been a notable method for isoquinoline synthesis, its often harsh conditions and limited substrate scope have driven the development of several alternative strategies. This guide provides an in-depth comparison of the most prominent alternatives: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, the Pictet-Gams synthesis, and the Gabriel-Colman rearrangement. We present a detailed analysis of their mechanisms, substrate applicability, and reaction efficiencies, supported by experimental data and protocols to aid in the selection of the optimal synthetic route.

Overview of Synthetic Methodologies

The primary alternatives to the Pomeranz–Fritsch reaction for constructing the isoquinoline core are the Bischler-Napieralski, Pictet-Spengler, and Pictet-Gams reactions, all of which typically utilize β-phenylethylamine precursors. The Gabriel-Colman rearrangement offers a distinct approach through ring expansion of phthalimide derivatives. Each method presents unique advantages and limitations regarding substrate scope, reaction conditions, and the substitution patterns achievable on the final isoquinoline product.

A critical factor in the success of many of these reactions, particularly the Bischler-Napieralski and Pictet-Spengler cyclizations, is the electronic nature of the aromatic ring of the β-phenylethylamine starting material. The presence of electron-donating groups on the aromatic ring generally facilitates the electrophilic aromatic substitution step, leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups can significantly hinder or completely prevent the reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[1][2][3] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions and often at elevated temperatures.[3][4][5]

Mechanism: The reaction proceeds through the activation of the amide carbonyl by the Lewis acid, forming a reactive intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide, leading to the cyclized product. Two main mechanistic pathways have been proposed, one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[3]

Substrate Scope and Limitations: The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating substituents on the benzene ring are crucial for activating the ring towards electrophilic attack, leading to good yields.[1][4][6] Substrates lacking these activating groups often require harsher conditions, such as refluxing in POCl₃ with P₂O₅, and may still result in low yields.[3][7] A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives, particularly when the resulting styrene is highly conjugated.[5] Modern variations of this reaction utilize milder reagents like triflic anhydride (Tf₂O) in the presence of a base, allowing the reaction to proceed at or below room temperature.[1]

dot

Bischler_Napieralski_Reaction Start β-Arylethylamide Intermediate1 Activated Amide Intermediate Start->Intermediate1 + Lewis Acid LewisAcid Lewis Acid (e.g., POCl₃) Intermediate2 Nitrilium Ion Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Intermediate2->Product Deprotonation FinalProduct Isoquinoline Product->FinalProduct Aromatization Aromatization Oxidation Pictet_Spengler_Reaction Start_Amine β-Arylethylamine Intermediate1 Schiff Base / Iminium Ion Start_Amine->Intermediate1 + Carbonyl + Acid Start_Carbonyl Aldehyde or Ketone Intermediate2 Spirocyclic Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Intermediate2->Product Rearrangement & Deprotonation FinalProduct Isoquinoline Product->FinalProduct Aromatization Aromatization Oxidation (optional) Gabriel_Colman_Rearrangement Start Phthalimido Ester Intermediate1 Carbanion Formation Start->Intermediate1 + Base Base Strong Base (e.g., Alkoxide) Intermediate2 Intramolecular Attack & Ring Opening Intermediate1->Intermediate2 Product 4-Hydroxyisoquinoline Intermediate2->Product Recyclization & Elimination

References

A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of Synthesized Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for newly synthesized isoquinoline derivatives is a critical step in chemical research and pharmaceutical development. Ensuring the structural integrity and purity of these compounds is essential for accurate biological evaluation and for meeting stringent regulatory standards.[1][2] Impurities, which can arise from starting materials, byproducts, or degradation, can significantly impact experimental outcomes and the safety profile of potential drug candidates.[1]

This guide provides a comparative overview of key analytical techniques used to confirm the purity of synthesized isoquinoline derivatives. It includes detailed experimental protocols, data presentation tables, and workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Comparison of Key Analytical Methods

A multi-technique approach is often necessary for the unambiguous confirmation of both the structure and purity of a synthesized compound.[3][4] Each method offers distinct advantages and limitations in terms of the information it provides.

Method Principle Information Provided & Impurities Detected Strengths Limitations
¹H & ¹³C NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information (carbon-hydrogen framework) and can quantify the main component against a standard (qNMR).[3][5] Detects organic impurities with NMR-active nuclei.Excellent for structural elucidation. Quantitative NMR (qNMR) can provide an absolute purity value.[6]Lower sensitivity compared to MS or HPLC. Can be difficult to interpret complex spectra from mixtures.[7]
Mass Spectrometry (MS) Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.Determines molecular weight and elemental composition (with HRMS).[3] Coupled with LC or GC, it is powerful for separating and identifying volatile and non-volatile impurities.[8]Extremely high sensitivity, capable of detecting trace-level impurities. Provides molecular weight of impurities.[9]Isomers may not be distinguishable by MS alone. Ionization efficiency can vary between compounds, complicating quantification without standards.
Infrared (IR) Spectroscopy Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational bond energies.Identifies the presence or absence of specific functional groups.[4] Useful for confirming the conversion of starting materials (e.g., disappearance of a carbonyl group).Fast, non-destructive, and requires minimal sample preparation. Good for confirming functional group transformations.[4]Provides limited information on the overall molecular structure. Not suitable for quantifying impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[6]Separates the main compound from non-volatile organic impurities.[1][10] Purity is often reported as a percentage of the total peak area.High resolution and sensitivity for quantitative analysis of mixtures.[6] Well-established for purity assessment in the pharmaceutical industry.[2]Requires method development for each compound. Not suitable for volatile compounds. Impurities that do not absorb UV light may not be detected (if using a UV detector).[6]
Elemental Analysis (EA) The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentage of C, H, and N.Confirms the elemental composition of the bulk sample, providing an indication of overall purity.[11]Provides a fundamental check of the compound's composition.[11]Does not provide structural information or identify specific impurities. Requires high sample purity to match theoretical values (typically within ±0.4%).[12]

Experimental Data and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural confirmation of organic molecules. For purity assessment, ¹H NMR is often used to ensure the signals corresponding to the synthesized isoquinoline derivative are present and that signals from impurities are minimal. A purity level of >95% is a common requirement for publication and further testing.[5]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the Unsubstituted Isoquinoline Core (Solvent: CDCl₃. Shifts can vary significantly with substitution.)

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
H-1~9.2C-1: ~152
H-3~8.5C-3: ~143
H-4~7.6C-4: ~120
H-5~7.8C-4a: ~129
H-6~7.6C-5: ~127
H-7~7.7C-6: ~130
H-8~7.9C-7: ~127
--C-8: ~128
--C-8a: ~136

Source: Data derived from typical values found in organic chemistry literature.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized isoquinoline derivative and 5-10 mg of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial.[6]

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) that does not have signals overlapping with the analyte or standard.[6]

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Acquire the ¹H NMR spectrum ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the isoquinoline derivative and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Iₛₐₘₚₗₑ / Iₛₜₐₙₐₐᵣₑ) × (Nₛₜₐₙₐₐᵣₑ / Nₛₐₘₚₗₑ) × (Mₛₐₘₚₗₑ / Mₛₜₐₙₐₐᵣₑ) × (mₛₜₐₙₐₐᵣₑ / mₛₐₘₚₗₑ) × Purityₛₜₐₙₐₐᵣₑ Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the standard.

Mass Spectrometry (MS)

MS is invaluable for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula with high accuracy, lending strong support to the proposed structure.[3] When coupled with LC or GC, it is a powerful method for identifying and characterizing impurities.[8]

Table 2: Common Fragmentation Patterns for Isoquinoline Derivatives in ESI-MS/MS

Precursor Ion Fragmentation Type Common Neutral Loss / Fragment Ion
[M+H]⁺Loss of substituentsLoss of -CH₃, -OCH₃, etc.
[M+H]⁺Ring cleavageFragments corresponding to the benzene or pyridine ring.
[M+H]⁺Retro-Diels-Alder (for tetrahydroisoquinolines)Cleavage of the non-aromatic ring.

Source: Fragmentation patterns are generalized from mass spectrometry principles.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL for injection.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an electrospray ionization (ESI) source.[8]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[8]

    • Gradient: Start with low %B, ramp up to high %B to elute compounds, then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.[8][13]

    • Source Temperature: 320 °C.[8]

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Data Acquisition: Acquire full scan data to detect all ions and data-dependent MS/MS scans on the most intense ions to obtain fragmentation data for structural confirmation.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to verify the presence of key functional groups and to confirm that functional groups from starting materials are no longer present.[4]

Table 3: Characteristic IR Absorption Frequencies for Isoquinolines

Functional Group / Bond Vibrational Mode Typical Frequency (cm⁻¹)
C-H (Aromatic)Stretch3000 - 3100
C=C (Aromatic)Stretch1500 - 1600
C=N (Aromatic)Stretch~1620
C-H (Aromatic)Out-of-plane bend750 - 900

Source: Data compiled from general IR spectroscopy correlation tables.[14][15]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Analysis: The resulting spectrum is typically processed (background subtracted, ATR corrected) by the instrument software. Compare the observed peaks with known values to confirm the presence of expected functional groups.

Visualized Workflows and Logic

To streamline the process of purity confirmation, a logical workflow can be followed. The choice of technique depends on the specific question being asked at each stage of the analysis.

G cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_confirmation Structure & Purity Confirmation Crude Synthesized Crude Product TLC TLC Analysis Crude->TLC Quick check for conversion Purify Column Chromatography or Recrystallization TLC->Purify Isolated Isolated Compound Purify->Isolated NMR 1H & 13C NMR Isolated->NMR Structural ID MS LC-MS (HRMS) Isolated->MS MW & Formula IR IR Spectroscopy Isolated->IR Functional Groups HPLC HPLC (>95%) NMR->HPLC Structure OK MS->HPLC EA Elemental Analysis (±0.4%) HPLC->EA Purity >95% Pure Confirmed Pure Product EA->Pure

Caption: Workflow for synthesis, purification, and purity confirmation of isoquinoline derivatives.

G Start What is the analytical goal? q1 Confirm core molecular structure? Start->q1 q2 Confirm molecular weight & formula? Start->q2 q3 Quantify purity & non-volatile impurities? Start->q3 q4 Confirm elemental composition of bulk? Start->q4 a1 Use 1H & 13C NMR q1->a1 Yes a2 Use High-Resolution Mass Spectrometry (HRMS) q2->a2 Yes a3 Use HPLC-UV or qNMR q3->a3 Yes a4 Use Elemental Analysis q4->a4 Yes

Caption: Decision guide for selecting the appropriate analytical technique.

References

A Comparative Guide to Palladium Catalysts for 1,3-Dibromoisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel isoquinoline derivatives, the selective functionalization of 1,3-dibromoisoquinoline is a critical step. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the introduction of a wide array of substituents at the C1 and C3 positions. The choice of the palladium catalyst system is paramount to achieving high yields, regioselectivity, and broad substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its analogs, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance Comparison

The efficacy of a palladium catalyst is highly dependent on the specific reaction type, the nature of the coupling partners, and the reaction conditions. The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, drawing on data from studies on dihaloquinolines and other analogous dihaloheterocycles to provide a comparative framework.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Dihalo-N-Heterocycles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O90-11012-2470-85Good for mono-arylation; selectivity can be an issue.[1][2]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane1008-1685-95Often provides higher yields and better selectivity than Pd(PPh₃)₄.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene1002-6>90Highly active catalyst system for challenging substrates.
Pd-PEPPSI-IPrIPr (NHC)Cs₂CO₃t-AmylOH1001-4>95Excellent yields with low catalyst loadings; good for sterically hindered substrates.[3]

Table 2: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Dihalo-N-Heterocycles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / BINAPBINAPNaOt-BuToluene100-11012-2475-90A classic system, effective for a range of amines.[4]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane80-1004-12>90Bulky, electron-rich ligand provides high activity.[5]
Pd(OAc)₂ / RuPhosRuPhosCs₂CO₃t-BuOH80-1002-8>95Versatile catalyst for a wide range of amines, including primary and secondary.
Pd(dba)₂ / t-BuBrettPhost-BuBrettPhosLiHMDSTHFRT-606-1885-95Effective for coupling with challenging, less nucleophilic amines.

Table 3: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of Dihalo-N-Heterocycles

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄CuIEt₃NDMF60-806-1270-85Standard conditions, can require elevated temperatures.
PdCl₂(PPh₃)₂CuIi-Pr₂NEtToluene50-704-880-90Often more reliable and provides cleaner reactions than Pd(PPh₃)₄.
Pd(OAc)₂ / XantphosNone (Cu-free)Cs₂CO₃Dioxane80-1008-1675-90Useful for substrates sensitive to copper.
Pd/CCuIK₂CO₃H₂O/EtOH801-3>90Heterogeneous catalyst, allows for easier purification.

Experimental Protocols

The following are detailed, generalized methodologies for key palladium-catalyzed reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), the boronic acid (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents). Add this compound (1 equivalent) and the solvent (e.g., 1,4-dioxane/water, 4:1). The reaction mixture is then heated to 80-100°C and stirred for the time indicated by TLC or LC-MS analysis. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under a stream of inert gas, a reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2 equivalents). This compound (1 equivalent), the amine (1.1-1.3 equivalents), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are then added. The tube is sealed and heated in an oil bath at 80-110°C until the starting material is consumed. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and, if required, the copper(I) co-catalyst (e.g., CuI, 4-10 mol%). Add this compound (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), and an anhydrous solvent (e.g., DMF or toluene). The base (e.g., triethylamine or diisopropylethylamine, 2-4 equivalents) is then added, and the mixture is stirred at the desired temperature (room temperature to 80°C) until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the logical flow of catalyst selection and the underlying reaction mechanisms, the following diagrams are provided.

G Experimental Workflow for Catalyst Screening cluster_start Substrate and Reagent Preparation cluster_catalyst Catalyst System Selection cluster_reaction Reaction Setup and Execution cluster_workup Workup and Purification This compound This compound Reaction Setup and Execution Reaction Setup and Execution This compound->Reaction Setup and Execution Coupling Partner (Boronic Acid, Amine, Alkyne) Coupling Partner (Boronic Acid, Amine, Alkyne) Coupling Partner (Boronic Acid, Amine, Alkyne)->Reaction Setup and Execution Base Selection Base Selection Base Selection->Reaction Setup and Execution Pd Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Pd Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Pd Precursor (e.g., Pd(OAc)2, Pd2(dba)3)->Reaction Setup and Execution Ligand (e.g., PPh3, dppf, XPhos) Ligand (e.g., PPh3, dppf, XPhos) Ligand (e.g., PPh3, dppf, XPhos)->Reaction Setup and Execution Solvent Choice Solvent Choice Temperature Control Temperature Control Reaction Monitoring (TLC, LC-MS) Reaction Monitoring (TLC, LC-MS) Extraction Extraction Chromatography Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Workup and Purification Workup and Purification Reaction Setup and Execution->Workup and Purification

Caption: General workflow for palladium-catalyzed cross-coupling.

G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

G Simplified Catalytic Cycle for Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine Coordination & Deprotonation HNRR' + Base Ar-Pd(II)(NRR')L2 Ar-Pd(II)(NRR')L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NRR')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NRR')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NRR'

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Navigating the Analysis of 1,3-Dibromoisoquinoline Reactions: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of novel isoquinoline derivatives, particularly through cross-coupling reactions of 1,3-dibromoisoquinoline, robust analytical methods are paramount for reaction monitoring and product characterization. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for this purpose, offering the resolution required to distinguish between the starting material, mono-substituted intermediates, and di-substituted final products. This guide provides a comparative analysis of suitable reverse-phase HPLC methods for the analysis of reaction mixtures stemming from this compound, using the Suzuki-Miyaura cross-coupling with phenylboronic acid as a representative example.

The primary analytes of interest in this model reaction include the this compound starting material, the mono-substituted intermediate (1-bromo-3-phenylisoquinoline), the di-substituted product (1,3-diphenylisoquinoline), and potential side-products such as biphenyl. The key challenge lies in achieving adequate separation of these compounds, which possess varying degrees of hydrophobicity and potential for interactions with the stationary phase.

Comparative Analysis of HPLC Methods

Two primary reverse-phase HPLC methods are proposed and compared below. Method 1 utilizes a standard C18 stationary phase, a workhorse in reverse-phase chromatography, while Method 2 employs a Pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity for halogenated and aromatic compounds through pi-pi and dipole-dipole interactions.

ParameterMethod 1: C18 ColumnMethod 2: PFP Column
Stationary Phase C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)PFP (e.g., Phenomenex Kinetex PFP, 4.6 x 150 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% to 95% B over 15 min, hold at 95% B for 3 min, re-equilibrate at 50% B for 5 min50% to 95% B over 15 min, hold at 95% B for 3 min, re-equilibrate at 50% B for 5 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 5 µL5 µL
Expected Elution Order Biphenyl -> 1-Bromo-3-phenylisoquinoline -> 1,3-Diphenylisoquinoline -> this compoundBiphenyl -> this compound -> 1-Bromo-3-phenylisoquinoline -> 1,3-Diphenylisoquinoline
Primary Separation Mechanism Hydrophobic interactionsHydrophobic, pi-pi, and dipole-dipole interactions
Advantages Robust, widely available, good for general hydrophobic separations.Enhanced selectivity for halogenated compounds and isomers. May provide better resolution between the brominated starting material and intermediates.
Considerations May show less selectivity for positional isomers or similarly hydrophobic compounds.Elution order may differ from C18, requiring careful peak identification.

Experimental Protocols

Detailed methodologies for sample preparation and the execution of the compared HPLC methods are provided below.

Sample Preparation for Reaction Monitoring

Proper sample preparation is crucial for accurate and reproducible HPLC analysis.

  • Aliquoting and Quenching: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point. Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1.0 mL) of a 50:50 mixture of acetonitrile and water in a 1.5 mL microcentrifuge tube. This prevents further reaction and precipitates the palladium catalyst.

  • Catalyst Removal: Centrifuge the quenched sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated catalyst and any insoluble salts.

  • Filtration: Carefully transfer the supernatant to a clean vial. Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any remaining particulate matter that could damage the column.

  • Dilution (if necessary): If the initial chromatogram shows detector saturation, perform a further dilution of the filtered sample with the initial mobile phase composition (50:50 acetonitrile:water with 0.1% formic acid).

Protocol for HPLC Method 1: C18 Column Analysis
  • System Preparation:

    • Install a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) into the HPLC system.

    • Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (acetonitrile). Degas both mobile phases.

    • Purge the HPLC pumps to remove any air bubbles.

  • Method Setup:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Program the following gradient:

      • 0-15 min: 50% B to 95% B (linear)

      • 15-18 min: Hold at 95% B

      • 18.1-23 min: Return to 50% B and re-equilibrate.

    • Set the UV detector to a wavelength of 254 nm.

  • Analysis:

    • Inject 5 µL of the prepared sample.

    • Acquire data for the duration of the run.

    • Integrate the peaks corresponding to the starting material, intermediates, and products to determine their relative peak areas for reaction progress monitoring.

Protocol for HPLC Method 2: PFP Column Analysis
  • System Preparation:

    • Install a PFP column (e.g., Phenomenex Kinetex PFP, 4.6 x 150 mm, 2.6 µm) into the HPLC system.

    • Use the same Mobile Phase A and B as in Method 1.

    • Purge the HPLC pumps.

  • Method Setup:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Use the same gradient program as in Method 1.

    • Set the UV detector to 254 nm.

  • Analysis:

    • Inject 5 µL of the prepared sample.

    • Acquire and process the data as described for Method 1.

    • Compare the chromatogram to that obtained with the C18 column to assess differences in selectivity and resolution.

Visualizing the Analytical Workflow

The logical flow from reaction sampling to data analysis is a critical component of a robust research workflow.

HPLC_Workflow HPLC Analysis Workflow for this compound Reactions cluster_reaction Reaction Monitoring cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Suzuki-Miyaura Reaction (this compound) Sampling Aliquot Sampling (Time Points) Reaction->Sampling Quenching Quench Reaction (e.g., in ACN/Water) Sampling->Quenching Centrifuge Centrifugation (Pellet Catalyst) Quenching->Centrifuge Filter Syringe Filtration (0.22 µm) Centrifuge->Filter Dilute Dilution (if needed) Filter->Dilute HPLC_Injection Inject Sample into HPLC Dilute->HPLC_Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_Injection->Data_Acquisition Method_Selection Select Method (C18 or PFP) Method_Selection->HPLC_Injection Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Analysis Calculate % Conversion & Product Distribution Peak_Integration->Analysis Decision Decision Making (Stop Reaction, Optimize, etc.) Analysis->Decision

Reactivity Face-Off: A Comparative Guide to Bromoisoquinolines and Bromoquinolines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Quinoline and isoquinoline cores are privileged structures, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of substituents via cross-coupling and nucleophilic substitution reactions on their bromo-derivatives is a common and powerful strategy. This guide provides an objective comparison of the reactivity of bromoisoquinolines and bromoquinolines, supported by experimental data, to aid in the rational design of synthetic routes.

The Decisive Factors: Electronic and Steric Influences

The reactivity of bromoquinolines and bromoisoquinolines is fundamentally governed by the position of the bromine atom and the inherent electronic properties of the bicyclic heteroaromatic system. The nitrogen atom's location dictates the electron density distribution across the rings, influencing the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed cross-coupling reactions and the activation of the ring towards nucleophilic attack.

In quinolines , the nitrogen atom at position 1 exerts a strong electron-withdrawing effect, particularly at the 2- and 4-positions. This makes C-Br bonds at these positions more susceptible to nucleophilic aromatic substitution (SNAr) but can also influence the oxidative addition step in cross-coupling reactions. Conversely, the carbocyclic ring (positions 5, 6, 7, and 8) is more electronically similar to a substituted naphthalene.

In isoquinolines , the nitrogen at position 2 deactivates the heterocyclic ring to a different extent. The 1- and 3-positions are significantly influenced by the nitrogen's electron-withdrawing nature, enhancing their reactivity in certain transformations. The carbocyclic ring's electronic nature is also modulated by the fused pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation. The reactivity of bromoisoquinolines and bromoquinolines in these reactions is highly dependent on the bromine's position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) catalyst. The general trend for halide reactivity is I > Br > Cl, making bromo derivatives a good balance of reactivity and stability.[1]

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Bromoquinolines and Bromoisoquinolines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterPd precatalyst & ligandDBUTHF/H₂ORTHigh (Optimized)[2]
6-BromoquinolineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~70-90[1]
8-Bromo-6-methylquinolin-2(1H)-oneArylboronic acidPd(dppf)Cl₂Na₂CO₃THF/H₂O70Good[3]
3-BromoisoquinolineVarious Arylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10075-88[4]
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd₂(dba)₃ / BINAPCs₂CO₃THF6580[5]

From the available data, it can be inferred that the electronic environment significantly impacts the ease of the Suzuki-Miyaura coupling. For instance, bromides on the carbocyclic ring of both quinoline and isoquinoline generally exhibit good reactivity. The reactivity of bromides on the heterocyclic ring is more varied and highly dependent on the specific position and the chosen catalytic system.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines. The efficiency of this reaction is also influenced by the electronic properties of the bromo-heterocycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-BromoquinolineVarious aminesPd(OAc)₂ / XPhosNaOtBu or K₃PO₄Toluene or Dioxane80-120Good[6]
6-BromoquinolineVarious aminesPd₂(dba)₃ / XantphosNaOtBuToluene90-110Good[7]
3-BromoisoquinolineAnilinePd(OAc)₂ / BINAPNaOtBuToluene10094[8]
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd₂(dba)₃ / BINAPCs₂CO₃THF6580[5]

Generally, electron-deficient positions on the heterocyclic rings can be more challenging substrates for Buchwald-Hartwig amination, sometimes requiring more specialized and bulky phosphine ligands to achieve high yields.[9]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable pathway for the functionalization of halo-heterocycles, particularly when the halogen is at a position activated by the ring nitrogen. The reaction proceeds via a Meisenheimer complex, and its rate is enhanced by electron-withdrawing groups that stabilize this intermediate.[10][11]

For quinolines , the 2- and 4-positions are highly activated towards SNAr due to the ability of the nitrogen atom to delocalize the negative charge of the Meisenheimer intermediate. Halogens at these positions are readily displaced by a variety of nucleophiles.

For isoquinolines , the 1- and 3-positions are activated by the nitrogen at position 2. 1-Haloisoquinolines are generally more reactive than 3-haloisoquinolines in SNAr reactions.

Table 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Substrate PositionReactivityRationale
2-BromoquinolineHighStrong activation by the ring nitrogen.
4-BromoquinolineHighStrong activation by the ring nitrogen.
Other BromoquinolinesLowLack of direct activation by the ring nitrogen.
1-BromoisoquinolineHighStrong activation by the ring nitrogen.
3-BromoisoquinolineModerateActivation by the ring nitrogen, but generally less than the 1-position.
Other BromoisoquinolinesLowLack of direct activation by the ring nitrogen.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the bromoquinoline or bromoisoquinoline (1.0 mmol, 1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates and amines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the bromoquinoline or bromoisoquinoline (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_aryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd_amido_complex [Ar-Pd(II)(L)(HNR'R'')]⁺Br⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Ar-Pd(II)(L)(NR'R'') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

SNAr_Mechanism substrate Activated Halo-Heterocycle (e.g., 2-Bromoquinoline) meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer elimination Elimination of Leaving Group meisenheimer->elimination product Substituted Heterocycle elimination->product

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of bromoisoquinolines and bromoquinolines is a nuanced interplay of electronic and steric factors dictated by the position of the bromine atom and the ring nitrogen. While a universal reactivity order cannot be definitively established without direct comparative kinetic studies, clear trends emerge for specific reaction classes. For palladium-catalyzed cross-coupling reactions, the choice of an appropriate catalyst system is crucial and can often overcome inherent differences in substrate reactivity. In contrast, for nucleophilic aromatic substitution, the position of the bromine atom relative to the nitrogen is the dominant factor, with the 2- and 4-positions of quinoline and the 1-position of isoquinoline being highly activated. This guide provides a framework for understanding these reactivity patterns, enabling more efficient and predictable synthetic planning in the pursuit of novel chemical entities.

References

Validating the Structure of Novel 1,3-Disubstituted Isoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comparative overview of key analytical techniques for validating the structure of 1,3-disubstituted isoquinolines, a scaffold of significant interest in medicinal chemistry.[1] We present supporting experimental data, detailed protocols, and logical workflows to assist in selecting the most appropriate methods for structural elucidation.

Spectroscopic and Spectrometric Techniques: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are cornerstone techniques for the structural validation of organic molecules.[2][3] Each method provides unique and complementary information.

TechniqueInformation ProvidedSample RequirementResolutionThroughput
NMR Spectroscopy Detailed atom connectivity, stereochemistry, and dynamic properties through ¹H, ¹³C, and 2D correlation experiments.[4]5-10 mg dissolved in a deuterated solvent.[5][6]Atomic level, through-bond correlations.[7]Moderate
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns aid in structural elucidation.[8]Low µg/mL or ng/mL range in a volatile solvent.[6]Molecular formula.High
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[7]Single, high-quality crystal (0.1-0.5 mm).[7]Atomic level (< 1 Å).[7]Low
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Neat sample or in a suitable solvent/matrix.[5]Functional group level.High
UV-Vis Spectroscopy Information about the electronic conjugation within the molecule.Dilute solution in a UV-grade solvent.[5]Electronic transition level.High

Key Experimental Data for a Model 1,3-Disubstituted Isoquinoline

To illustrate the data obtained from these techniques, let's consider a hypothetical novel 1,3-disubstituted isoquinoline. The following tables summarize expected quantitative data.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
PositionUnsubstituted Isoquinoline1,3-Disubstituted Isoquinoline (Example)
H-1 9.22- (Substituted)
H-3 7.58- (Substituted)
H-4 8.50~8.30 (doublet)
H-5 7.80~7.90 (doublet)
H-6 7.62~7.70 (triplet)
H-7 7.70~7.80 (triplet)
H-8 -~8.00 (doublet)
Note: Chemical shifts for the substituted isoquinoline are approximate and will vary depending on the nature of the substituents.[5]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
PositionUnsubstituted Isoquinoline1,3-Disubstituted Isoquinoline (Example)
C-1 152.7~160.0
C-3 143.3~155.0
C-4 120.5~122.0
C-4a 128.8~129.0
C-5 127.5~128.0
C-6 130.4~131.0
C-7 127.2~127.5
C-8 126.5~127.0
C-8a 135.7~136.0
Note: Chemical shifts for the substituted isoquinoline are approximate and will vary depending on the nature of the substituents.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
Ionization ModeCalculated m/zObserved m/zFormula
ESI+[M+H]⁺[M+H]⁺C₂₂H₁₈N
Note: The formula and m/z values are for the example compound 1-methyl-3,4-diphenylisoquinoline.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,3-disubstituted isoquinoline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard one-pulse experiment is generally sufficient. Key parameters include a spectral width covering -1 to 10 ppm, a 90° pulse angle, and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0 to 160 ppm) is necessary. Longer relaxation delays (2-5 seconds) and a greater number of scans are typically required for good signal-to-noise.[5]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and baseline corrected.[5]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or acetonitrile to a concentration of about 1 mg/mL, then dilute to the low µg/mL or ng/mL range.[6]

  • Ionization: Introduce the sample solution into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique that often preserves the molecular ion.[6] Electron Ionization (EI) is a "harder" technique that causes fragmentation, providing structural clues.[6]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole).[6]

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions. For high-resolution instruments, the exact mass can be used to determine the elemental composition.

Single Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.

  • Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizing Workflows and Pathways

Diagrams are invaluable for representing complex relationships and processes. Below are Graphviz diagrams illustrating a general workflow for structure validation and a hypothetical signaling pathway modulated by a 1,3-disubstituted isoquinoline.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation and Validation synthesis Synthesis of Novel 1,3-Disubstituted Isoquinoline purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray ir_uv IR and UV-Vis Spectroscopy purification->ir_uv interpretation Correlate Spectroscopic Data nmr->interpretation ms->interpretation xray->interpretation ir_uv->interpretation structure_elucidation Propose Structure interpretation->structure_elucidation final_validation Final Structure Confirmed structure_elucidation->final_validation

General workflow for the structural validation of a novel compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_nucleus->Cytokines Induces Transcription Isoquinoline 1,3-Disubstituted Isoquinoline Isoquinoline->IKK Inhibits

References

A Comparative Guide to Alternative Reagents for the Dibromination of Isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of reagents for the synthesis of 4,4-dibromoisoquinoline-1,3-dione, a key intermediate in medicinal chemistry.

The targeted synthesis of 4,4-dibromoisoquinoline-1,3-dione is a critical step in the development of various pharmacologically active compounds. The introduction of two bromine atoms at the C4 position creates a versatile intermediate for further functionalization. This guide provides a comparative analysis of different reagents for this transformation, focusing on experimental data, reaction protocols, and the overall efficiency of the methods.

Traditional vs. Alternative Reagents: A Performance Overview

Traditionally, the α,α-dibromination of cyclic diones has been accomplished using elemental bromine. However, due to the hazardous nature of bromine and the potential for side reactions, alternative reagents have been sought. This guide focuses on the comparison of a plausible traditional method using bromine with two prominent alternatives: N-bromosuccinimide (NBS) and copper(II) bromide (CuBr₂).

Table 1: Comparison of Reagents for the Dibromination of 1,3-Diketones

Reagent/MethodSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Elemental Bromine (Br₂)1,3-IndandioneAcetic AcidNot specifiedNot specifiedHigh (qualitative)General Knowledge
N-Bromosuccinimide (NBS)1,3-IndandioneAcetonitrileRoom Temp.1298[1]
Copper(II) Bromide (CuBr₂)Various KetonesChloroform-Ethyl AcetateRefluxNot specifiedGood (qualitative)

Key Observations:

  • N-Bromosuccinimide (NBS) emerges as a highly efficient and mild reagent for the dibromination of 1,3-indandione, providing a near-quantitative yield at room temperature.[1] The use of a common organic solvent like acetonitrile and the ambient reaction temperature make this a highly attractive and practical method.

  • Elemental Bromine is the classic reagent for this transformation. While specific yield data for 1,3-indandione was not found, it is known to effectively dibrominate at the alpha position of dicarbonyl compounds.[2] However, the corrosive and toxic nature of bromine necessitates stringent safety precautions.

  • Copper(II) Bromide is a known reagent for the α-bromination of ketones. While a specific protocol for the dibromination of isoquinoline-1,3-dione or 1,3-indandione was not identified, its established reactivity suggests it as a potential, albeit likely less efficient, alternative. The reaction typically requires reflux conditions, indicating a higher energy input compared to the NBS method.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are detailed protocols for the dibromination of 1,3-indandione using N-bromosuccinimide, which can be adapted for isoquinoline-1,3-dione, and a general procedure for α-bromination using copper(II) bromide.

Protocol 1: Dibromination of 1,3-Indandione with N-Bromosuccinimide (NBS)[1]

Materials:

  • 1,3-Indandione

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • 40 W fluorescent lamp (optional, for rate acceleration)

Procedure:

  • In a reaction vessel, dissolve 1,3-indandione (0.5 mmol) in acetonitrile (2 mL).

  • Add N-bromosuccinimide (1.0 mmol, 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. For an accelerated reaction, irradiate the mixture with a 40 W fluorescent lamp.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours at room temperature.

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Expected Outcome: This procedure is reported to yield 2,2-dibromo-1,3-indandione in 98% yield.[1]

Protocol 2: General Procedure for α-Bromination of Ketones with Copper(II) Bromide (CuBr₂)[2]

Materials:

  • Ketone (e.g., Isoquinoline-1,3-dione)

  • Copper(II) Bromide (CuBr₂)

  • Chloroform-Ethyl Acetate solvent mixture

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the ketone in a mixture of chloroform and ethyl acetate.

  • Add copper(II) bromide (at least 2.0 equivalents for dibromination) to the suspension.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The progress of the reaction can also be visually tracked by the change in color of the solid from the black of CuBr₂ to the white of copper(I) bromide.

  • After the reaction is complete, cool the mixture and filter to remove the insoluble copper(I) bromide.

  • The filtrate, containing the α-brominated product, can be concentrated and the product purified by standard methods.

Logical Workflow for Reagent Selection

The choice of a suitable reagent for the dibromination of isoquinoline-1,3-dione depends on a balance of factors including efficiency, safety, and experimental convenience. The following diagram illustrates a logical workflow for this decision-making process.

Reagent_Selection_Workflow Workflow for Dibromination Reagent Selection cluster_assessment Reagent Assessment Start Define Synthetic Goal: Dibromination of Isoquinoline-1,3-dione Assess_Traditional Evaluate Traditional Reagent: Elemental Bromine (Br₂) Start->Assess_Traditional Assess_NBS Evaluate Alternative Reagent: N-Bromosuccinimide (NBS) Start->Assess_NBS Assess_CuBr2 Evaluate Alternative Reagent: Copper(II) Bromide (CuBr₂) Start->Assess_CuBr2 Compare Compare Reagents Based on Key Metrics Assess_Traditional->Compare Pros: High reactivity Cons: Hazardous, corrosive Assess_NBS->Compare Pros: High yield, mild conditions, safer Cons: Higher cost than Br₂ Assess_CuBr2->Compare Pros: Solid reagent, easier handling than Br₂ Cons: Requires heating, potentially lower yield Decision Select Optimal Reagent Compare->Decision

Caption: A flowchart outlining the decision-making process for selecting a dibromination reagent.

Conclusion

For the dibromination of isoquinoline-1,3-dione, N-bromosuccinimide (NBS) presents a superior alternative to traditional methods using elemental bromine. The high yield, mild reaction conditions, and enhanced safety profile make it the reagent of choice for researchers seeking an efficient and reliable synthesis of 4,4-dibromoisoquinoline-1,3-dione. While copper(II) bromide offers a solid, more manageable alternative to liquid bromine, the requirement for elevated temperatures and potentially lower yields make it a less favorable option compared to NBS. The provided experimental protocol for the NBS-mediated dibromination of a close structural analog offers a robust starting point for the development of a specific procedure for isoquinoline-1,3-dione.

References

A Researcher's Guide to the Computational Analysis of Reaction Mechanisms Involving 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of functionalized heterocycles is paramount for the rational design of synthetic routes and the discovery of novel molecular entities. 1,3-Dibromoisoquinoline is a versatile building block, offering two reactive sites for sequential and selective functionalization through various cross-coupling reactions. Computational analysis, particularly using Density Functional Theory (DFT), provides invaluable insights into the thermodynamics and kinetics of these transformations, enabling the prediction of product selectivity, reaction efficiency, and the role of different catalytic systems.[1]

This guide offers a comparative analysis of the computational approaches to studying the mechanisms of three key palladium-catalyzed cross-coupling reactions involving dihaloheterocyclic substrates analogous to this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While specific computational studies on this compound are not abundant in the literature, the principles and data from closely related systems, such as dibromopyridazines and other dihaloarenes, provide a robust framework for understanding and predicting its reactivity.[2][3]

General Workflow for Computational Analysis

A typical workflow for the computational investigation of a reaction mechanism is outlined below. This process involves the identification of stationary points (reactants, intermediates, transition states, and products) on the potential energy surface and the subsequent calculation of their thermodynamic properties to construct a complete energy profile of the reaction.

Computational Workflow cluster_0 Pre-computation cluster_1 Core Calculations (DFT) cluster_2 Analysis & Interpretation start Define Reaction: Substrates, Catalyst, Reagents lit_review Literature Review: Known Mechanisms & Analogues start->lit_review geom_opt Geometry Optimization of all Stationary Points lit_review->geom_opt ts_search Transition State Search (e.g., QST2/3, Nudged Elastic Band) geom_opt->ts_search freq_calc Frequency Calculations: Characterize Stationary Points & Obtain Thermodynamic Data irc_calc Intrinsic Reaction Coordinate (IRC): Verify Transition State Connectivity freq_calc->irc_calc ts_search->freq_calc irc_calc->geom_opt energy_profile Construct Reaction Energy Profile (ΔG, ΔH, ΔE) irc_calc->energy_profile data_analysis Analyze Electronic Structure, Bonding (e.g., NBO, QTAIM) energy_profile->data_analysis comparison Compare with Experimental Data & Alternative Pathways data_analysis->comparison conclusion Draw Mechanistic Conclusions comparison->conclusion

Caption: General workflow for the computational analysis of a reaction mechanism.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For a substrate like this compound, this reaction allows for the stepwise introduction of aryl or vinyl substituents.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd0_arylX [ArX-Pd(0)L₂] pd0->pd0_arylX Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)L₂-X pd0_arylX->pd2_complex pd2_hydroxo Ar-Pd(II)L₂-OH pd2_complex->pd2_hydroxo X⁻/OH⁻ Exchange transmetalation_complex [Ar-Pd(II)L₂-O-B(OH)₂R']⁻ pd2_hydroxo->transmetalation_complex Transmetalation (R'-B(OH)₂) product_complex Ar-Pd(II)L₂-R' transmetalation_complex->product_complex product_complex->pd0 Reductive Elimination (Ar-R') center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Computational Data

Computational studies on substrates analogous to this compound, such as 4,5-dibromo-2-methylpyridazin-3(2H)-one, provide insight into the energetics of the Suzuki-Miyaura reaction. The following table summarizes representative Gibbs free energy values for the key steps, calculated at the DFT level.[2]

Reaction StepSubstrate AnalogueCatalyst SystemΔG (kcal/mol)ΔG‡ (kcal/mol)
Oxidative Addition 4,5-dibromo-pyridazinePd(PPh₃)₂-10.515.2
Phenyl BromidePd(PH₃)₂-8.718.5
Transmetalation 4-bromo-pyridazine complexPhenylboronic acid-15.312.8
Phenyl-Pd complexVinylboronic acid-12.110.5
Reductive Elimination 4-phenyl-pyridazine complex--25.820.1
Diaryl-Pd complex--30.217.9

Note: Data are representative values compiled and adapted from computational studies on similar systems and are intended for comparative purposes.[2][4]

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihaloheterocycle

The following is a general procedure for the Suzuki-Miyaura coupling of a dibrominated heterocycle, which can be adapted for this compound.[2][5]

  • Reaction Setup: To an oven-dried flask, add the dibromoheterocycle (1.0 equiv.), arylboronic acid (1.1 equiv. for mono-arylation), K₂CO₃ (3.0 equiv.), and PdCl₂(dppf) (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of DMF and water (4:1) via syringe.

  • Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which is particularly useful for synthesizing conjugated enynes.

Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)L₂-C≡CR' pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR') cuX Cu-X cu_acetylide Cu-C≡CR' cuX->cu_acetylide R'C≡CH, Base cu_acetylide->pd2_complex cu_acetylide->cuX

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Comparative Computational Data

Computational studies on the Sonogashira reaction, often using bromobenzene as a model substrate, have elucidated the relative energies of the catalytic cycle intermediates and transition states. The rate-determining step can vary depending on the specific conditions and catalyst system.[6]

Reaction StepSubstrate AnalogueCatalyst SystemΔG (kcal/mol)ΔG‡ (kcal/mol)
Oxidative Addition BromobenzenePd(PPh₃)₂-9.822.5
BromoquinolinePd(PH₃)₂-11.220.8
Transmetalation Phenyl-Pd-Br complexCu-acetylide-5.418.7
Quinolinyl-Pd-Br complexCu-acetylide-6.117.5
Reductive Elimination Phenyl-Pd-alkynyl complex--35.115.3
Quinolinyl-Pd-alkynyl--37.514.1

Note: Data are representative values compiled and adapted from computational studies on similar systems and are intended for comparative purposes.[6][7]

Experimental Protocol: Sonogashira Coupling of a Bromoquinoline

The following is a general procedure for the Sonogashira coupling of a bromoquinoline, adaptable for this compound.[8]

  • Reaction Setup: In a Schlenk tube, combine the bromoquinoline (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add degassed triethylamine, followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 60 °C, monitoring by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ pd2_complex->amine_adduct Amine Coordination (HNR'R'') pd_amido Ar-Pd(II)L₂(NR'R'') amine_adduct->pd_amido Deprotonation (Base) pd_amido->pd0 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Computational Data

Computational investigations into the Buchwald-Hartwig amination have provided a detailed understanding of the reaction mechanism, including the role of the base and the ligand. The oxidative addition is often, but not always, the rate-determining step.[9]

Reaction StepSubstrate AnalogueCatalyst SystemΔG (kcal/mol)ΔG‡ (kcal/mol)
Oxidative Addition 1,4-DibromobenzenePd(BINAP)-7.525.1
4-BromotoluenePd(P(tBu)₃)₂-6.923.8
Amine Coordination/Deprot. Phenyl-Pd-Br complexMorpholine, NaOtBu-12.010.2
Tolyl-Pd-Br complexAniline, K₃PO₄-10.811.5
Reductive Elimination Phenyl-Pd-amido complex--28.419.6
Tolyl-Pd-amido complex--29.918.2

Note: Data are representative values compiled and adapted from computational studies on similar systems and are intended for comparative purposes.[9]

Experimental Protocol: Buchwald-Hartwig Amination of a Dihaloarene

The following is a general procedure for the Buchwald-Hartwig amination of a dihaloarene.[10]

  • Reaction Setup: Charge a glovebox-dried Schlenk tube with the dihaloarene (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and NaOtBu (1.4 equiv.).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring until the starting material is consumed (as monitored by GC-MS or LC-MS).

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Comparison with Alternative Substrates

The reactivity of this compound in cross-coupling reactions can be benchmarked against other halogenated analogues. Computational studies can quantify these differences, primarily rooted in the carbon-halogen (C-X) bond strength and the electronic effects of the heterocyclic ring.

Halogen Reactivity

The C-X bond dissociation energy is a key factor in the oxidative addition step, which is often rate-determining. The established reactivity trend is C-I > C-Br > C-Cl.[3]

Substrate TypeC-X BondRelative ReactivityTypical Reaction Conditions
1,3-Diiodo isoquinolineC-IHighestMilder conditions, lower catalyst loading
1,3-Dibromo isoquinolineC-BrIntermediateStandard conditions, good balance of reactivity and stability.[3]
1,3-Dichloro isoquinolineC-ClLowestHarsher conditions, specialized bulky electron-rich ligands required.[3]
Electronic Effects of the Isoquinoline Ring

The nitrogen atom in the isoquinoline ring is electron-withdrawing, which influences the electron density of the C-Br bonds. Computationally, this can be analyzed through Natural Bond Orbital (NBO) analysis to determine the partial charges on the carbon atoms. The C1 position is generally more electron-deficient than the C3 position, which may lead to regioselectivity in mono-functionalization reactions. A computational study would be able to predict the relative activation barriers for oxidative addition at C1 versus C3, providing a rationale for the observed selectivity.

This guide provides a framework for the computational and experimental investigation of this compound. By leveraging data from analogous systems and applying established computational workflows, researchers can gain a predictive understanding of its reaction mechanisms, facilitating its application in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical reagents like 1,3-Dibromoisoquinoline are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of your team and the integrity of your research.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile rubber).[1][2] All manipulations of this compound should be performed in a well-ventilated area or within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

In the event of a spill, the material should be absorbed with an inert, dry material such as sand or vermiculite.[3][4] The resulting mixture should then be collected into a suitable, sealed container for disposal as hazardous waste.

Waste Classification and Segregation: A Critical Step

This compound is classified as a halogenated organic compound. As such, it is imperative to segregate this waste stream from others to prevent potentially hazardous reactions and to ensure proper disposal. Mixing halogenated waste with other chemical waste can complicate the disposal process and increase costs.

Table 1: Waste Segregation for this compound

Waste CategoryExamplesDisposal Container
Halogenated Organic Waste This compound , Chloroform, DichloromethaneDesignated, clearly labeled, and sealed container for halogenated organic waste.[4]
Non-Halogenated Organic WasteAcetone, Ethanol, HexaneDesignated, labeled, and sealed container for non-halogenated organic waste.[4]
Aqueous WasteDilute acid/base solutions (neutralized)Designated container for aqueous waste.[4]

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed and certified professional waste disposal service.[4] Laboratories must always adhere to their institution's specific waste management protocols, as well as local, state, and federal regulations.

Experimental Protocol for Preparing Waste for Disposal:

  • Container Selection: Choose a chemically resistant container that has a secure, leak-proof lid.

  • Labeling: The container must be clearly and accurately labeled as "Halogenated Organic Waste" and should explicitly list "this compound" as a component.

  • Waste Collection: Carefully transfer the waste this compound, including any contaminated materials like absorbent pads or disposable labware, into the designated container. To prevent overfilling and potential spills, it is a general best practice not to exceed 80% of the container's capacity.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.

  • Documentation: Maintain a meticulous log of the accumulated waste. This log should include the chemical name, quantity, and the date of accumulation.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified waste management company. Ensure that all relevant documentation, including the waste log and Safety Data Sheets (SDS), is provided to the disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select & Label Chemically Resistant Container segregate->container collect Collect Waste in Container (Do not exceed 80% capacity) container->collect seal Securely Seal Container collect->seal store Store in Designated & Ventilated Waste Area seal->store document Document Waste (Name, Quantity, Date) store->document arrange Arrange for Professional Waste Disposal Service document->arrange end End: Waste Transferred to Certified Disposal Service arrange->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,3-Dibromoisoquinoline was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds, such as 3-Bromoquinoline and 1-Bromoisoquinoline, and established best practices for chemical handling. This information is for educational and illustrative purposes. Always consult the specific SDS for any chemical you are working with and adhere to your institution's safety protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures and disposal plans to ensure laboratory safety and build trust in chemical handling practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar brominated quinolines, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin Irritation/Corrosion: May cause skin irritation.[1][2]

  • Eye Irritation: May cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

A comprehensive PPE plan is essential to mitigate these risks.

Protection Type Recommended PPE Rationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and dust that can cause serious eye damage.[4][5][6]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation or absorption of the chemical.[4][7]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and dusts should be used.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound and a similar compound.

Property This compound 1-Bromoisoquinoline
Molecular Formula C₉H₅Br₂N[8]C₉H₆BrN[3]
Molecular Weight 286.95 g/mol [8][9]Not specified
Appearance White solid (typical)[9]Not specified
Melting Point 145-150°C[9]43 - 47 °C[3]
Boiling Point Not specifiedNot available[3]
CAS Number 53987-60-3[8][9][10]Not specified

Handling and Storage Protocols

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials (PPE, Reagents, Equipment) prep_area->gather_materials weigh Weigh Chemical gather_materials->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction decontaminate Decontaminate Glassware reaction->decontaminate Reaction complete segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose of Waste segregate->dispose

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[4]

    • Place all necessary equipment, including personal protective equipment (PPE), reagents, and glassware, within the fume hood.[4]

  • Handling:

    • Wear all recommended PPE as detailed in the table above.

    • Carefully weigh the required amount of this compound. Avoid generating dust.

    • Transfer the chemical to the reaction vessel using appropriate tools (e.g., spatula, powder funnel) to minimize spills.

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[4]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][11]

    • Store away from incompatible materials such as strong oxidizing agents.[11]

    • Store in a locked-up area accessible only to authorized personnel.[11]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Disposal Workflow

cluster_collection Waste Collection (in Fume Hood) cluster_segregation Segregation cluster_disposal Final Disposal collect_solid Collect Solid Waste (e.g., contaminated paper towels) halogenated_container Designated Halogenated Organic Waste Container collect_solid->halogenated_container collect_liquid Collect Liquid Waste (e.g., reaction mixtures, rinsates) collect_liquid->halogenated_container label_container Properly Label Container halogenated_container->label_container follow_procedures Follow Institutional Hazardous Waste Disposal Procedures label_container->follow_procedures

References

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Feasible Synthetic Routes

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1,3-Dibromoisoquinoline

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